molecular formula C12H8N2O2 B1517679 6-(1-Benzofuran-2-yl)pyridazin-3-ol CAS No. 851854-21-2

6-(1-Benzofuran-2-yl)pyridazin-3-ol

Cat. No.: B1517679
CAS No.: 851854-21-2
M. Wt: 212.2 g/mol
InChI Key: ZHAOUISCSIVVDL-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)pyridazin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It is built around a pyridazinone core structure substituted with a benzofuran moiety, a hybrid architecture known to confer a wide range of potential biological activities. This specific molecular framework is closely related to compounds investigated for their therapeutic potential, particularly in the fields of oncology and immunology . Benzofuran derivatives are extensively documented in scientific literature for their potent biological properties. Recent research highlights that novel benzofuran-based compounds exhibit promising cytotoxic activity against various cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) . The mechanism of action for these related compounds often involves the induction of apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways, generation of reactive oxygen species (ROS), and inhibition of pro-inflammatory mediators such as interleukin-6 (IL-6) . Furthermore, the benzofuran scaffold is a key component in molecules being developed for the management of inflammatory conditions like osteoarthritis, functioning through the inhibition of key pro-inflammatory pathways . This product is provided for research purposes to facilitate the exploration of these and other potential applications in chemical biology and pharmaceutical development. It is intended for use by qualified researchers in controlled laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzofuran-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12-6-5-9(13-14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAOUISCSIVVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for the novel heterocyclic compound, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This molecule integrates two pharmacologically significant scaffolds: benzofuran and pyridazinone. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] Similarly, the pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological effects such as cardiovascular, analgesic, and anticancer activities.[2][3][4][5] The strategic combination of these two moieties in a single molecular entity presents a promising avenue for the discovery of new therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the synthesis, purification, and structural elucidation of this target compound.

Introduction: The Rationale for a Hybrid Pharmacophore

The convergence of multiple pharmacophores into a single molecular architecture is a well-established strategy in medicinal chemistry to develop novel drug candidates with potentially enhanced efficacy or a unique mechanism of action. The benzofuran moiety is a core component of many natural products and synthetic compounds with significant biological activities.[1] Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. On the other hand, pyridazinone derivatives are a prominent class of nitrogen-containing heterocycles that have garnered considerable attention for their broad spectrum of pharmacological activities.[2][5]

The synthesis of this compound is therefore a logical step in the exploration of new chemical space for drug discovery. This guide provides a scientifically grounded, step-by-step approach to its creation and verification.

Proposed Synthetic Pathway: A Convergent Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the benzofuran and pyridazinone rings are constructed sequentially. The most plausible synthetic route involves the initial preparation of a benzofuran-containing chalcone, which then serves as a precursor for the construction of the pyridazinone ring.

Retrosynthetic Analysis

G target This compound intermediate1 Benzofuran-2-yl Chalcone target->intermediate1 Cyclization hydrazine Hydrazine Hydrate target->hydrazine starting_material1 2-Acetylbenzofuran intermediate1->starting_material1 Claisen-Schmidt Condensation starting_material2 Glyoxylic Acid intermediate1->starting_material2

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis

The proposed forward synthesis involves a two-step process:

  • Step 1: Synthesis of 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one (Benzofuran Chalcone Intermediate). This is achieved through a Claisen-Schmidt condensation of 2-acetylbenzofuran with glyoxylic acid under basic conditions. The base facilitates the deprotonation of the α-carbon of the acetyl group, which then acts as a nucleophile attacking the aldehyde group of glyoxylic acid.

  • Step 2: Cyclization to form this compound. The resulting chalcone intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the dicarbonyl system of the chalcone, leading to the formation of the pyridazinone ring.

G cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyridazinone Ring Formation A 2-Acetylbenzofuran C 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one A->C Base (e.g., NaOH), EtOH, rt B Glyoxylic Acid B->C Base (e.g., NaOH), EtOH, rt E This compound C->E D Hydrazine Hydrate D->E Glacial Acetic Acid, Reflux

Caption: Proposed forward synthetic pathway.

Detailed Experimental Protocols

Synthesis of 1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetylbenzofuran160.171.60 g0.01
Glyoxylic acid monohydrate92.060.92 g0.01
Sodium Hydroxide40.000.40 g0.01
Ethanol (95%)-50 mL-
Distilled Water-100 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • Dissolve 2-acetylbenzofuran (1.60 g, 0.01 mol) in 30 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve sodium hydroxide (0.40 g, 0.01 mol) and glyoxylic acid monohydrate (0.92 g, 0.01 mol) in 20 mL of ethanol and 10 mL of distilled water.

  • Slowly add the basic solution of glyoxylic acid to the stirred solution of 2-acetylbenzofuran at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • After completion of the reaction, pour the mixture into 100 mL of ice-cold distilled water.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate is formed.

  • Filter the solid product, wash with cold water until the washings are neutral to litmus paper, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1-(1-benzofuran-2-yl)-4-hydroxybut-2-en-1-one.

Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(1-Benzofuran-2-yl)-4-hydroxybut-2-en-1-one216.212.16 g0.01
Hydrazine Hydrate (80%)50.060.63 mL0.01
Glacial Acetic Acid-30 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the synthesized chalcone (2.16 g, 0.01 mol) in 30 mL of glacial acetic acid.

  • Add hydrazine hydrate (0.63 mL, 0.01 mol) to the solution.

  • Reflux the reaction mixture for 8-10 hours with constant stirring. Monitor the reaction by TLC (Mobile phase: 1:1 hexane/ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of crushed ice.

  • A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Characterization Workflow

A systematic characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. The following workflow is recommended.

G start Synthesized Product purification Purification Column Chromatography Recrystallization start->purification spectroscopy Spectroscopic Analysis ¹H NMR ¹³C NMR Mass Spectrometry IR Spectroscopy purification->spectroscopy elemental Elemental Analysis CHN Analysis spectroscopy->elemental final_product Pure this compound elemental->final_product

Caption: Workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following tables summarize the expected data from the key characterization techniques.

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-OH (pyridazinone)
~11.0s1H-NH (pyridazinone)
~7.8-7.2m5HAromatic protons (Benzofuran)
~7.0-6.8m2HPyridazinone protons

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C=O (pyridazinone)
~155-110Aromatic and Heteroaromatic Carbons

Table 3: Expected Mass Spectrometry Data

TechniqueExpected m/z
ESI-MS[M+H]⁺, [M-H]⁻

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H and N-H stretching
~1650C=O stretching (amide)
~1600, 1450C=C and C=N stretching

Table 5: Expected Elemental Analysis Data

ElementCalculated %Found %
CTo be calculatedWithin ±0.4% of calculated
HTo be calculatedWithin ±0.4% of calculated
NTo be calculatedWithin ±0.4% of calculated

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. The successful synthesis of the chalcone intermediate in Step 1 can be confirmed by its melting point and spectroscopic data before proceeding to Step 2. The final product's purity can be ascertained by a sharp melting point and consistent results across multiple characterization techniques. Any deviation from the expected data would indicate the presence of impurities or an incorrect structure, prompting further purification or a re-evaluation of the synthetic route.

Conclusion

This guide outlines a robust and scientifically sound methodology for the synthesis and characterization of this compound. By leveraging established synthetic transformations and standard analytical techniques, researchers can confidently produce and validate this novel heterocyclic compound. The potential for diverse biological activities inherent in the benzofuran and pyridazinone scaffolds makes this molecule a compelling target for further investigation in the field of drug discovery and development.

References

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Spectroscopic Blueprint of a Novel Heterocycle: An In-depth Technical Guide to 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, research-level spectroscopic analysis of the novel heterocyclic compound, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes established spectroscopic principles and data from analogous structures to construct a robust, predictive blueprint of its spectral characteristics. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and further investigation of this and similar molecular entities.

The structure of this compound integrates two key pharmacologically relevant scaffolds: a benzofuran and a pyridazinone ring system. Understanding the electronic and structural interplay between these two moieties is paramount for elucidating its chemical behavior and potential biological activity. This guide will delve into the predicted spectroscopic signatures of this molecule using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects and established chemical shift ranges for benzofuran and pyridazinone derivatives[1][2][3][4][5].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid signal overlap. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

  • 2D NMR Experiments (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Execute HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and linking the benzofuran and pyridazinone moieties.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Pyridazinone N-H12.0 - 13.0br s-The acidic proton on the pyridazinone ring is expected to be significantly downfield and broadened due to hydrogen bonding and exchange.
Benzofuran H-37.2 - 7.4s-The proton on the furan ring of the benzofuran moiety is expected to be a singlet and in the aromatic region.
Pyridazinone H-4/H-57.0 - 8.0d8.0 - 9.0The two protons on the pyridazinone ring will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the electronic nature of the benzofuran substituent.
Benzofuran H-4 to H-77.2 - 7.8m-The protons on the benzene ring of the benzofuran moiety will appear as a complex multiplet in the aromatic region.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Pyridazinone C=O160 - 165The carbonyl carbon of the pyridazinone ring is expected in this characteristic downfield region[6].
Benzofuran C-2150 - 155The carbon of the furan ring attached to the pyridazinone ring will be significantly downfield due to its position next to the oxygen and the pyridazinone substituent.
Benzofuran C-7a154 - 156The quaternary carbon at the fusion of the benzene and furan rings is typically found in this region[1].
Aromatic Carbons110 - 145The remaining aromatic carbons of both the benzofuran and pyridazinone rings will appear in this range. Specific assignments would require 2D NMR data.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted FTIR spectrum of this compound is based on the characteristic vibrational frequencies of pyridazinones and benzofurans[6][7][8][9].

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)Vibrational ModeRationale
3200 - 2800N-H stretchA broad band is expected due to the N-H group of the pyridazinone ring, likely involved in hydrogen bonding.
3100 - 3000Aromatic C-H stretchCharacteristic stretching vibrations of the C-H bonds on the aromatic rings.
1650 - 1680C=O stretch (Amide)A strong absorption band corresponding to the carbonyl group of the pyridazinone ring[6].
1600 - 1450C=C and C=N stretchesMultiple bands are expected in this region due to the stretching vibrations within the aromatic and heteroaromatic rings.
1250 - 1000C-O-C stretchThe asymmetric and symmetric stretching of the ether linkage in the benzofuran ring will give rise to strong absorptions in this region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. The predicted mass spectrum of this compound is based on the known fragmentation behaviors of N-heterocycles and benzofuran derivatives[10][11][12][13][14].

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺˙): The molecular weight of C₁₂H₈N₂O₂ is 212.21 g/mol . A prominent peak at m/z 212 (in EI) or 213 [M+H]⁺ (in ESI) is expected.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation for pyridazinones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 184.

    • Cleavage of the Benzofuran Ring: The benzofuran ring can undergo characteristic cleavages, such as the loss of a formyl radical (CHO) or ethylene.

    • Retro-Diels-Alder (RDA) Reaction: The pyridazinone ring could potentially undergo an RDA reaction, leading to the expulsion of N₂.

Predicted UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended conjugation in this compound is expected to result in characteristic UV absorptions.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a range of approximately 200-800 nm.

    • Use the pure solvent as a blank.

Predicted UV-Visible Spectral Data
λmax (nm)Electronic TransitionRationale
~250-280π → πThis absorption is characteristic of the benzofuran moiety[15][16][17].
~320-350π → πAn additional, longer-wavelength absorption is expected due to the extended conjugation between the benzofuran and pyridazinone rings.
>350n → πA weaker absorption at a longer wavelength may be observed due to the n → π transition of the carbonyl group in the pyridazinone ring.

Visualizing the Spectroscopic Workflow and Molecular Structure

To aid in the conceptualization of the analytical process and the molecular features influencing the spectra, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample FTIR FTIR Spectroscopy Purification->FTIR Sample MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Sample UV_Vis UV-Visible Spectroscopy Purification->UV_Vis Sample Data_Interpretation Data Interpretation NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation UV_Vis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Figure 1: A generalized workflow for the spectroscopic analysis and structural elucidation of a novel compound.

Predicted_Fragmentation M Molecular Ion [C₁₂H₈N₂O₂]⁺˙ m/z = 212 M_minus_CO [M - CO]⁺˙ m/z = 184 M->M_minus_CO - CO Benzofuran_cation Benzofuranyl Cation [C₈H₅O]⁺ m/z = 117 M->Benzofuran_cation Cleavage Pyridazinone_fragment [C₄H₃N₂O]⁺ m/z = 95 M->Pyridazinone_fragment Cleavage

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This in-depth technical guide provides a predictive spectroscopic framework for the analysis of this compound. By leveraging data from analogous benzofuran and pyridazinone structures, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Visible spectral characteristics. The experimental protocols and predictive data presented herein are intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related novel heterocyclic compounds. The validation of these predictions through empirical studies will be a critical next step in fully elucidating the chemical and physical properties of this promising molecule.

References

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Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from analogous benzofuran and pyridazinone derivatives to construct a detailed predictive model. The guide outlines a plausible synthetic route and crystallization protocol, discusses the expected molecular geometry and intermolecular interactions, and contextualizes the structural insights within the broader landscape of drug development. This work is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound merges two "privileged" heterocyclic scaffolds: benzofuran and pyridazinone. This unique combination holds significant promise for the development of novel therapeutic agents.

  • Benzofuran Derivatives: These compounds are ubiquitous in nature and exhibit a wide array of biological activities, including anticancer, antibacterial, antioxidant, and antiviral properties.[1] The benzofuran nucleus is a key component in numerous clinically approved drugs.[1]

  • Pyridazinone Derivatives: The pyridazinone core is a versatile pharmacophore found in compounds with diverse pharmacological profiles, such as cardiovascular, anti-inflammatory, and anticancer activities.[2][3][4] Notably, pyridazin-3(2H)-one derivatives have been extensively investigated as vasodilators and anticancer agents.[2][5]

The conjugation of these two potent moieties in this compound suggests the potential for synergistic or novel biological effects, making a thorough understanding of its three-dimensional structure crucial for rational drug design.

Synthesis and Crystallization: A Proposed Methodology

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following section details a proposed synthetic pathway and a systematic approach to crystallization.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established synthetic methodologies for benzofurans and pyridazinones.[6][7][8]

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 2-acetylbenzofuran. This can be achieved via the acylation of benzofuran using acetic anhydride in the presence of a Lewis acid catalyst.

  • Step 2: α-Bromination of 2-acetylbenzofuran. The intermediate from Step 1 can be brominated at the α-position using a suitable brominating agent like N-bromosuccinimide (NBS) to yield 2-(bromoacetyl)benzofuran.

  • Step 3: Reaction with a glyoxylate derivative. The α-bromo ketone can then be reacted with a glyoxylate derivative in a condensation reaction to form a diketoester intermediate.

  • Step 4: Cyclization with Hydrazine. The final cyclization to form the pyridazin-3-ol ring can be accomplished by reacting the diketoester with hydrazine hydrate.[6]

Crystallization Protocol

The growth of single crystals is a critical and often empirical step. A systematic screening of conditions is essential for success.

Experimental Protocol: Crystallization

  • Purification: The crude product should be purified to >99% purity using column chromatography or recrystallization to remove impurities that can inhibit crystal growth.

  • Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). .

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Predicted Crystal Structure and Molecular Interactions

Based on the crystal structures of related benzofuran and pyridazinone compounds, we can predict the key structural features of this compound.[9][10][11][12][13]

Molecular Geometry

The molecule is expected to be largely planar, with the benzofuran and pyridazinol ring systems being nearly coplanar to maximize π-π stacking interactions. Minor deviations from planarity may occur due to crystal packing forces. The pyridazin-3-ol moiety can exist in tautomeric forms, with the hydroxyl form being one possibility.

Intermolecular Interactions

The crystal packing is anticipated to be dominated by a network of hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The hydroxyl group of the pyridazinol ring is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen atom of the benzofuran ring can act as hydrogen bond acceptors. This is expected to lead to the formation of robust hydrogen-bonded networks, potentially forming chains or sheets within the crystal lattice.[10][13]

  • π-π Stacking: The aromatic nature of both the benzofuran and pyridazine rings will likely facilitate significant π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.[13]

Crystallographic Parameters (Hypothetical)

The following table summarizes the predicted crystallographic parameters based on analogous structures.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)7-10
b (Å)9-18
c (Å)12-20
α (°)90
β (°)90-110
γ (°)90
Z4

Visualization of Predicted Molecular Interactions

The following DOT graph illustrates the potential intermolecular interactions within the crystal lattice of this compound.

G cluster_0 Molecule A cluster_1 Molecule B A_BF Benzofuran A_PY Pyridazinol A_BF->A_PY C-C bond B_BF Benzofuran A_BF->B_BF π-π Stacking B_PY Pyridazinol A_PY->B_PY Hydrogen Bond (O-H···N) B_BF->B_PY C-C bond

Caption: Predicted intermolecular interactions of this compound.

Relevance to Drug Development and Future Directions

A detailed understanding of the crystal structure of this compound is paramount for advancing its development as a potential therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: The three-dimensional structure will provide a blueprint for designing derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Mechanism of Action: The crystal structure can be used in computational docking studies to identify potential biological targets and elucidate the molecule's mechanism of action.

  • Polymorphism Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorph screen, which is essential for ensuring the solid-state stability and bioavailability of a drug substance.

Future work should focus on the successful synthesis and crystallization of this compound to validate the predictions outlined in this guide. Subsequent co-crystallization with target proteins will provide invaluable insights for the development of next-generation therapeutics.

References

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The Rising Therapeutic Potential of Benzofuran-Pyridazine Hybrids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Two Potent Pharmacophores

In the landscape of medicinal chemistry, the strategic hybridization of distinct pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique biological activity profiles. This guide delves into the burgeoning field of benzofuran-pyridazine derivatives, a class of compounds that synergistically combines the well-established biological activities of the benzofuran and pyridazine scaffolds. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Similarly, the pyridazinone core is recognized for its anti-inflammatory properties, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] The fusion of these two moieties presents a compelling opportunity for the development of novel drug candidates with multifaceted therapeutic potential.

This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of novel benzofuran-pyridazine derivatives. It is designed for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further investigation in this exciting area.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Benzofuran derivatives have consistently demonstrated significant potential in this arena, exhibiting cytotoxic activity against a range of cancer cell lines.[3][5][6] The hybridization of the benzofuran nucleus with a pyridazine ring offers a promising strategy to enhance this anticancer potential.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

While the precise mechanisms of action for many novel benzofuran-pyridazine derivatives are still under active investigation, the anticancer activity of the broader benzofuran class is often attributed to the inhibition of key cellular processes. These include the disruption of microtubule polymerization, leading to cell cycle arrest, and the induction of apoptosis. For instance, some benzofuran derivatives have been shown to induce apoptosis in cancer cells and cause G2/M cell cycle arrest.[6] Furthermore, pyridazinone derivatives have been reported to inhibit the proliferation and migration of various tumor types, including osteosarcoma, colon cancer, and breast cancer.[7]

Structure-Activity Relationship (SAR) Insights

Early structure-activity relationship (SAR) studies on benzofuran derivatives have highlighted the importance of substitutions at the C-2 position for cytotoxic activity.[3] For benzofuran-pyridazine hybrids, the nature and position of substituents on both the benzofuran and pyridazine rings are expected to play a crucial role in modulating their anticancer potency and selectivity. Halogen substitutions on the benzofuran ring, for example, have been shown to significantly increase anticancer activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines, providing a benchmark for the evaluation of novel benzofuran-pyridazine compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranK562 (Leukemia)5[8]
Halogenated BenzofuranHL60 (Leukemia)0.1[8]
Piperazine-based BenzofuranA549 (Lung)< 10[6]
Piperazine-based BenzofuranHeLa (Cervical)< 10[6]
Piperazine-based BenzofuranSGC7901 (Gastric)< 10[6]
Piperazine-based BenzofuranHCT116 (Colon)< 10[6]
Piperazine-based BenzofuranMCF-7 (Breast)< 10[6]
Pyrazoline-Benzofuran HybridHepG-2 (Liver)10.41 ± 2.71[9]
Pyridine-Benzofuran HybridHepG-2 (Liver)12.75 ± 0.60[9]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][10] The incorporation of a pyridazine moiety, a heterocycle also known to possess antimicrobial properties, presents a promising avenue for the discovery of novel and potent antimicrobial drugs.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of benzofuran derivatives is often linked to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For instance, some aza-benzofuran compounds exhibit enhanced antibacterial activity due to their increased lipophilicity and ability to carry a positive charge, which facilitates electrostatic interactions with bacterial membranes, ultimately disrupting their integrity.[11] Molecular docking studies have also suggested that these compounds can bind to and inhibit key bacterial enzymes like dihydrofolate reductase (DHFR), which is crucial for microbial survival.[2]

Structure-Activity Relationship (SAR) Insights

SAR studies indicate that the antimicrobial activity of benzofuran derivatives is significantly influenced by the nature of the heterocyclic ring fused to it and the substituents on the benzofuran core. For example, the presence of pyrazoline and thiazole moieties alongside the benzofuran core has been shown to be essential for antimicrobial activity.[3]

Quantitative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative benzofuran derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuranSalmonella typhimurium12.5[10]
Aza-benzofuranEscherichia coli25[10]
Aza-benzofuranStaphylococcus aureus12.5[10]
Oxa-benzofuranPenicillium italicum12.5[10]
Oxa-benzofuranColletotrichum musae12.5–25[10]
Benzofuran-Triazine HybridGram-positive & Gram-negative bacteria32-125[2]
Benzofuro-benzofuranMycobacterium tuberculosis H37Rv3.12[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Both benzofuran and pyridazinone scaffolds have independently shown significant anti-inflammatory properties.[2][4] Their combination in a single molecule holds the potential for synergistic effects and a more favorable safety profile.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A pivotal mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[12][13] This pathway plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[14] Lignan-inspired benzofurans have been shown to inhibit NF-κB activation, suggesting a likely mechanism for the anti-inflammatory activity of benzofuran-pyridazine derivatives.[12] The inhibition of NF-κB signaling can lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[15]

G cluster_0 LPS Stimulation cluster_1 NF-κB Signaling Pathway cluster_2 Inflammatory Response LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IκB Kinase (IKK) TLR4->IKK Activates IkB Inhibitor of κB (IκB) IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines Induces Gene Expression NO Nitric Oxide (NO) nucleus->NO Induces iNOS Expression Benzofuran Benzofuran-Pyridazine Derivative Benzofuran->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of benzofuran-pyridazine derivatives via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

For lignan-inspired benzofurans, both the side chain in position five and the substitution pattern of the aryl moiety in position two have a significant influence on their NF-κB inhibitory activity.[12] This suggests that careful modification of these positions in benzofuran-pyridazine hybrids could lead to the development of potent and selective anti-inflammatory agents.

Experimental Protocols

General Synthesis of 6-(Benzofuran-2-yl)pyridazin-3(2H)-one Derivatives

A common synthetic route to pyridazin-3(2H)-one derivatives involves the cyclization of a γ-keto acid with hydrazine hydrate.[16] The following is a generalized protocol for the synthesis of 6-(benzofuran-2-yl)pyridazin-3(2H)-one.

Step 1: Friedel-Crafts Acylation

  • To a solution of a substituted benzofuran in a suitable solvent (e.g., dichloromethane), add succinic anhydride.

  • Cool the mixture in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting γ-keto acid by recrystallization or column chromatography.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the purified γ-keto acid in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry under vacuum to obtain the desired 6-(benzofuran-2-yl)pyridazin-3(2H)-one derivative.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Benzofuran Substituted Benzofuran KetoAcid γ-Keto Acid Benzofuran->KetoAcid Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Pyridazinone 6-(Benzofuran-2-yl)pyridazin-3(2H)-one KetoAcid->Pyridazinone Cyclization (Hydrazine Hydrate)

Caption: General synthetic workflow for 6-(benzofuran-2-yl)pyridazin-3(2H)-one derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Inoculum: Prepare a standardized microbial inoculum.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The hybridization of benzofuran and pyridazine scaffolds represents a highly promising strategy in the design and development of novel therapeutic agents. The resulting derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of their synthesis allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies to optimize their potency and selectivity.

Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action, particularly for their anticancer and anti-inflammatory effects, will be crucial for their rational design and clinical translation. In vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Furthermore, the exploration of novel synthetic methodologies will facilitate the creation of more complex and diverse benzofuran-pyridazine derivatives with potentially enhanced therapeutic properties. The continued investigation of these fascinating hybrid molecules holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

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The Discovery of 6-(1-Benzofuran-2-yl)pyridazin-3-ol Analogs: A Technical Guide for Novel GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective discovery and development of a novel class of compounds: 6-(1-Benzofuran-2-yl)pyridazin-3-ol analogs. These compounds are designed to target the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the central nervous system (CNS). Modulation of the GABA-A receptor presents a significant therapeutic opportunity for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1][2]

The fusion of the benzofuran and pyridazinone scaffolds is a strategic design choice. Benzofuran derivatives are known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[3][4][5][6][7] The pyridazinone core is also a well-established pharmacophore with a broad spectrum of biological activities, including cardiovascular and CNS effects.[8][9][10][11][12] This guide will detail the rationale, synthetic pathways, and pharmacological evaluation necessary to explore the potential of these novel analogs as selective and potent GABA-A receptor modulators.

Rationale and Therapeutic Hypothesis: Targeting the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[2] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[1][2]

Our hypothesis is that the unique combination of the electron-rich benzofuran ring system and the hydrogen-bonding capabilities of the pyridazin-3-ol moiety will facilitate high-affinity binding to a specific allosteric site on the GABA-A receptor. The structural rigidity and potential for diverse substitutions on both heterocyclic systems offer a rich scaffold for establishing a clear structure-activity relationship (SAR).

Synthetic Strategy: A Convergent Approach

The synthesis of this compound analogs can be approached through a convergent strategy, involving the preparation of key benzofuran and pyridazinone intermediates followed by their coupling.

Synthesis of Benzofuran Intermediates

The benzofuran core is a common motif in many biologically active compounds and can be synthesized through various established methods.[13][14] A common and effective method involves the reaction of a substituted phenol with an α-halo ketone followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

  • To a solution of salicylaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add chloroacetone (1.2 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-acetylbenzofuran.

Synthesis of the Pyridazinone Core and Coupling

The pyridazinone ring can be constructed from a dicarbonyl compound and hydrazine.[8][15] For the synthesis of the target this compound, a key intermediate is a 1,4-dicarbonyl compound bearing the benzofuran moiety.

Experimental Protocol: Synthesis of this compound

  • Synthesis of the 1,4-Dicarbonyl Intermediate: React 2-acetylbenzofuran with a glyoxylate derivative in the presence of a base (e.g., sodium ethoxide) to form a 1,4-dicarbonyl intermediate.

  • Cyclization with Hydrazine: To a solution of the 1,4-dicarbonyl intermediate in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • The product, 6-(1-Benzofuran-2-yl)-4,5-dihydropyridazin-3(2H)-one, may precipitate out of the solution. If not, concentrate the solvent and induce precipitation.

  • Aromatization: The dihydropyridazinone can be aromatized to the desired pyridazin-3-ol using an oxidizing agent such as bromine in acetic acid.[8]

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the final product.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_benzofuran Benzofuran Synthesis cluster_pyridazinone Pyridazinone Synthesis & Coupling Salicylaldehyde Salicylaldehyde Step1 Williamson Ether Synthesis Salicylaldehyde->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Intermediate1 2-Acetylbenzofuran Step1->Intermediate1 Intermediate1_ref 2-Acetylbenzofuran Step2 Condensation Intermediate1_ref->Step2 Glyoxylate Glyoxylate Derivative Glyoxylate->Step2 Dicarbonyl 1,4-Dicarbonyl Intermediate Step2->Dicarbonyl Step3 Cyclization Dicarbonyl->Step3 Hydrazine Hydrazine Hydrate Hydrazine->Step3 Dihydropyridazinone Dihydropyridazinone Step3->Dihydropyridazinone Step4 Aromatization Dihydropyridazinone->Step4 Final_Product This compound Step4->Final_Product

Caption: Convergent synthetic workflow for this compound analogs.

Pharmacological Evaluation: Probing GABA-A Receptor Modulation

A systematic pharmacological evaluation is crucial to determine the affinity, efficacy, and selectivity of the synthesized analogs for the GABA-A receptor.

In Vitro Radioligand Binding Assays

Initial screening will involve radioligand binding assays to determine the affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor.

Experimental Protocol: [³H]Flunitrazepam Binding Assay

  • Prepare synaptic membrane fractions from rat whole brain.

  • Incubate the membrane preparation with [³H]Flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of the test compound.

  • After incubation, separate the bound from free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki values for each compound to determine its binding affinity.

Electrophysiological Studies

Electrophysiology provides a functional measure of the compounds' effects on GABA-A receptor activity. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant human GABA-A receptors is a robust system for this purpose.[16][17]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Inject Xenopus oocytes with cRNA encoding for specific human GABA-A receptor subunits (e.g., α1β2γ2).

  • After 2-4 days of incubation, place the oocyte in a recording chamber and impale it with two microelectrodes.

  • Clamp the membrane potential at -70 mV.

  • Apply GABA at a concentration that elicits a submaximal response (EC₂₀).

  • Co-apply the test compound with GABA and measure the potentiation of the GABA-induced current.

  • Construct concentration-response curves to determine the EC₅₀ and maximal efficacy of each analog.

Pharmacological_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) Binding_Assay [³H]Flunitrazepam Binding Assay Electrophysiology Two-Electrode Voltage-Clamp (TEVC) Binding_Assay->Electrophysiology Determine Affinity (Ki) MES_Test Maximal Electroshock Seizure (MES) Test Electrophysiology->MES_Test Assess Anticonvulsant Activity PTZ_Test Pentylenetetrazol (PTZ) Seizure Test MES_Test->PTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) PTZ_Test->Rotarod_Test

Sources

A Preliminary Pharmacological Evaluation of 6-(1-Benzofuran-2-yl)pyridazin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary pharmacological evaluation of the novel chemical entity, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This compound represents a strategic molecular hybridization of the benzofuran and pyridazinone scaffolds, both of which are independently recognized for their significant and diverse pharmacological activities.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering a structured, rationale-driven approach to elucidating the potential therapeutic value of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Scientific Rationale for a Hybrid Scaffold

The design of this compound is predicated on the principle of molecular hybridization, a powerful strategy in medicinal chemistry that combines two or more pharmacophoric fragments into a single molecule. This approach aims to leverage the distinct biological activities of the parent moieties to create a novel compound with potentially synergistic or unique therapeutic properties.

  • The Benzofuran Moiety: Benzofuran and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological effects, including anti-inflammatory, analgesic, cytotoxic, antioxidant, and antimicrobial activities.[1][2][3][5][6][8] The presence of this scaffold suggests potential for interaction with various biological targets, making it a fertile ground for drug discovery.

  • The Pyridazinone Core: The pyridazinone ring is another privileged scaffold, with derivatives demonstrating a wide array of pharmacological actions.[7] These include potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, as well as cardiovascular applications such as vasodilation and antihypertensive effects.[7][9][10][11][12][13]

The fusion of these two pharmacophores in this compound presents a compelling case for a multi-pronged pharmacological investigation. This guide outlines a logical and efficient pathway for such an evaluation.

Proposed Initial Pharmacological Screening Cascade

Given the known activities of the parent scaffolds, a tiered screening approach is recommended. This allows for a broad initial assessment of biological activity, followed by more focused investigations into promising therapeutic areas.

G cluster_0 Tier 1: Broad-Spectrum In Vitro Screening cluster_1 Tier 2: Mechanism of Action & In Vivo Proof-of-Concept cluster_2 Tier 3: Lead Optimization & Advanced Studies a Cytotoxicity Profiling d COX-1/COX-2 Inhibition Assays a->d b Anti-inflammatory Screening b->d e In Vivo Anti-inflammatory Models b->e c Cardiovascular Target Screening f Vasodilation Assays c->f g In Vivo Cardiovascular Models c->g h In Silico Modeling & SAR Studies d->h e->h f->h g->h i Pharmacokinetic Profiling (ADME) h->i j Further Target Deconvolution h->j

Caption: Proposed tiered screening cascade for this compound.

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of evaluation focuses on establishing a baseline of biological activity and identifying the most promising therapeutic avenues.

Cytotoxicity Profiling

Rationale: Before assessing specific pharmacological activities, it is crucial to determine the compound's inherent cytotoxicity. This ensures that any observed effects in subsequent assays are not simply due to cell death. A broad panel of cell lines, including both cancerous and non-cancerous lines, is recommended.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate cells (e.g., MCF-7, MDA-MB-231 for breast cancer; HEK-293 for normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Line Description Predicted IC50 (µM)
MCF-7Human Breast Adenocarcinoma> 50
MDA-MB-231Human Breast Adenocarcinoma> 50
HEK-293Human Embryonic Kidney> 100

Table 1: Hypothetical cytotoxicity profile of this compound.

Anti-inflammatory Screening

Rationale: Both benzofuran and pyridazinone moieties are strongly associated with anti-inflammatory properties.[1][9][11] A primary screen for anti-inflammatory activity is therefore a logical starting point. The lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 macrophages is a well-established and robust in vitro system for this purpose.[9][11]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

  • Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Cardiovascular Target Screening

Rationale: Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as vasodilators.[10][12][13] An initial assessment of the compound's effect on vascular tone is warranted.

Experimental Protocol: Ex Vivo Vasodilation Assay in Isolated Rat Aorta

  • Aortic Ring Preparation: Isolate the thoracic aorta from a Wistar rat and cut it into 2-3 mm rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Contraction Induction: Induce contraction of the aortic rings with phenylephrine (1 µM).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the phenylephrine-induced contraction and calculate the EC50 value (the concentration at which 50% of the maximal relaxation is achieved).

Tier 2: Mechanism of Action & In Vivo Proof-of-Concept

Should the Tier 1 screening reveal promising activity in a particular area, the next phase involves elucidating the mechanism of action and obtaining in vivo proof-of-concept.

Elucidating the Anti-inflammatory Mechanism: COX Enzyme Inhibition

Rationale: A common mechanism of action for anti-inflammatory pyridazinone derivatives is the inhibition of COX-1 and COX-2 enzymes.[9][11] A commercially available colorimetric inhibitor screening assay can be used to determine the compound's inhibitory activity and selectivity towards these enzymes.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

  • Reagent Preparation: Prepare the assay components according to the manufacturer's instructions (e.g., Cayman's COX Colorimetric Inhibitor Screening Assay Kit).

  • Compound Incubation: Add the test compound, reference inhibitors (e.g., Meloxicam, Celecoxib), and the respective COX-1 or COX-2 enzyme to a 96-well plate and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Peroxidase Activity Measurement: Measure the peroxidase activity colorimetrically at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators cluster_3 Inhibition a LPS b Activation of NF-κB Pathway a->b c Upregulation of COX-2 Expression b->c e Nitric Oxide Production b->e d Prostaglandin Production c->d f This compound f->c Potential Inhibition

Caption: Potential anti-inflammatory mechanism of action via COX-2 inhibition.

In Vivo Anti-inflammatory Efficacy: Rat Paw Edema Model

Rationale: To translate the in vitro anti-inflammatory findings to a whole-animal system, the carrageenan-induced rat paw edema model is a standard and reliable method for evaluating acute inflammation.[8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1065
Compound X2530
Compound X5055
Compound X10070

Table 2: Hypothetical results from the rat paw edema assay for "Compound X" (this compound).

Concluding Remarks and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the preliminary pharmacological evaluation of this compound. The proposed experiments are designed to efficiently identify and validate the most promising therapeutic potential of this novel hybrid molecule. Positive results in these initial studies would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy in disease models, and comprehensive pharmacokinetic and toxicological profiling. The unique combination of the benzofuran and pyridazinone scaffolds holds significant promise for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to In Vitro Testing of Pyridazinone Compounds.
  • PubMed. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Dev Res. 85(2).
  • MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling.
  • PubMed Central. (n.d.). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis.
  • Taylor & Francis Online. (n.d.). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.
  • PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • PubMed Central. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2158.
  • PubMed. (2013). Benzofuran derivatives: a patent review. Expert Opin Ther Pat, 23(10), 1345-68.
  • PubMed Central. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties.
  • PubMed. (2004). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. J Enzyme Inhib Med Chem, 19(3), 261-8.
  • National Institutes of Health. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.
  • PubMed. (n.d.). Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3784.
  • MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • MDPI. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity.
  • PubMed. (2004). Some pyrrole substituted aryl pyridazinone and phthalazinone derivatives and their antihypertensive activities. Eur J Med Chem, 39(12), 1089-95.
  • PubMed. (n.d.). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.

Sources

An In-depth Technical Guide to the Tautomerism of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2][3] The biological activity, solubility, and pharmacokinetic profile of a drug candidate can be significantly influenced by the predominant tautomeric form. This guide provides a comprehensive technical examination of the lactam-lactim tautomerism in 6-(1-Benzofuran-2-yl)pyridazin-3-ol, a heterocyclic compound featuring the biologically significant pyridazinone core.[4][5][6] We will explore the theoretical underpinnings of this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications of tautomeric preference for drug development professionals. The protocols and analyses presented herein are designed to serve as a self-validating framework for researchers investigating this and related heterocyclic systems.

Introduction: The Significance of Tautomeric Equilibria in Heterocyclic Scaffolds

The pyridazin-3(2H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous agents with analgesic, anti-inflammatory, and cardiotonic activities.[5][6][7] Its chemical behavior is largely dictated by the potential to exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form.[8][9] This lactam-lactim tautomerism involves the migration of a proton between a nitrogen and an oxygen atom, accompanied by a rearrangement of double bonds.[8]

The equilibrium between these forms is not static; it is delicately balanced and can be influenced by a variety of factors including the electronic nature of substituents, the solvent environment, temperature, and pH.[10][11] Understanding and controlling this equilibrium is crucial, as the two tautomers possess distinct physicochemical properties. For instance, the lactam form has a hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form has a hydrogen bond donor (O-H) and an acceptor C=N group. These differences directly impact molecular recognition at a receptor binding site, membrane permeability, and metabolic stability. The presence of isomers is a significant challenge in the development of new pharmaceutical agents, making the precise characterization of tautomeric species essential for achieving optimal efficacy and safety.[3]

This guide focuses on this compound, a molecule where the pyridazinone ring is substituted with a benzofuran group, another heterocycle of pharmacological interest. We will dissect the methodologies required to elucidate the predominant tautomeric form of this specific molecule under various conditions.

Theoretical Framework: The Lactam-Lactim Equilibrium

The core of our investigation is the equilibrium between the two prototropic tautomers of the target molecule:

  • Lactam Form: 6-(1-Benzofuran-2-yl)pyridazin-3(2H)-one

  • Lactim Form: this compound

The interconversion between these forms is a dynamic process involving proton transfer.[12]

G cluster_0 Lactam Form (Pyridazin-3(2H)-one) cluster_1 Lactim Form (Pyridazin-3-ol) lactam lactam lactim lactim lactam->lactim H⁺ Transfer

Caption: Lactam-Lactim tautomeric equilibrium in the target molecule.

Several factors are known to influence the position of this equilibrium:

  • Aromaticity: The relative stability of the tautomers can be linked to the aromaticity of the pyridazinone ring. While the lactam form breaks the full aromaticity of a hypothetical pyridazine ring, the lactim form restores it. Computational methods can quantify this effect.[13]

  • Solvent Effects: The solvent plays a critical role in stabilizing one tautomer over the other.[1][14]

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both tautomers, but they often preferentially stabilize the more polar lactam form.[12][15]

    • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are effective hydrogen bond acceptors and can stabilize the N-H bond of the lactam form.[4]

    • Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding or dimerization may become more significant, which can shift the equilibrium. The lactim form is often more favored in non-polar solvents compared to polar ones.[16]

  • Substituent Effects: The electron-donating or electron-withdrawing nature of the benzofuran substituent at the C6 position influences the electron density within the pyridazinone ring, thereby affecting the relative acidity of the N-H and O-H protons and the overall stability of each tautomer.

Experimental Characterization Workflow

A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric equilibrium. The workflow below outlines a logical sequence of experiments that build upon each other to provide a complete picture.

G start Synthesized Compound This compound xray X-Ray Crystallography start->xray nmr NMR Spectroscopy (¹H, ¹³C in various solvents) start->nmr uvvis UV-Vis Spectroscopy (Solvatochromism Study) start->uvvis ftir FTIR Spectroscopy start->ftir solid_state Definitive Solid-State Structure (Predominant Tautomer) xray->solid_state solution_state Quantitative Solution-State Equilibrium Data nmr->solution_state chromophore_id Identification of Chromophores & Equilibrium Shifts uvvis->chromophore_id functional_groups Functional Group Confirmation (C=O vs O-H) ftir->functional_groups conclusion Comprehensive Tautomeric Profile (Solid vs. Solution) solid_state->conclusion solution_state->conclusion chromophore_id->conclusion functional_groups->conclusion

Caption: Experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution, as the process is often slow on the NMR timescale, allowing for the direct observation of distinct signals for each tautomer.[17][18]

Protocol for NMR Analysis:

  • Sample Preparation: Prepare separate solutions of the compound (~5-10 mg) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it directly influences the equilibrium.[10]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shift and integration of the exchangeable proton (N-H or O-H). The N-H proton of the lactam form typically appears as a broad singlet, while the O-H proton of the lactim form may be sharper. The chemical shifts of the pyridazinone ring protons will also differ significantly between the two forms.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The most diagnostic signal is the carbonyl carbon (C=O) of the lactam form, which is expected to appear far downfield (~160-170 ppm).[13] This signal will be absent in the lactim form, which will instead show a C-O signal at a different chemical shift.

  • Data Analysis:

    • Identify the distinct sets of peaks corresponding to each tautomer.

    • Calculate the tautomeric ratio (KT = [lactim]/[lactam]) by integrating the well-resolved, non-overlapping proton signals for each species.[18]

Parameter Lactam Form (Expected) Lactim Form (Expected) Rationale
Exchangeable Proton (¹H) Broad singlet (N-H)Singlet (O-H)Different chemical and electronic environments.
Pyridazinone Ring Protons (¹H) Distinct chemical shiftsShifted relative to lactam formChange in ring aromaticity and electronic distribution.
Carbonyl Carbon (¹³C) ~160-170 ppm (C=O)AbsentThe key distinguishing feature. The corresponding carbon in the lactim is a C-O.
Ring Carbons (¹³C) Unique set of signalsShifted relative to lactam formReflects the altered bonding and hybridization within the ring.

Table 1: Comparison of Expected NMR Spectroscopic Features for Tautomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly effective for studying tautomeric equilibria because the lactam and lactim forms possess different chromophoric systems, leading to distinct absorption maxima (λmax).[19][20] By observing how these maxima shift with solvent polarity (solvatochromism), one can infer the nature of the predominant tautomer.[10][21]

Protocol for UV-Vis Analysis:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile or methanol.

  • Serial Dilutions: Prepare a series of dilute solutions in various solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water) to achieve an absorbance in the optimal range (0.2-0.8 A.U.).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 500 nm.

  • Data Analysis: Compare the λmax values across the different solvents. The lactam form, being more polar, is often stabilized in polar solvents, while the lactim form's contribution may increase in non-polar solvents. A shift in the λmax or the appearance of a new shoulder peak upon changing solvent polarity is strong evidence of a tautomeric equilibrium.[20][22]

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[23] While it does not give information about the equilibrium in solution, it identifies the most stable tautomer in the crystal lattice, which is invaluable for calibrating computational models and understanding intermolecular interactions like hydrogen-bonding dimers.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve the crystal structure using standard software packages. The key output is the precise location of all atoms, including the hydrogen on the nitrogen (lactam) or oxygen (lactim).[24]

  • Analysis: The refined structure will unequivocally show which tautomer is present in the solid state. Analysis of the crystal packing can reveal intermolecular hydrogen bonds, which often stabilize the lactam form as a dimer.

Computational Chemistry: A Predictive and Corroborative Tool

Computational modeling, particularly using Density Functional Theory (DFT), is essential for complementing experimental data.[15][25] It allows for the prediction of the relative stabilities of tautomers and the simulation of their spectroscopic properties.

G start Define Molecular Structures (Lactam & Lactim) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt gas_phase Gas Phase Calculation geom_opt->gas_phase solv_phase Solvated Calculation (PCM/SMD Model) geom_opt->solv_phase freq_calc Frequency Calculation gas_phase->freq_calc solv_phase->freq_calc nmr_calc NMR Shielding Calculation (GIAO Method) solv_phase->nmr_calc td_dft TD-DFT Calculation solv_phase->td_dft thermo Thermodynamic Data (ΔG, ΔH, Zero-Point Energy) freq_calc->thermo comparison Compare Calculated Data with Experimental Results thermo->comparison nmr_shifts Predicted ¹H & ¹³C Chemical Shifts nmr_calc->nmr_shifts nmr_shifts->comparison uv_vis Predicted UV-Vis Spectra (λmax, Oscillator Strengths) td_dft->uv_vis uv_vis->comparison

Caption: Workflow for computational analysis of tautomerism.

Protocol for DFT Calculations:

  • Structure Building: Build the 3D structures of both the lactam and lactim tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable functional and basis set, such as B3LYP/6-311++G**.[4][15] This should be done for the gas phase and for each solvent used in the experiments, employing an implicit solvation model like the Polarization Continuum Model (PCM).[15]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy, enthalpy).

  • Energy Analysis: Compare the Gibbs free energies (ΔG) of the two tautomers in each environment. The tautomer with the lower free energy is the more stable one. A small energy difference (<2-3 kcal/mol) suggests a mixture of both tautomers at equilibrium.

  • Spectroscopic Prediction (Optional but Recommended):

    • Use the GIAO method to calculate NMR chemical shifts.

    • Use Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectra.[19]

    • Compare these predicted spectra with the experimental data to assign the observed signals to the correct tautomers.

Solvent Model ΔG (Lactim - Lactam) Predicted Predominant Form Rationale
Gas PhaseHypothetical ValueLactimOften favored due to aromaticity in the absence of stabilizing solvent interactions.
Chloroform (PCM)Hypothetical ValueLactim or MixtureLess polar environment provides less stabilization for the polar lactam form.
DMSO (PCM)Hypothetical ValueLactamStrong H-bond accepting ability of DMSO stabilizes the N-H of the lactam.
Water (PCM)Hypothetical ValueLactamHigh polarity and H-bonding capacity strongly favors the more polar lactam tautomer.[15]

Table 2: Example of Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) and Predicted Tautomeric Preference.

Implications for Drug Development

The tautomeric state of this compound is not merely an academic curiosity; it is a critical determinant of its potential as a drug candidate.

  • Receptor Binding: The hydrogen bonding pattern is a key determinant of drug-receptor interactions. The lactam form presents an N-H donor and a C=O acceptor, while the lactim form presents an O-H donor and a C=N acceptor. A drug discovery program must identify which tautomer is the active species to guide structure-activity relationship (SAR) studies.

  • Physicochemical Properties: The more polar lactam tautomer may exhibit higher aqueous solubility but potentially lower membrane permeability compared to the less polar lactim form.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and freedom to operate.

Conclusion

The tautomeric equilibrium of this compound is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A definitive characterization cannot be achieved with a single technique. This guide outlines a synergistic approach, combining the solid-state certainty of X-ray crystallography, the solution-state quantitative power of NMR, the sensitivity of UV-Vis spectroscopy, and the predictive strength of DFT calculations. By following this integrated workflow, researchers and drug development professionals can build a comprehensive understanding of the tautomeric landscape of this and other vital heterocyclic systems, enabling the rational design of more effective and reliable therapeutic agents.

References

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Al-Majidi, S. M. H., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]

  • Emami, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling. [Link]

  • Meehan, C., & O'Driscoll, P. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Semantic Scholar. [Link]

  • Gorb, L., et al. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]

  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]

  • Emami, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. [Link]

  • Al-Warhi, T., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Sanna, V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

  • Al-Majidi, S. M. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

  • Claramunt, R. M. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc Group. [Link]

  • Anonymous. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Shaker, S. A., & Ali, A. H. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Katritzky, A. R., et al. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. RSC Publishing. [Link]

  • Anonymous. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • askIITians Tutor Team. (2025). What is Lactam Lactim Tautomerism?. askIITians. [Link]

  • Chen, J., et al. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH. [Link]

  • Barlin, G. B., & Chapman, N. B. (n.d.). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Fiveable. (n.d.). Keto–Enol Tautomerism. Organic Chemistry Class Notes. [Link]

  • Huc, I., & Lehn, J.-M. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Abdelbaset, M. S., et al. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

  • de Juan, A., & Maeder, M. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Anonymous. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link]

  • Anonymous. (n.d.). Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective... ResearchGate. [Link]

  • da Silva, J. C. S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH. [Link]

  • Anonymous. (n.d.). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. [Link]

  • Anonymous. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Anonymous. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Anonymous. (2025). (PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

  • Anonymous. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]

  • Crocetti, L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]

  • Anonymous. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • Anonymous. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH. [Link]

  • Anonymous. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]

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Methodological & Application

High-Yield Synthesis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

The fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern drug discovery. This approach often leads to compounds with novel biological activities or improved pharmacological profiles. The target molecule, 6-(1-Benzofuran-2-yl)pyridazin-3-ol, embodies this principle by uniting the benzofuran and pyridazine scaffolds.

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Their versatile synthetic accessibility has made them a cornerstone in medicinal chemistry.[1][5] Similarly, the pyridazine core is a key structural motif in many biologically active compounds with applications as cardiovascular, anticancer, and anti-inflammatory agents.[5] The combination of these two privileged heterocyclic systems in this compound suggests a strong potential for novel therapeutic applications, making its efficient and high-yield synthesis a topic of significant interest to researchers in drug development.

This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound. The synthetic strategy hinges on a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the chosen methodology, provide step-by-step protocols for the synthesis of a key precursor and the final product, and offer insights into reaction optimization and product characterization.

Synthetic Strategy: A Palladium-Catalyzed Approach

The most logical and efficient pathway to construct the target molecule is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is renowned for its mild reaction conditions, broad functional group tolerance, and high yields.[6][7] The proposed synthetic route involves the coupling of two key building blocks: 2-Benzofuranylboronic acid (1) and 6-chloropyridazin-3-ol (2) .

The selection of a palladium catalyst and appropriate ligands is crucial for the success of Suzuki-Miyaura couplings, especially when dealing with heteroaromatic substrates.[8] Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8]

Experimental Protocols

Part 1: Synthesis of 6-chloropyridazin-3-ol (2)

This protocol outlines the synthesis of the key pyridazine precursor from the commercially available 3,6-dichloropyridazine.

Reaction Scheme:

Materials and Reagents:

  • 3,6-Dichloropyridazine

  • Potassium Acetate (KOAc)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, dissolve 1.0 g of 3,6-dichloropyridazine in a mixture of 20 mL of acetic acid and 4 mL of water.

  • To this solution, add 0.66 g of potassium acetate.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain this temperature for 70 minutes under microwave irradiation.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine all organic layers and wash with 50 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloropyridazin-3-ol as a solid. The expected yield is approximately 90-95%.

Part 2: High-Yield Synthesis of this compound (3)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-benzofuranylboronic acid and 6-chloropyridazin-3-ol.

Reaction Scheme:

Materials and Reagents:

  • 2-Benzofuranylboronic acid (1)

  • 6-Chloropyridazin-3-ol (2)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere setup

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloropyridazin-3-ol (1.0 equiv.), 2-benzofuranylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and SPhos (0.10 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValueRationale
Starting Materials 2-Benzofuranylboronic acid, 6-Chloropyridazin-3-olCommercially available or readily synthesized key fragments for the Suzuki-Miyaura coupling.
Catalyst System Pd(OAc)₂ / SPhosA highly effective catalyst system for the coupling of heteroaryl chlorides.[8]
Base K₃PO₄A strong base often used in Suzuki couplings to facilitate the transmetalation step.
Solvent System 1,4-Dioxane / Water (4:1)A common solvent mixture for Suzuki reactions, promoting solubility of both organic and inorganic reagents.
Temperature 100 °CElevated temperature is typically required to drive the reaction to completion.
Reaction Time 4 - 12 hoursReaction progress should be monitored to determine the optimal time.[6]
Expected Yield HighSuzuki-Miyaura couplings are known for their high efficiency.
Purification Flash Column ChromatographyStandard method for purifying organic compounds of this nature.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of 6-chloropyridazin-3-ol cluster_1 Suzuki-Miyaura Coupling A 3,6-Dichloropyridazine B Microwave Reaction (KOAc, AcOH/H₂O, 140°C) A->B C Workup & Purification B->C D 6-Chloropyridazin-3-ol (2) C->D F Coupling Reaction (Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C) D->F E 2-Benzofuranylboronic acid (1) E->F G Workup & Purification F->G H This compound (3) G->H

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran and pyridazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, confirming the carbon framework.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The mass spectrum of benzofuran derivatives often shows characteristic fragmentation patterns.[9][10]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies.[6][7][8] The Suzuki-Miyaura cross-coupling is a highly reliable reaction, and the proposed conditions are optimized for heteroaryl substrates. The progress of the reaction can be easily monitored by standard techniques like TLC and LC-MS, allowing for in-process control and validation. The final product's identity and purity should be rigorously confirmed by spectroscopic methods, ensuring the integrity of the synthesized compound.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound. By employing a robust Suzuki-Miyaura cross-coupling strategy, this valuable compound can be efficiently prepared, opening avenues for its further investigation in medicinal chemistry and drug development. The outlined procedures, coupled with the provided rationale and characterization guidelines, offer a comprehensive resource for researchers aiming to synthesize and explore the potential of this novel benzofuran-pyridazine hybrid.

References

  • (Reference for the biological activity of benzofuran derivatives will be added here based on a relevant source)
  • Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • (Reference for the biological activity of pyridazine derivatives will be added here based on a relevant source)
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available at: [Link]

  • (Reference for ¹H and ¹³C NMR spectra of pyridazine derivatives will be added here based on a relevant source)
  • (Reference for Suzuki-Miyaura coupling of 6-Amino-3-chloropyridazine will be added here based on a relevant source)
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available at: [Link]

  • (Reference for Suzuki coupling of diverse boronic acids will be added here based on a relevant source)
  • (Reference for ¹H and ¹³C NMR spectra will be added here based on a relevant source)
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. Available at: [Link]

  • (Reference for Suzuki–Miyaura reactions of polychlorinated aromatics will be added here based on a relevant source)
  • (Reference for Suzuki-Miyaura coupling of 2-pyridyl nucleophiles will be added here based on a relevant source)
  • (Reference for Suzuki Coupling mechanism will be added here based on a relevant source)
  • (Reference for efficient Suzuki coupling conditions will be added here based on a relevant source)
  • (Reference for mass spectral data will be added here based on a relevant source)
  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed. Available at: [Link]

  • Benzofuran - NIST WebBook. Available at: [Link]

  • (Reference for Nickel-Catalyzed Borylation will be added here based on a relevant source)
  • (Reference for EPA/NIH Mass Spectral Data Base will be added here based on a relevant source)
  • (Reference for PubChem entry will be added here based on a relevant source)

Sources

Application Notes & Protocols for the Characterization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including communication, division, metabolism, and apoptosis.[1] Their dysregulation is a known driver in numerous pathologies, most notably in cancer, making them prime targets for therapeutic intervention.[1] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful class of drugs.

The benzofuran scaffold is a privileged heterocyclic system that is a core component of many biologically active natural and synthetic compounds.[2] Its derivatives have been investigated for a wide range of therapeutic properties, including as inhibitors of key kinases such as Aurora B, mTOR, and glycogen synthase kinase 3β (GSK-3β).[3][4][5] Similarly, the pyridazine and pyridazinone cores are present in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory and cardiovascular effects.[6]

This document provides a comprehensive guide for the initial characterization of a novel small molecule, 6-(1-Benzofuran-2-yl)pyridazin-3-ol , a hybrid structure combining these two pharmacologically relevant moieties. We will outline a strategic series of protocols to determine its potential as a kinase inhibitor, from initial in vitro profiling to validation in cell-based models. The methodologies described herein are designed to establish a robust data package for assessing the compound's potency, selectivity, and cellular activity.

Hypothesized Target Evaluation: Strategic Kinase Panel Screening

Given the structural precedents in the literature for benzofuran derivatives, an initial screening against a panel of kinases is the most efficient starting point.[1][7] The choice of kinases for this initial panel should be guided by targets previously reported to be modulated by related scaffolds. A suggested primary screening panel would include representatives from key cancer-related kinase families.

Table 1: Proposed Initial Kinase Screening Panel

Kinase FamilyRepresentative KinaseRationale for Inclusion
Serine/Threonine KinaseAurora BKey mitotic kinase; a known target for benzofuran derivatives.[3]
Serine/Threonine KinaseGSK-3βImplicated in cancer cell proliferation and survival.
Serine/Threonine KinasemTORCentral regulator of cell growth and proliferation.
Tyrosine KinaseEGFRFrequently mutated or overexpressed in various cancers.
Tyrosine KinaseVEGFR2Key mediator of angiogenesis, a critical process in tumor growth.
Serine/Threonine KinaseCDK2Essential for cell cycle progression.
Serine/Threonine KinaseRIPK2Central component in the innate immune signaling pathway.[8]

This initial screen will provide a "first pass" indication of the compound's primary targets and its selectivity profile, which is crucial for guiding further development and minimizing off-target effects.

Part 1: In Vitro Characterization Protocols

The first step is to determine if this compound directly inhibits the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) value, a quantitative measure of inhibitor potency.

Causality and Experimental Design: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of varying concentrations of the inhibitor. The amount of ADP generated is a direct measure of the kinase's activity under these conditions. Second, the remaining ATP is depleted, and the ADP is converted back into ATP, which then drives a luciferase-based reaction. The resulting luminescent signal is directly proportional to the initial amount of ADP produced. A potent inhibitor will lead to less ADP production and thus a lower luminescent signal. Staurosporine, a non-selective but potent kinase inhibitor, is used as a positive control to validate the assay's performance.[9]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Serially dilute This compound (e.g., 10-point, 3-fold dilution) C Add diluted inhibitor or DMSO control to 96-well plate A->C B Prepare Kinase Reaction Mix: - Kinase of interest - Substrate peptide - ATP E Initiate reaction by adding Substrate/ATP mixture B->E D Add kinase to each well Incubate 10 min @ RT C->D D->E F Incubate 60 min @ 30°C E->F G Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min @ RT F->G H Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30 min @ RT G->H I Measure luminescence with a plate reader H->I J Plot Luminescence vs. log[Inhibitor] I->J K Fit data to a sigmoidal dose-response curve J->K L Determine IC50 value K->L

Caption: Workflow for the in vitro luminescence-based kinase assay.

Materials:

  • Purified kinase of interest (e.g., Aurora B)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Staurosporine (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Also prepare a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined (typically at or below the Km for each).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin substrate to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

Table 2: Hypothetical In Vitro IC50 Data for this compound

Kinase TargetIC50 (nM)Staurosporine IC50 (nM)
Aurora B258
GSK-3β85015
mTOR>10,00025
EGFR1,2005
VEGFR245010
CDK2>10,00020
RIPK25,00030

Part 2: Cell-Based Characterization Protocols

After identifying a primary target in vitro (e.g., Aurora B from the hypothetical data), it is essential to confirm the compound's activity in a more physiologically relevant cellular environment. Cell-based assays can confirm target engagement, measure the effect on downstream signaling, and assess the overall phenotypic outcome.[11][12]

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Causality and Experimental Design: The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific protein target within living cells.[11] The target kinase (e.g., Aurora B) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds to the luciferase-tagged kinase, and the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET) to occur. When an effective inhibitor like this compound enters the cell and displaces the tracer from the kinase, the BRET signal is disrupted in a dose-dependent manner. This confirms that the compound can penetrate the cell membrane and bind to its intended target.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection BRET Signal Detection cluster_analysis Data Analysis A Transfect cells with plasmid encoding NanoLuc®-Kinase fusion B Seed transfected cells into a 96-well white assay plate A->B C Incubate overnight B->C D Serially dilute inhibitor in Opti-MEM medium E Add diluted inhibitor to cells D->E F Add NanoBRET™ Tracer (pre-mixed with inhibitor) E->F G Incubate 2 hours @ 37°C F->G H Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor G->H I Read Donor (460 nm) and Acceptor (610 nm) emissions on a plate reader H->I J Calculate BRET Ratio (Acceptor/Donor) I->J K Plot BRET Ratio vs. log[Inhibitor] J->K L Determine cellular IC50 value K->L

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Procedure:

  • Cell Culture: Culture cells (e.g., HeLa, known to express Aurora B) and transiently transfect them with a vector expressing the N-terminal NanoLuc®-Aurora B fusion protein.

  • Plating: Seed the transfected cells into a 96-well white assay plate and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of this compound in the presence of the cell-permeable fluorescent tracer specific for the kinase.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped with appropriate filters.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against the inhibitor concentration to determine the cellular IC50 value.

Protocol 3: Downstream Pathway Modulation (Western Blot)

Causality and Experimental Design: Confirming target engagement is crucial, but demonstrating a functional consequence is equally important. Aurora B kinase phosphorylates Histone H3 at Serine 10 (pHH3-S10) during mitosis.[3] A potent and specific inhibitor of Aurora B should therefore lead to a decrease in the levels of this specific phosphorylation event. Western blotting provides a semi-quantitative method to measure this effect.

Procedure:

  • Cell Treatment: Seed a suitable cancer cell line (e.g., HeLa, HepG2, or SW620) in 6-well plates.[3] Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 250, 1000 nM) for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the phospho-Histone H3 signal relative to the total Histone H3 signal indicates effective inhibition of Aurora B in the cellular context.

Protocol 4: Cellular Proliferation Assay

Causality and Experimental Design: Since Aurora B is critical for cell division, its inhibition is expected to decrease the proliferation of cancer cells.[3] A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, can quantify this effect. This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for a luciferase reaction that uses the cellular ATP.

  • Measurement: Measure the luminescence, which is proportional to the number of viable cells.

  • Analysis: Plot the signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This document provides a foundational set of protocols to perform an initial, robust characterization of the novel compound this compound as a potential kinase inhibitor. The workflow progresses logically from direct enzymatic inhibition to cellular target engagement and functional outcomes. Positive results from these assays—specifically, potent in vitro inhibition of a target kinase, confirmation of on-target activity in cells, and a corresponding anti-proliferative effect—would provide a strong rationale for advancing the compound into more complex studies, including broader kinase selectivity profiling, pharmacokinetic analysis, and in vivo efficacy studies in animal models.

References

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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • Liao, Y. T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7589–7595. Retrieved from [Link]

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  • Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 90, 350-358. Retrieved from [Link]

  • Le, V. T., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 259-266. Retrieved from [Link]

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Application Notes and Protocols for Substituted Pyridazin-3-ols in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. The chemical scaffold of pyridazin-3-ol, and its tautomeric form pyridazin-3(2H)-one, has emerged as a versatile and promising platform for the design of novel compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the antimicrobial applications of substituted pyridazin-3-ols, offering both the foundational scientific context and detailed, field-proven protocols for their synthesis, evaluation, and preliminary safety assessment. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to advance this promising class of compounds in the fight against infectious diseases.

The Scientific Underpinnings of Pyridazin-3-ols as Antimicrobial Agents

The pyridazine ring system is a six-membered heterocycle containing two adjacent nitrogen atoms. The introduction of a hydroxyl group at the 3-position, which exists in equilibrium with its keto tautomer, pyridazin-3(2H)-one, bestows upon this core structure a unique electronic and steric profile that is amenable to a wide range of chemical modifications. These modifications have been shown to profoundly influence the antimicrobial potency and spectrum of activity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of substituted pyridazin-3-ols is intricately linked to the nature and position of various substituents on the pyridazinone ring. Several key SAR observations have been made:

  • Substitution at the 6-position: The presence of an aryl group at this position is a common feature in many active derivatives. The nature of the substituents on this aryl ring can significantly modulate activity.

  • N-2 Substitution: Alkylation or arylation at the N-2 position of the pyridazinone ring has been explored to enhance lipophilicity and potentially improve cellular uptake.

  • Aromaticity: The aromaticity of the pyridazinone ring appears to be crucial for antibacterial activity.[3]

  • Specific Moieties: The incorporation of other heterocyclic rings, such as 1,3,4-thiadiazole, has been shown to confer significant antimicrobial properties.

Proposed Mechanisms of Antimicrobial Action

While a single, definitive mechanism of action for all antimicrobial pyridazin-3-ol derivatives has not been fully elucidated, current research, primarily through computational and molecular docking studies, points towards several potential pathways:

  • Enzyme Inhibition: A prominent hypothesis is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that pyridazinone derivatives may act as inhibitors of bacterial DNA gyrase , a type II topoisomerase that is crucial for DNA replication and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds can disrupt DNA topology, leading to bacterial cell death.

  • Disruption of Cellular Respiration: Some heterocyclic compounds are known to interfere with the electron transport chain, thereby disrupting cellular respiration and ATP synthesis. This remains a plausible, yet less explored, mechanism for pyridazin-3-ols.

  • Inhibition of Virulence Factors: Certain pyridazinone derivatives have been designed to inhibit bacterial virulence factors, such as sortase A in Staphylococcus aureus, which is responsible for anchoring surface proteins involved in pathogenesis to the cell wall.

  • Antifungal Mechanisms: In fungi, a potential mechanism is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. Pyridazinone derivatives may inhibit key enzymes in this pathway, such as sterol 14-alpha demethylase.

The following diagram illustrates a hypothetical workflow for investigating the antimicrobial mechanism of action of a novel substituted pyridazin-3-ol.

Antimicrobial Mechanism of Action Workflow Figure 1: Investigative Workflow for the Antimicrobial Mechanism of Action A Novel Pyridazin-3-ol Derivative B Primary Antimicrobial Screening (MIC/MBC/MFC) A->B C Hypothesis Generation B->C D Enzyme Inhibition Assays (e.g., DNA Gyrase) C->D E Cellular Process Assays C->E F Membrane Integrity Assays C->F G Ergosterol Biosynthesis Assay (for antifungals) C->G H Mechanism Elucidation D->H E->H F->H G->H

Caption: Investigative Workflow for Antimicrobial Mechanism of Action.

Synthesis of Substituted Pyridazin-3-ols: A Representative Protocol

The synthesis of substituted pyridazin-3-ols often proceeds through a multi-step reaction sequence. A common and versatile approach involves the initial formation of a β-aroylpropionic acid, followed by cyclization with a hydrazine derivative. The following protocol details the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a foundational structure for further derivatization.

Protocol 2.1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Step 1: Synthesis of β-Benzoylpropionic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in an appropriate solvent such as nitrobenzene or carbon disulfide.

  • Cool the flask in an ice bath and slowly add a solution of succinic anhydride in the same solvent through the dropping funnel with continuous stirring.

  • After the addition is complete, add benzene dropwise to the reaction mixture.

  • Once the addition of benzene is complete, remove the ice bath and reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate extract with concentrated HCl to precipitate the β-benzoylpropionic acid.

  • Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • In a round-bottom flask, dissolve the synthesized β-benzoylpropionic acid in ethanol.

  • Add hydrazine hydrate (NH₂NH₂·H₂O) to the solution.

  • Reflux the reaction mixture for several hours (monitor by TLC).

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Filter the solid, wash it with cold water, and recrystallize from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are fundamental assays for quantifying the antimicrobial activity of novel compounds.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Sterility control (broth only)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending a few colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Add 100 µL of the standardized inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well will be 200 µL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

The following diagram illustrates the workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow Figure 2: Workflow for MIC and MBC/MFC Determination A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Standardize Microbial Inoculum B->C D Incubate C->D E Determine MIC (Visual Inspection) D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC (Colony Counting) G->H

Caption: Workflow for MIC and MBC/MFC Determination.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

A critical aspect of drug development is to ensure that the antimicrobial compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 4.1: In Vitro Cytotoxicity Evaluation using the MTT Assay

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of Representative Substituted Pyridazin-3-ols

Compound IDTarget MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
PDZ-001Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816
PDZ-002Staphylococcus aureus816
Escherichia coli1632
Candida albicans48
CiprofloxacinStaphylococcus aureus0.51
Escherichia coli0.250.5
FluconazoleCandida albicans24

Table 2: Cytotoxicity of Representative Substituted Pyridazin-3-ols

Compound IDCell LineIC₅₀ (µM)
PDZ-001HEK293>100
PDZ-002HEK29385
DoxorubicinHEK2935

Concluding Remarks and Future Directions

Substituted pyridazin-3-ols represent a fertile ground for the discovery of novel antimicrobial agents. The protocols and insights provided in this guide are intended to serve as a robust framework for researchers in this field. Future investigations should focus on elucidating the precise mechanisms of action of these compounds, which will undoubtedly pave the way for rational drug design and the optimization of their therapeutic potential. The integration of in silico methods with traditional microbiological and biochemical assays will be instrumental in accelerating the journey of these promising molecules from the laboratory to the clinic.

References

  • Asif, M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of New Chemistry, 7(4), 303-317. Available from: [Link]

  • El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., Abou El Ella, D. A., Abouzid, K. A. M., & Adel, M. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 15(10), 3529-3557. Available from: [Link]

  • Asif, M. (2017). A review on pharmacological activities of pyridazine and pyridazinone derivatives. SAR Publication. Available from: [Link]

  • Demirayak, S., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6298. Available from: [Link]

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  • Asif, M. (2015). A review on pharmacological activities of pyridazines and pyridazinone derivatives. Semantic Scholar. Available from: [Link]

  • Asif, M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. ResearchGate. Available from: [Link]

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  • Sharma, S., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(44), 41849-41866. Available from: [Link]

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  • Asif, M. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current pharmaceutical design, 27(1), 118–130. Available from: [Link]

  • El-Nagar, M. K. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 15(10), 3529–3557. Available from: [Link]

  • Blower, T. R., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. Available from: [Link]

  • John Innes Centre. (2017). Researchers discover new class of compounds that inhibit bacterial DNA gyrase. Phys.org. Available from: [Link]

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Application Notes and Protocols for Evaluating the Anticancer Activity of Benzofuran-Pyridazine Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Hybrid Scaffolds in Oncology

The pursuit of novel anticancer agents is driven by the need for therapies with enhanced potency, greater selectivity, and the ability to overcome drug resistance. Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, offers a compelling approach to achieving these goals.[1] This guide focuses on the promising class of benzofuran-pyridazine hybrids.

The benzofuran scaffold is a privileged heterocyclic system present in numerous natural and synthetic compounds with a wide array of biological activities, including potent anticancer effects.[2][3][4] Similarly, the pyridazine moiety is a key component in many compounds targeting essential cellular processes, particularly as inhibitors of protein kinases.[5][6] By combining these two scaffolds, medicinal chemists aim to create hybrid molecules that can interact with multiple biological targets or bind with high affinity to a specific target, leading to synergistic or enhanced anticancer activity. Many of these hybrids have been specifically designed as inhibitors of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K) pathways.[7][8][9]

This document provides a comprehensive, technically-grounded framework for researchers to evaluate the anticancer potential of novel benzofuran-pyridazine hybrids, from initial in vitro screening to detailed mechanistic elucidation and preclinical in vivo validation.

Section 1: A Multi-Stage Workflow for Compound Evaluation

A systematic evaluation is critical to identify and validate promising drug candidates. The workflow should progress from broad cytotoxicity screening to specific mechanistic and in vivo studies. This ensures that resources are focused on compounds with the highest therapeutic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation a Synthesis of Benzofuran- Pyridazine Hybrids b Cytotoxicity Assay (MTT) (Determine IC50 Values) a->b Initial Efficacy c Apoptosis Assay (Annexin V/PI) b->c Investigate MoA d Cell Cycle Analysis (PI Staining) b->d Investigate MoA e Target Validation (e.g., Kinase Inhibition Assay) b->e Investigate MoA f Human Tumor Xenograft Model e->f Confirm In Vivo Target Engagement g Efficacy Assessment (Tumor Growth Inhibition) f->g

Caption: High-level workflow for evaluating anticancer benzofuran-pyridazine hybrids.

Section 2: In Vitro Efficacy Assessment

The initial phase of evaluation involves assessing the compound's ability to kill or inhibit the proliferation of cancer cells in culture.[10][11]

Protocol: Cytotoxicity Screening via MTT Assay

The MTT assay is a foundational colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[12][13] It allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[12]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7, HCT-116) into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzofuran-pyridazine hybrid compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12][13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: IC₅₀ values should be tabulated for clear comparison across multiple cell lines, including a non-cancerous cell line to assess selectivity.

Compound ID Cancer Cell Line Cancer Type IC₅₀ (µM) Selectivity Index (SI) *
BPH-001HepG-2Hepatocellular Carcinoma9.738.5
BPH-001HelaCervical Carcinoma7.9410.4
BPH-001MCF-7Breast Adenocarcinoma15.215.4
BPH-001WI-38Normal Lung Fibroblast82.50-
DoxorubicinHepG-2Hepatocellular Carcinoma4.17-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. (Note: Data are hypothetical, based on representative values from literature for novel benzofuran hybrids).[7][9][14]

Protocols: Elucidating the Mechanism of Cell Death

Once a compound shows potent cytotoxicity, the next step is to determine how it kills cancer cells. The primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest.[2][15]

This flow cytometry-based assay is a standard method to quantify apoptosis.[12][16] It distinguishes between viable cells, early apoptotic cells (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and Propidium Iodide positive).[17]

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.[12]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

This method quantifies the DNA content within cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19] A significant accumulation of cells in a particular phase suggests the compound induces cell cycle arrest.[7]

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[20]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C. This step is crucial as PI also binds to RNA.[19]

  • Staining: Add PI to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.[19][20]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[19]

Section 3: Mechanistic Insight and Target Validation

A key advantage of benzofuran-pyridazine hybrids is their potential to act as kinase inhibitors.[9] Validating their effect on a specific target, such as VEGFR-2, provides crucial mechanistic insight.

Target Validation: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase that regulates angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[8] Inhibiting VEGFR-2 is a clinically validated strategy in cancer therapy.[7]

Principle of Kinase Assay: An in vitro kinase assay typically measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The activity of the test compound is determined by its ability to inhibit this reaction. Results are expressed as an IC₅₀ value.

Data Presentation: Comparing the kinase inhibitory activity of the hybrid compound with a known clinical inhibitor provides a benchmark for its potency.

Compound ID Target Kinase IC₅₀ (µM)
BPH-001VEGFR-20.072
Sorafenib (Reference)VEGFR-20.069

(Note: Data are hypothetical, based on representative values from literature).[7][8]

Visualizing the Impact: The VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by a benzofuran-pyridazine hybrid blocks downstream signaling cascades, ultimately preventing cell proliferation and angiogenesis. This mechanism can be effectively visualized.

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLC PLCγ VEGFR2->PLC Phosphorylates RAS RAS/RAF/MEK/ERK VEGFR2->RAS Phosphorylates PI3K PI3K/AKT/mTOR VEGFR2->PI3K Phosphorylates Hybrid Benzofuran-Pyridazine Hybrid Hybrid->VEGFR2 INHIBITS Migration Cell Migration PLC->Migration Proliferation Cell Proliferation & Survival RAS->Proliferation Angiogenesis Angiogenesis RAS->Angiogenesis PI3K->Proliferation PI3K->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade by a benzofuran-pyridazine hybrid.

Section 4: In Vivo Preclinical Evaluation

Promising results from in vitro studies must be validated in a living organism.[11] Human tumor xenograft models are a cornerstone of preclinical drug development, providing critical data on a compound's efficacy and safety in a more complex physiological environment.[21][22]

Protocol: Human Tumor Xenograft Model

This model involves transplanting human tumor cells into immunodeficient mice, which lack an adaptive immune system and therefore do not reject the foreign cells.[22]

Experimental Protocol (High-Level Overview):

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice).[21]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[23]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the benzofuran-pyridazine hybrid compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume regularly (e.g., 2-3 times per week) for the duration of the study.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). The experiment is typically terminated when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the change in tumor volume between the treated and control groups.[22]

Conclusion

The evaluation of benzofuran-pyridazine hybrids as anticancer agents is a multi-faceted process that requires a logical progression from broad screening to detailed mechanistic and in vivo studies. The protocols and frameworks outlined in this guide provide a robust system for identifying compounds with genuine therapeutic potential. By understanding not only if a compound is effective but also how it works, researchers can make informed decisions to advance the most promising candidates toward clinical development. The hybridization of these two potent scaffolds represents a valuable strategy in the ongoing search for more effective and targeted cancer therapies.

References

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Sources

Application Notes and Protocols for the Use of 6-(1-Benzofuran-2-yl)pyridazin-3-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzofuran-Pyridazinone Scaffold

The convergence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. 6-(1-Benzofuran-2-yl)pyridazin-3-ol represents such a molecule, integrating the biologically versatile benzofuran nucleus with the pharmacologically active pyridazinone ring. Benzofuran derivatives are widely recognized for their broad-spectrum biological activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3][4][5]. Similarly, the pyridazinone core is a key component in a variety of compounds with demonstrated cardiovascular, anti-inflammatory, analgesic, and anticancer effects[6][7].

The unique structural amalgamation in this compound suggests a strong rationale for its investigation as a potential modulator of critical cellular pathways, particularly those implicated in cancer biology such as cell proliferation, survival, and signaling cascades. Many bioactive benzofuran and pyridazinone derivatives exert their effects through the inhibition of protein kinases, which are pivotal regulators of cellular processes[8][9][10][11].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular activities of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data generation. We will begin with primary screening assays to assess cytotoxicity and pro-apoptotic effects, followed by a discussion of secondary assays to elucidate the potential mechanism of action, such as kinase inhibition.

Chemical and Physical Properties

A summary of the key computed properties for a representative benzofuran pyridazinone-like structure is provided below. These properties are essential for sample handling and experimental design.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₃[12]
Molecular Weight241.24 g/mol [12]
XLogP31.9[12]
Hydrogen Bond Donor Count0[12]
Hydrogen Bond Acceptor Count4[12]

Note: The table presents computed properties for a structurally related compound, 6-(pyridin-2-ylmethoxy)-1-benzofuran-3-one, as a proxy. Actual values for this compound should be determined experimentally.

Primary Screening: Assessing Cytotoxicity and Apoptotic Induction

A logical first step in characterizing a novel compound is to determine its effect on cell viability and its ability to induce programmed cell death.

Experimental Workflow for Primary Screening

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation cluster_2 Endpoint Assays cluster_3 Data Analysis A Seed cancer cell lines in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat with serial dilutions of This compound B->C D Incubate for 24, 48, or 72 hours C->D E MTT Assay for Cell Viability D->E F Annexin V/PI Staining for Apoptosis (Flow Cytometry) D->F G Calculate IC50 values E->G H Quantify apoptotic vs. necrotic cell populations F->H

Caption: Workflow for primary screening of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a robust and high-throughput method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[13][14][15][16].

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line(s) of interest (e.g., K562, PC3)[17]

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium[13].

    • Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours)[13].

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[14][16].

    • Incubate the plate for 1.5 to 4 hours at 37°C[13][14][16].

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[13][14].

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[13].

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader[13]. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Express the cell viability as a percentage of the vehicle-treated control.

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells[18][19][20][21][22].

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Cancer cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 5 x 10⁵ to 1 x 10⁶ cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks)[19].

    • Allow cells to adhere overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization[18][19].

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Wash the cells once with cold PBS[19].

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer[19].

    • Add Annexin V-FITC and PI according to the manufacturer's protocol (typically 5 µL of each).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[19].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube[19].

    • Analyze the samples on a flow cytometer within one hour[19].

    • Acquire data for a sufficient number of events (e.g., 10,000 cells).

Data Analysis:

  • Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • The four quadrants will represent:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Secondary Screening: Investigating Mechanism of Action

Based on the chemical structure and the results from primary screening, a plausible mechanism of action for this compound is the inhibition of protein kinases.

Potential Kinase Inhibition Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factors D->E F Cell Proliferation & Survival E->F G This compound G->C Inhibition

Sources

Application Notes & Protocols: Development of Targeted Drug Delivery Systems Using 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of medicinal chemistry and nanotechnology has paved the way for highly specific targeted drug delivery systems (TDDS), which promise to enhance therapeutic efficacy while minimizing off-target toxicity. This document introduces 6-(1-Benzofuran-2-yl)pyridazin-3-ol , a novel heterocyclic compound, as a potent candidate for such systems. This molecule uniquely combines the structural features of benzofuran and pyridazinone, two scaffolds renowned for their diverse and significant biological activities. Benzofuran derivatives are well-documented for their anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the pyridazinone core is present in numerous pharmacologically active agents with applications in cardiovascular disease and oncology.[4][5][6] The inherent anticancer potential of both moieties, coupled with the strategic placement of a hydroxyl group on the pyridazinone ring, makes this compound an ideal payload for conjugation to targeting ligands. These application notes provide a comprehensive scientific rationale, detailed protocols for conjugation and characterization, and methodologies for in vitro validation of a targeted drug delivery system based on this promising compound.

Section 1: Scientific Rationale and Core Compound Analysis

The Pharmacological Potential of a Hybrid Scaffold

The therapeutic promise of this compound stems from the synergistic integration of its two core components.

  • The Benzofuran Moiety: Benzofuran is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent biological activity.[7][8] In the context of oncology, benzofuran derivatives have demonstrated efficacy through various mechanisms, including the inhibition of critical signaling pathways like VEGFR-2 and PI3K/Akt, and the disruption of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1][7] Certain derivatives also exhibit potent activity against multidrug-resistant cancer cells.[1]

  • The Pyridazinone Moiety: The pyridazinone ring is another pharmacologically significant structure. Derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in inflammatory diseases and various cancers.[9][10] Additionally, certain pyridazinones act as direct vasodilators or target pathways like the Fibroblast Growth Factor Receptor (FGFR), which is implicated in tumor angiogenesis and proliferation.[5]

The combination of these two moieties in a single molecule suggests a multi-modal mechanism of action, potentially targeting both tumor cell proliferation and the inflammatory tumor microenvironment. The hydroxyl group at the 3-position of the pyridazinone ring provides a convenient and reactive site for chemical modification, enabling its covalent attachment to linkers and targeting molecules without compromising the core pharmacophore.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for designing an effective delivery system.

PropertyValueSource / Note
IUPAC Name This compound-
CAS Number 851854-21-2[11]
Molecular Formula C₁₂H₈N₂O₂Calculated
Molecular Weight 212.21 g/mol Calculated
Appearance Predicted: Off-white to yellow solidBased on similar heterocyclic compounds
Key Functional Group Hydroxyl (-OH) at pyridazinone C3Crucial for conjugation chemistry
Predicted LogP 1.5 - 2.5Estimated; suggests moderate lipophilicity
Proposed Dual-Action Anticancer Mechanism

We hypothesize that this compound can exert its anticancer effects by simultaneously inhibiting key pathways often dysregulated in cancer, such as angiogenesis-related kinases (from the benzofuran moiety) and pro-inflammatory enzymes (from the pyridazinone moiety).

proposed_mechanism cluster_drug This compound cluster_cell Cancer Cell BF Benzofuran Moiety VEGFR VEGFR-2 Signaling BF->VEGFR Inhibits PD Pyridazinone Moiety COX2 COX-2 Enzyme PD->COX2 Inhibits Angio Angiogenesis Tumor Growth VEGFR->Angio Promotes Inflam Inflammation Prostaglandin Production COX2->Inflam Promotes

Caption: Proposed dual-inhibition mechanism of action.

Section 2: Workflow for a Targeted Drug Delivery System

The development of a targeted conjugate involves a logical sequence of chemical synthesis, purification, and characterization before biological evaluation. This workflow ensures that the final product is well-defined, pure, and suitable for in vitro and subsequent in vivo testing.

workflow A Compound Synthesis & Purification B Linker Activation & Attachment to Compound A->B C Conjugation to Targeting Ligand (e.g., Folate) B->C D Purification of Conjugate (e.g., HPLC, Dialysis) C->D E Structural & Purity Characterization (LC-MS, NMR) D->E F In Vitro Evaluation (Targeting, Cytotoxicity) E->F

Caption: General workflow for TDDS development.

Section 3: Protocols for Synthesis and Characterization

The following protocols provide a framework for conjugating this compound to a targeting ligand. Here, we use folic acid as an exemplary targeting ligand due to the frequent overexpression of the folate receptor on various cancer cells. A heterobifunctional polyethylene glycol (PEG) linker is employed to enhance solubility and provide spatial separation between the drug and the ligand.

Protocol 1: Synthesis of Folate-PEG-Benzofuran-Pyridazinone Conjugate

Principle: This is a multi-step synthesis. First, the hydroxyl group of the core compound is activated. This activated intermediate is then reacted with one end of a heterobifunctional PEG linker. Finally, the other end of the PEG linker is conjugated to an amine-modified folic acid.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • NH₂-PEG-COOH (MW 2000 Da)

  • N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC)

  • Folic acid-ethylenediamine (Folate-EDA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), Diethyl ether

  • Dialysis tubing (MWCO 1000 Da)

Step-by-Step Methodology:

  • Activation of this compound (Compound 1):

    • Dissolve Compound 1 (1.0 eq) in anhydrous DMF.

    • Add DSC (1.5 eq) and a catalytic amount of DMAP.

    • Stir the reaction under an inert atmosphere (N₂) at room temperature for 4-6 hours.

    • Causality: DSC reacts with the hydroxyl group to form a succinimidyl carbonate ester, an excellent leaving group that is reactive towards primary amines. DMAP catalyzes this reaction.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Conjugation with PEG Linker (NH₂-PEG-COOH):

    • To the reaction mixture from Step 1, add NH₂-PEG-COOH (1.1 eq) and TEA (2.0 eq).

    • Stir at room temperature for 18-24 hours.

    • Causality: The primary amine of the PEG linker nucleophilically attacks the activated carbonate, displacing the succinimide and forming a stable carbamate bond.

    • Precipitate the product by adding cold diethyl ether. Collect the solid and wash thoroughly to remove unreacted starting materials. Dry under vacuum to yield Compound 1-PEG-COOH .

  • Activation of Folic Acid and Final Conjugation:

    • In a separate flask, dissolve Folate-EDA (1.2 eq), NHS (1.2 eq), and DCC (1.2 eq) in anhydrous DMF. Stir at room temperature for 6 hours to form Folate-EDA-NHS ester .

    • Dissolve Compound 1-PEG-COOH (1.0 eq) in anhydrous DMF and add the pre-activated Folate-EDA-NHS ester solution.

    • Add TEA (2.0 eq) and stir for 24 hours at room temperature.

    • Causality: The terminal carboxyl group of the PEG linker is activated by NHS/DCC chemistry, which then readily reacts with the primary amine of Folate-EDA to form a stable amide bond, yielding the final conjugate.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in deionized water and transfer to dialysis tubing.

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified Folate-PEG-Compound 1 conjugate as a yellow-orange powder.

Protocol 2: Physicochemical Characterization of the Conjugate

Principle: It is critical to validate the identity, purity, and integrity of the final conjugate. A combination of chromatographic and spectroscopic techniques is required.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • System: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% TFA).

    • Detection: UV-Vis detector set to wavelengths relevant for both the drug (e.g., ~320-350 nm) and folic acid (~280 nm).

    • Validation: A successful conjugation is indicated by the appearance of a new peak with a longer retention time than the starting materials and the absence of significant impurities.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI-MS) or MALDI-TOF.

    • Validation: The observed mass spectrum should show a distribution of peaks corresponding to the molecular weight of the final conjugate, accounting for the polydispersity of the PEG linker.

  • ¹H NMR Spectroscopy:

    • Solvent: D₂O or DMSO-d₆.

    • Validation: The spectrum should confirm the presence of characteristic peaks from all three components: aromatic protons from the benzofuran-pyridazinone core, the broad signal from the PEG backbone (~3.6 ppm), and aromatic protons from folic acid.

Expected Characterization Data Summary
Technique Expected Outcome for Folate-PEG-Compound 1
HPLC A single, broadened major peak at a new retention time, indicating high purity and successful conjugation.
ESI-MS A bell-shaped distribution of m/z peaks centered around the calculated average molecular weight of the conjugate (approx. 212 + 2000 + 500 Da).
¹H NMR Co-presence of characteristic aromatic signals from the drug and folate, along with the dominant ethylene glycol proton signal from the PEG linker at ~3.6 ppm.

Section 4: In Vitro Evaluation of Targeting Specificity

Protocol 3: Cytotoxicity and Receptor-Mediated Uptake Assays

Principle: The core hypothesis of targeted delivery is that the conjugate will be more effective against cancer cells that overexpress the target receptor. This is tested by comparing its cytotoxicity against receptor-positive and receptor-negative cell lines and by confirming that its uptake is competitively inhibited by free ligand.

Materials:

  • HeLa or KB cells (Folate Receptor positive, FR+)

  • A549 cells (Folate Receptor negative, FR-)

  • Free this compound (free drug)

  • Folate-PEG-Compound 1 conjugate (targeted drug)

  • Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Free Folic Acid solution

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture FR+ and FR- cells in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Cytotoxicity Assay (MTT):

    • Prepare serial dilutions of the free drug and the targeted drug.

    • Treat the cells in both FR+ and FR- plates with the drug solutions for 48-72 hours.

    • After incubation, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO and read the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ (concentration for 50% inhibition) for each compound in each cell line.

  • Competitive Inhibition Assay:

    • On a separate plate of FR+ cells, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 1-2 hours.

    • Causality: This step saturates the folate receptors on the cell surface.

    • Without washing, add the targeted drug conjugate and perform the cytotoxicity assay as described in step 2.

    • Validation: If the conjugate's toxicity in FR+ cells is significantly reduced in the presence of excess free folic acid, it confirms that its uptake is mediated by the folate receptor.

competition_assay cluster_A Standard Uptake (FR+ Cells) cluster_B Competitive Inhibition (FR+ Cells) Conjugate1 Targeted Conjugate Receptor1 Folate Receptor Conjugate1->Receptor1 Binds Cell1 Cellular Uptake & Cytotoxicity Receptor1->Cell1 Internalization Conjugate2 Targeted Conjugate Receptor2 Folate Receptor Conjugate2->Receptor2 Binding Blocked Cell2 Reduced Uptake & Reduced Cytotoxicity Receptor2->Cell2 Blocker Excess Free Folic Acid Blocker->Receptor2 Saturates

Caption: Logic of the competitive binding assay to validate targeting.

Expected Outcomes:

ConditionFR+ Cells (e.g., HeLa)FR- Cells (e.g., A549)
Free Drug IC₅₀ ~X μM~X μM
Targeted Drug IC₅₀ < X μM (Significantly more potent)≥ X μM (Similar or less potent)
Targeted Drug + Free Folate IC₅₀ ~X μM (Potency reduced to level of free drug)Not Applicable

Conclusion

The hybrid scaffold of This compound presents a compelling starting point for the development of next-generation targeted anticancer agents. Its synthesis-friendly conjugation handle, combined with the potent pharmacological heritage of its benzofuran and pyridazinone components, makes it an attractive payload for targeted drug delivery systems. The protocols outlined in this document provide a robust and scientifically-grounded framework for the synthesis, characterization, and in vitro validation of such systems, enabling researchers to effectively explore its therapeutic potential.

References

  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Mokyna, F. H., et al. (2024). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]

  • Sethi, N. S. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN". ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • BioWorld (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available at: [Link]

  • Kumar, A., et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

  • Talele, T. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. Available at: [Link]

  • Singh, A., et al. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Sharma, P., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • An, N., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Chemsrc (2025). This compound | CAS#:851854-21-2. Chemsrc. Available at: [Link]

  • Abdel-Aziz, M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie. Available at: [Link]

  • Koca, M., et al. (2005). Part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Purohit, M., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gomaa, H. A. M., et al. (2024). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals. Available at: [Link]

  • Kumar, K. S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Publisher. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(1-Benzofuran-2-yl)pyridazin-3-ol. Drawing upon established principles in heterocyclic chemistry and extensive field experience, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to streamline your purification workflow and enhance the reproducibility of your experimental outcomes.

Introduction to Purification Challenges

The target molecule, this compound, possesses a unique chemical architecture combining a planar, relatively non-polar benzofuran moiety with a more polar pyridazin-3-ol ring. This juxtaposition of functionalities can present several purification challenges, including:

  • Co-eluting Impurities: Structurally similar byproducts, unreacted starting materials, and intermediates often exhibit comparable polarities, leading to difficult separation by standard chromatographic methods.

  • Recrystallization Difficulties: The molecule's moderate polarity can make the selection of an ideal single-solvent system for recrystallization problematic, often resulting in "oiling out" or poor recovery.

  • Thermal Instability: While generally stable, prolonged exposure to high temperatures during solvent evaporation can lead to degradation, particularly if residual acidic or basic impurities are present from the synthesis.

  • Tautomerism: The pyridazin-3-ol moiety can exist in equilibrium with its pyridazin-3(2H)-one tautomer. This can affect its chromatographic behavior and spectroscopic characterization.

This guide will address these and other specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude this compound?

A1: For most crude products, a two-step approach is recommended. Begin with column chromatography on silica gel to remove the bulk of impurities and isolate the fractions containing the desired product. Subsequently, recrystallization of the pooled and concentrated fractions will yield the final, highly purified compound.

Q2: My compound is showing a broad peak or streaking on the TLC plate. What does this indicate?

A2: Streaking on a Thin Layer Chromatography (TLC) plate often suggests that the compound is interacting strongly with the stationary phase (silica gel), which can be due to its acidic hydroxyl group. It can also indicate the presence of highly polar impurities. To mitigate this, consider adding a small amount (0.5-1%) of a polar solvent like acetic acid or a basic modifier like triethylamine to your mobile phase to improve the peak shape.[1]

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using orthogonal analytical methods. High-Performance Liquid Chromatography (HPLC) is ideal for determining percentage purity. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities.[2][3] Mass spectrometry (MS) will confirm the molecular weight of the desired compound.[3]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any novel chemical entity, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for any specific handling instructions.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Guide 1: Column Chromatography Issues

Problem: Poor separation of the target compound from a closely-eluting impurity.

Probable Causes:

  • Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve the compounds.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.[4]

  • Improper Column Packing: An improperly packed column will have channels and cracks, leading to an uneven solvent front and inefficient separation.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Before committing to a large-scale column, perform a thorough TLC analysis with a range of solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5][6]

    • Adjust Polarity: If your compound and the impurity have very high Rf values (run too fast), decrease the polarity of the eluent. Conversely, if they have very low Rf values (stick to the baseline), increase the polarity.[4]

    • Alternative Solvent Systems: If adjusting the solvent ratio is ineffective, try a different solvent combination to exploit different intermolecular interactions. For example, substituting ethyl acetate with dichloromethane/methanol can alter the selectivity.[4]

Solvent System (v/v) Typical Application
Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1)Good starting point for initial separation.
Dichloromethane / Methanol (e.g., 98:2 to 95:5)For more polar compounds that do not move in Hex/EtOAc.
Toluene / AcetoneAn alternative system with different selectivity.
Additive: Acetic Acid (0.5%)Can improve peak shape for acidic compounds.
  • Proper Loading and Column Dimensions:

    • Sample Load: As a general rule, the amount of crude material should be approximately 1-2% of the mass of the silica gel.

    • Dry Loading: For compounds with limited solubility in the eluent, dry loading is recommended. Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Workflow for Optimizing Column Chromatography ```dot graph TD { A[Start: Poor Separation] --> B{Analyze by TLC}; B --> C{Adjust Hex/EtOAc Ratio}; C --> D{Separation Improved?}; D -- Yes --> E[Proceed with Column]; D -- No --> F{Try DCM/MeOH System}; F --> G{Separation Improved?}; G -- Yes --> E; G -- No --> H{Consider Alternative Stationary Phase}; }

Caption: Troubleshooting workflow for recrystallization.

Purity Assessment and Forced Degradation

A crucial aspect of providing a high-quality compound is the rigorous assessment of its purity and stability.

Purity Determination:

  • Quantitative ¹H NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the same compound. [7]* HPLC with UV Detection: A calibrated HPLC method is the industry standard for determining the percentage purity of a sample.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values for a pure sample.

Forced Degradation Studies:

To understand the intrinsic stability of this compound, forced degradation studies are recommended. [8][9]These studies involve subjecting the compound to harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods. [10][11]

Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic 0.1 M HCl, heat Hydrolysis of the pyridazinone ring or ether linkage in benzofuran.
Basic 0.1 M NaOH, heat Similar to acidic conditions, potential for ring opening.
Oxidative 3% H₂O₂, room temperature Oxidation of the heterocyclic rings.
Thermal Dry heat (e.g., 80°C) General thermal decomposition.

| Photolytic | Exposure to UV light | Photochemical degradation. |

By following the detailed guidance and troubleshooting steps outlined in this document, researchers can effectively overcome the challenges associated with the purification of this compound, leading to a highly pure compound suitable for further biological and pharmaceutical evaluation.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014.
  • Benchchem. Pyridazinone Synthesis: Technical Support Center.
  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2014.
  • Jain, D., et al. Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 2016.
  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022.
  • Patel, Y., et al. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Research & Allied Sciences, 2015.
  • Chemistry LibreTexts. Troubleshooting Crystallization. [Link]

  • El-Gendy, M. A. A., et al.
  • Gadek, T. R., & Gribble, A. D. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 2014.
  • Al-Ghorbani, M., et al.

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Technical Support Center: Navigating Solubility Challenges with 6-(1-Benzofuran-2-yl)pyridazin-3-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-(1-Benzofuran-2-yl)pyridazin-3-ol and similar novel heterocyclic compounds. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, assay variability, and inaccurate structure-activity relationships (SAR).[1][2] This document provides a comprehensive troubleshooting framework, practical protocols, and theoretical background to systematically address and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic compounds, its miscibility with water doesn't guarantee the compound will remain soluble in a predominantly aqueous environment.[3] When the DMSO stock is introduced to the aqueous buffer, the localized DMSO concentration rapidly decreases, and the compound may precipitate if its aqueous solubility is exceeded. Even if you don't see visible precipitation, the compound may form aggregates that can interfere with the assay.[1]

Q2: Can I just increase the final DMSO concentration in my assay to keep the compound dissolved?

A2: While tempting, this approach has significant limitations. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and alter membrane fluidity, leading to assay artifacts.[4][5] It is crucial to first determine the DMSO tolerance of your specific assay system (e.g., cell line, enzyme) and always stay below that threshold, which is often between 0.1% and 1%.[6]

Q3: What are the initial steps I should take to improve the solubility of my compound in aqueous buffer?

A3: A systematic approach is recommended. Start with simple and widely applicable methods before moving to more complex formulations. The initial strategies to explore include using co-solvents, adjusting the pH of the buffer, and exploring the use of solubilizing excipients like cyclodextrins.

Q4: How does poor solubility affect my biological assay results?

A4: Poor solubility can have several detrimental effects on your assay data. It can lead to an underestimation of the compound's potency (higher IC50 values) because the actual concentration of the dissolved, active compound is lower than the nominal concentration.[1][2] It can also cause poor reproducibility and variability in your results. In some cases, compound precipitation can lead to false positives through non-specific interactions or light scattering in optical assays.[6][7]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

This section provides a tiered approach to troubleshooting solubility issues with this compound. Start with Tier 1 and proceed to the next tiers if solubility remains a challenge.

Tier 1: Initial Assessment and Simple Modifications

Before attempting to improve solubility, it's essential to quantify the issue. A simple kinetic solubility assay can provide a baseline.

Protocol: High-Throughput Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add a small volume of the DMSO stock solution to your aqueous assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent and within the assay's tolerance.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), mimicking your assay conditions.

  • Analyze the plate using nephelometry (light scattering) or by filtering the samples and measuring the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS.[8][9]

The structure of this compound contains a pyridazinol ring, which may have an ionizable proton. The solubility of ionizable compounds is highly dependent on the pH of the solution.[10]

Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a small amount of your concentrated DMSO stock of the compound to each buffer to a final concentration that is expected to be above its solubility limit.

  • Equilibrate the samples for a defined period (e.g., 2-24 hours) with agitation.

  • Separate the undissolved solid (e.g., by centrifugation or filtration).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for your biological assay.

Causality: For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.[11]

Tier 2: Employing Solubilizing Excipients

If simple pH adjustments are insufficient or not compatible with your assay, the use of solubilizing excipients should be explored.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare stock solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Prepare your compound stock in DMSO.

  • Add the DMSO stock to the HP-β-CD solutions to your desired final compound concentrations.

  • Vortex and/or sonicate the mixture briefly to facilitate complex formation.

  • Visually inspect for precipitation and, if possible, quantify the solubility improvement using a kinetic solubility assay as described in section 1.1.

Self-Validation: Always run a control with the highest concentration of HP-β-CD alone in your assay to ensure it does not interfere with the biological readout.

Workflow for Initial Solubility Troubleshooting

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Excipients cluster_2 Tier 3: Advanced Formulation start Start: Compound Precipitation in Aqueous Buffer sol_assay Perform Kinetic Solubility Assay start->sol_assay is_ionizable Is Compound Ionizable? sol_assay->is_ionizable ph_profile Determine pH-Dependent Solubility Profile sol_adequate1 Is Solubility Adequate? ph_profile->sol_adequate1 is_ionizable->ph_profile Yes cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) is_ionizable->cyclodextrin No sol_adequate1->cyclodextrin No end_success Proceed with Biological Assay sol_adequate1->end_success Yes sol_adequate2 Is Solubility Adequate? cyclodextrin->sol_adequate2 adv_formulation Consider Advanced Formulations (e.g., Solid Dispersions) sol_adequate2->adv_formulation No sol_adequate2->end_success Yes end_consult Consult Formulation Specialist adv_formulation->end_consult

Caption: Tiered workflow for improving compound solubility.

Tier 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

Solid dispersions involve dispersing the compound in an inert carrier matrix at the molecular level. This can significantly improve the dissolution rate and apparent solubility. The co-solvent evaporation method is one accessible technique.[15][16]

Protocol: Co-Solvent Evaporation for Solid Dispersion

  • Select a suitable carrier (e.g., PVP, PEG, or a hydrophilic polymer).

  • Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).[15]

  • Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

  • The resulting solid can then be collected and dissolved in the assay buffer. This amorphous form of the drug is often more soluble than its crystalline counterpart.[16]

Data Summary and Best Practices

Method Typical Concentration/Range Advantages Potential Issues & Mitigation
Co-solvents (DMSO) 0.1% - 1% (assay dependent)High dissolving power for stock solutions.Precipitation on dilution; assay interference. Mitigation: Determine assay tolerance; use minimal concentration.[5][6]
pH Adjustment pH range relevant to assaySimple, effective for ionizable compounds.pH may affect assay performance. Mitigation: Validate assay at the selected pH.[10]
Cyclodextrins (HP-β-CD) 1% - 5% (w/v)Low toxicity, significant solubility enhancement.Can interact with some assay components. Mitigation: Run vehicle controls.[12][13]
Solid Dispersions Varies based on drug loadingCan dramatically increase apparent solubility and dissolution.Requires formulation expertise; may not be suitable for all compounds. Mitigation: Consult with a formulation scientist.[15]

Best Practices for Handling Compound Stock Solutions:

  • Avoid Repeated Freeze-Thaw Cycles: This can lead to compound precipitation, especially if the DMSO has absorbed atmospheric water.[6][17] Aliquot your stock solutions into single-use vials.

  • Store Properly: Keep DMSO stocks in tightly sealed containers at -20°C or -80°C to minimize water absorption.

  • Visual Inspection: Always visually inspect your diluted compound in the final assay buffer for any signs of precipitation or cloudiness.

By applying these systematic troubleshooting strategies, researchers can effectively address the solubility challenges posed by this compound, ensuring more reliable and accurate data in their biological assays.

References

  • Alhadab, A., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Alves, R. R., et al. (2024). Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. ACS Omega. [Link]

  • PubChem. (n.d.). 6-(Pyridin-2-ylmethoxy)-1-benzofuran-3-one. PubChem. [Link]

  • PubChem. (n.d.). 6-Methoxy-2-perylen-1-yl-1-benzofuran. PubChem. [Link]

  • Fadholli, A., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

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  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

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  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]

  • Hörter, D., & Dressman, J. B. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

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  • ResearchGate. (2025). Cyclodextrins in drug delivery (Review). ResearchGate. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

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  • Khossravi, M., & Connors, K. A. (2003). Combined effect of complexation and pH on solubilization. PubMed - NIH. [Link]

  • Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers. [Link]

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  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. PMC - NIH. [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

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  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • HTS Resources. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. HTS Resources. [Link]

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  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

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Overcoming side reactions in the synthesis of benzofuran-pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Benzofuran-Pyridazines

Welcome to the technical support center dedicated to the synthesis of benzofuran-pyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic motif. We will address common experimental challenges, focusing on the mechanistic origins of side reactions and providing field-proven troubleshooting strategies to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis of benzofuran-pyridazines. The synthetic routes often involve multi-step sequences, such as a palladium-catalyzed cross-coupling to form a key biaryl intermediate, followed by an intramolecular cyclization to forge the final heterocyclic system. Problems can arise at any stage.

Question 1: My initial palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Negishi) to form the benzofuran-aryl intermediate is suffering from low yield and incomplete conversion. What are the likely causes?

Answer: Low yields in the crucial C-C bond-forming step are a common hurdle. The issue typically traces back to one of three areas: catalyst integrity, reagent quality, or suboptimal reaction conditions.

  • Catalyst Inactivation: The Pd(0) active species is sensitive to oxidation. The presence of oxygen can poison the catalyst, leading to the formation of palladium black and a stalled reaction.[1][2]

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or through several freeze-pump-thaw cycles. All reagents should be handled under a strictly inert atmosphere. Use freshly opened or recently purchased palladium catalysts and ligands.[1]

  • Suboptimal Reaction Conditions:

    • Base: The choice and quality of the base are critical, particularly in Suzuki couplings, where it facilitates the crucial transmetalation step.[2] Weak or poorly soluble bases (e.g., K₂CO₃ in some solvents) can slow the reaction.

    • Solvent: The solvent must fully solubilize the reactants and the catalyst complex at the reaction temperature to ensure efficient catalysis.[2]

    • Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition or promote side reactions.[1][2]

  • Poor Reagent Quality: Starting materials, especially boronic acids in Suzuki reactions, can degrade upon storage. Impurities in your starting materials can also inhibit catalysis.

    • Solution: Use freshly purified starting materials. Boronic acids should be checked for purity and potential dehydration to boroxines. Ensure all reagents and solvents are anhydrous, as water can participate in undesirable side reactions like protodeboronation.[2]

A logical workflow for troubleshooting low yields is essential.

Troubleshooting_Workflow start Low/No Product Yield cat Check Catalyst Activity start->cat cond Optimize Reaction Conditions start->cond reag Verify Reagent Quality start->reag side Investigate Side Reactions start->side cat_sol Use Fresh Catalyst & Ligand; Ensure Inert Atmosphere cat->cat_sol cond_sol Screen Base, Solvent, & Temperature cond->cond_sol reag_sol Purify/Dry Reagents & Solvents; Degas Thoroughly reag->reag_sol side_sol Analyze Crude Mixture (LCMS/NMR) to Identify Byproducts side->side_sol

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question 2: My main side product is from homocoupling of the boronic acid (Glaser coupling) or hydrodehalogenation of my aryl halide. How can I suppress these pathways?

Answer: These side reactions compete with the desired cross-coupling pathway and are mechanistically distinct.

  • Homocoupling: This side reaction is particularly prevalent in Suzuki and Sonogashira couplings. It is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two organoborane or alkyne molecules.

    • Mitigation Strategy: The most effective solution is rigorous exclusion of oxygen from the reaction mixture through proper degassing of solvents and maintaining a positive pressure of inert gas.[1] In some cases, using a slightly higher ratio of the aryl halide to the organoborane reagent can also disfavor the homocoupling pathway.

  • Hydrodehalogenation / Protodeboronation: This involves the replacement of a halide or boron functional group with a hydrogen atom.

    • Mechanism: In Suzuki reactions, protodeboronation is often promoted by excess water and a strong base.[2] For hydrodehalogenation of the aryl halide, the mechanism can involve β-hydride elimination from a Pd-alkyl intermediate (if applicable) or other reductive pathways.[3][4]

    • Mitigation Strategy: Use anhydrous solvents and reagents to minimize protodeboronation.[2] If hydrodehalogenation is an issue, re-evaluating the ligand and base system is necessary. Sometimes, a less sterically hindered ligand or a weaker base can disfavor the side reaction.

The diagram below illustrates how these side reactions diverge from the main Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle_Side_Reactions cluster_cycle Main Catalytic Cycle cluster_side Side Reactions pd0 L-Pd(0) oa Oxidative Addition (Ar-X) pd0->oa pd2 L-Pd(II)-Ar      |      X oa->pd2 tm Transmetalation (R-B(OR)2) pd2->tm pd2_r L-Pd(II)-Ar      |      R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regenerates Catalyst product Product (Ar-R) re->product proto Protodeboronation (R-H) homo Homocoupling (R-R) boronic R-B(OR)2 boronic->tm boronic->proto H₂O, Base boronic->homo O₂, Catalyst

Caption: Key side reactions branching from the Suzuki-Miyaura cycle.

Question 3: The cross-coupling works, but the subsequent intramolecular cyclization to form the benzofuran-pyridazine ring fails or is very low-yielding. What should I investigate?

Answer: Failure at the ring-closing step is common and often relates to electronics, sterics, or inappropriate reaction conditions for the specific cyclization mechanism. A frequent strategy is an intramolecular Nucleophilic Aromatic Substitution (SₙAr).

  • Electronic Effects: SₙAr reactions require an electron-deficient aromatic ring to be attacked by a nucleophile.[5] If the pyridine or benzene ring where the substitution is meant to occur is not sufficiently activated by electron-withdrawing groups (e.g., -NO₂, -CN, or the inherent electron deficiency of a pyridazine ring), the reaction will be sluggish or fail entirely.

    • Solution: Check the electronic nature of your substrates. If the ring is too electron-rich, the SₙAr strategy may be unsuitable. It may be necessary to redesign the synthesis to use a transition-metal-catalyzed C-O or C-N bond formation for the final cyclization.

  • Steric Hindrance: The nucleophile (often a hydroxyl or amino group) must be able to achieve the correct geometry to attack the aromatic ring. Bulky ortho-substituents near the reacting centers can completely shut down the intramolecular reaction.

  • Base and Solvent Choice: The intramolecular cyclization often requires a base to deprotonate the nucleophile. A strong, non-nucleophilic base like KOtBu or Cs₂CO₃ is often effective.[5][6] The solvent must be polar aprotic (e.g., DMF, DMSO) to promote the SₙAr reaction but must also be stable to the reaction conditions and high temperatures that may be required.[6]

Parameter Consideration for Intramolecular SₙAr Typical Choices
Base Must be strong enough to deprotonate the nucleophile (e.g., phenol).KOtBu, Cs₂CO₃, K₂CO₃[1][5]
Solvent Polar aprotic to stabilize the charged intermediate (Meisenheimer complex).DMF, DMSO, NMP
Temperature Often requires heating to overcome the activation energy barrier.80 °C - 150 °C[6]
Leaving Group Must be a good leaving group.F > Cl > Br > I

Table 1. Typical Conditions for Intramolecular SₙAr Cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for constructing the benzofuran-pyridazine core?

A1: Most synthetic routes assemble the core by forming the benzofuran and pyridazine rings sequentially. A common and effective modern approach is a one-pot metalation/cross-coupling/SₙAr reaction sequence.[5][6] This strategy involves:

  • Directed Ortho-Metalation: A functional group on one precursor directs lithiation to an adjacent position.

  • Transmetalation/Cross-Coupling: The lithiated species is converted to an organozinc (for Negishi coupling) or organoboron (for Suzuki coupling) reagent, which is then coupled with a second precursor (e.g., a 2-bromophenyl acetate).[5]

  • Intramolecular Cyclization: An in-situ deprotection and subsequent intramolecular SₙAr reaction forms the final fused ring system.[5][6]

Synthetic_Sequence p1 Precursor A (e.g., Fluoropyridine) intermediate Biaryl Intermediate p1->intermediate 1. Metalation 2. Cross-Coupling p2 Precursor B (e.g., 2-Bromophenyl Acetate) p2->intermediate final Benzofuran-pyridazine intermediate->final Intramolecular Cyclization (SNAr)

Caption: A common synthetic sequence for benzofuran-pyridazines.

Q2: How do I select the optimal palladium catalyst and ligand for my specific cross-coupling reaction?

A2: Ligand selection is critical and has evolved significantly. While simple ligands like PPh₃ were used historically, modern syntheses rely on more sophisticated ligands to achieve high efficiency, especially with challenging substrates like aryl chlorides.

  • First-Generation Ligands (e.g., PPh₃): Generally only effective for reactive substrates like aryl iodides and bromides.

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, RuPhos): These are the state-of-the-art. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition step.[3] They are essential for coupling less reactive aryl chlorides and for achieving high turnover numbers.[5][6]

  • Pre-catalysts (e.g., Pd XPhos G3): These are often preferred in modern labs. They are air-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results.[5][6]

The choice depends on your specific substrates. For electron-poor aryl halides or sterically hindered partners, a more advanced ligand from the Buchwald family is almost always required.

Q3: I am performing a Buchwald-Hartwig amination to construct a C-N bond in my synthesis. What are the most common failure points?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C(aryl)-N bonds.[3] Common issues are analogous to C-C couplings but with some specific considerations.

  • Base Selection: The base is critical for deprotonating the amine coupling partner. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are standard. Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes used for sensitive substrates but may require higher temperatures or longer reaction times.

  • Ligand Choice: As with C-C couplings, bulky, electron-rich phosphine ligands are essential for high reactivity and broad substrate scope.

  • Side Reactions: A key side reaction is hydrodehalogenation of the aryl halide, which can compete with the desired amination.[3] This can sometimes be mitigated by changing the ligand or solvent.

  • Inhibited Solvents: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium center and should be avoided.[7] Ethereal (dioxane, THF) or aromatic (toluene) solvents are generally preferred.[7]

Exemplary Protocol: One-Pot Synthesis of a Benzofuro[2,3-b]pyridine

This protocol is adapted from established literature procedures and illustrates a modern approach to the synthesis.[5][6]

Objective: To synthesize a substituted benzofuro[2,3-b]pyridine from a fluoropyridine and a 2-bromophenyl acetate via a one-pot lithiation/zincation/Negishi cross-coupling/SₙAr sequence.

Materials:

  • Substituted Fluoropyridine (1.2 equiv)

  • 2-Bromophenyl Acetate (1.0 equiv)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.3 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂), 0.5 M in THF (1.3 equiv)

  • Pd XPhos G3 Catalyst (2.0 mol %)

  • XPhos Ligand (2.0 mol %)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Lithiation: Dissolve the fluoropyridine (1.2 equiv) in anhydrous THF. Cool the solution to -25 °C. Add LDA (1.3 equiv) dropwise, maintaining the internal temperature below -20 °C. Stir the resulting solution at -25 °C for 5 minutes.

  • Zincation: To the reaction mixture, add the ZnCl₂ solution (1.3 equiv) dropwise at -25 °C. After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 30 minutes.

  • Cross-Coupling: To the freshly prepared organozinc reagent, add the 2-bromophenyl acetate (1.0 equiv), the Pd XPhos G3 catalyst (2.0 mol %), and the XPhos ligand (2.0 mol %).

  • Cyclization: Add solid potassium tert-butoxide (2.0 equiv) to the reaction mixture. Heat the flask to 70 °C and stir overnight.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired benzofuro[2,3-b]pyridine.

References

  • Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. National Institutes of Health (PMC). Available at: [Link]

  • Wikipedia. (Last edited 2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Voskressensky, L. G., et al. (2012). Novel Synthetic Route Toward Benzofuran-pyridine–Based Spirans. ResearchGate. Available at: [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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Technical Support Center: Stability of 6-(1-Benzofuran-2-yl)pyridazin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. This guide provides a proactive approach to stability assessment, troubleshooting for common experimental challenges, and answers to frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Proactive Stability Assessment

Before initiating extensive experiments, a proactive assessment of the stability of this compound in your specific experimental matrix is crucial. This section provides a framework for designing and conducting preliminary stability studies.

Q1: I am starting a new project with this compound. How can I proactively assess its stability in my experimental solutions?

A proactive approach to stability testing will save time and resources by identifying potential issues early. We recommend a systematic approach involving forced degradation studies.[1][2][3] These studies intentionally expose the compound to harsher conditions than it would typically encounter to accelerate degradation and identify potential liabilities.

Here is a recommended workflow for a preliminary stability assessment:

Proactive Stability Assessment Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_working Dilute Stock into Experimental Buffers (e.g., PBS, cell culture media) prep_stock->prep_working stress_ph pH Stress (Acidic, Neutral, Basic Buffers) prep_working->stress_ph Incubate under stress conditions stress_photo Photostability (Exposure to UV and Visible Light) prep_working->stress_photo Incubate under stress conditions stress_ox Oxidative Stress (e.g., with H₂O₂) prep_working->stress_ox Incubate under stress conditions stress_thermal Thermal Stress (Elevated Temperatures) prep_working->stress_thermal Incubate under stress conditions analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV) quantify Quantify Remaining Parent Compound and Detect Degradants stress_ph->quantify stress_photo->quantify stress_ox->quantify stress_thermal->quantify analytical_method->quantify evaluate Analyze Data to Determine Degradation Rate and Pathways quantify->evaluate optimize Optimize Experimental Conditions and Storage evaluate->optimize

Caption: Workflow for proactive stability assessment.

Key Considerations for Forced Degradation Studies:

Stress ConditionRecommended ProtocolPotential Degradation
pH (Hydrolysis) Incubate the compound in buffers of varying pH (e.g., pH 3, 7, 9) at a controlled temperature.[4][5][6]The pyridazinone ring may be susceptible to hydrolysis, especially at extreme pH values.
Photostability Expose a solution of the compound to a light source that provides both UV and visible light, alongside a dark control.[7][8][9][10]The benzofuran moiety is known to be light-sensitive.[4] Photodegradation can lead to complex reaction mixtures.
Oxidation Treat the compound with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature.[11]The benzofuran and pyridazinone rings could be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.[12]
Thermal Incubate the compound in solution at elevated temperatures (e.g., 40°C, 60°C) and compare to a sample stored at the recommended temperature.[11]Increased temperature can accelerate hydrolysis and other degradation reactions.[13]

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), is essential.[14][15][16] This method should be able to separate the parent compound from any degradation products that are formed.

Section 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Q2: I am observing a time-dependent decrease in the concentration of my compound in an aqueous buffer at neutral pH. What could be the cause?

A decrease in concentration over time suggests instability in the aqueous medium. Several factors could be at play:

  • Hydrolysis: Even at neutral pH, some compounds can undergo slow hydrolysis. The pyridazinone ring system, in particular, may be susceptible.

  • Oxidation: Dissolved oxygen in your buffer can lead to oxidative degradation. The benzofuran moiety can be prone to oxidation.[12]

  • Photodegradation: If your experimental setup is not protected from light, photodegradation can occur. Benzofuran-containing compounds are often light-sensitive.[4]

  • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes, well plates).

Troubleshooting Steps:

  • Control for Light Exposure: Repeat a small-scale experiment with your container wrapped in aluminum foil to exclude light. If the degradation is reduced, photodegradation is a likely culprit.

  • De-gas Your Buffer: Prepare your buffer using de-gassed water and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Investigate Adsorption: Compare the stability in different types of containers (e.g., glass vs. polypropylene). Silanized glass vials can minimize adsorption.

  • Perform a Forced Degradation Study: If the issue persists, a systematic forced degradation study as outlined in Q1 will help to pinpoint the primary degradation pathway.

Q3: My compound seems to be rapidly degrading when I expose it to blue light for a fluorescence-based assay. How can I mitigate this?

This is a classic case of photodegradation. The energy from the excitation light source is likely causing the compound to break down.

Mitigation Strategies:

  • Minimize Exposure Time: Reduce the duration of light exposure to the absolute minimum required for a stable reading.

  • Reduce Light Intensity: If your instrument allows, decrease the intensity of the excitation light.

  • Use Photoprotective Reagents: In some cases, adding antioxidants or free-radical scavengers to your assay buffer can help to reduce photodegradation. However, you must first validate that these agents do not interfere with your assay.

  • Alternative Detection Methods: If photodegradation is unavoidable and severe, consider an alternative, non-light-based detection method if possible for your experimental endpoint.

Q4: I am seeing multiple new peaks in my HPLC chromatogram after leaving my compound in solution on the benchtop for a day. What are these?

The appearance of new peaks is a strong indicator of degradation. These new peaks represent degradation products.

Identification and Characterization:

  • Forced Degradation: Conduct forced degradation studies (acid, base, peroxide, light, heat) to see if you can intentionally generate these same peaks. This will help you understand the degradation pathway.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the degradation products. This information is critical for structural elucidation.

  • Literature Search: Search for known degradation pathways of benzofuran and pyridazinone derivatives. Common degradation pathways for benzofurans can involve oxidation of the furan ring.[12][17]

Section 3: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and stability of this compound.

Q5: What are the recommended storage conditions for a stock solution of this compound in DMSO?

For long-term storage, we recommend the following:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[18][19]

  • Moisture: Use anhydrous DMSO and ensure the vial is tightly sealed to prevent the introduction of water, which can lead to hydrolysis over time.

For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage at this temperature is not recommended without stability data to support it.

Q6: Is this compound likely to be sensitive to air?

Given the presence of the benzofuran moiety, there is a potential for sensitivity to air (oxidation).[4] While it may not be as reactive as some other classes of compounds, it is good laboratory practice to minimize exposure to air, especially for long-term storage of the solid material.

Best Practices for Handling Air-Sensitive Compounds: [20][21]

  • Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

  • When preparing solutions, use solvents that have been de-gassed.

  • Minimize the time that containers of the compound (solid or in solution) are open to the atmosphere.

Q7: How does the pH of an aqueous solution likely affect the stability of this compound?

The pH of an aqueous solution can significantly influence the stability of many organic molecules.[6][22] For this compound, both the pyridazinone and benzofuran rings could be affected.

  • Acidic Conditions (low pH): Acid-catalyzed hydrolysis of the pyridazinone ring is a potential degradation pathway.

  • Basic Conditions (high pH): Base-catalyzed hydrolysis of the pyridazinone ring is also possible. Additionally, the hydroxyl group on the pyridazinone ring is acidic and will be deprotonated at high pH, which could alter the compound's stability and reactivity.

The optimal pH for stability is likely to be in the neutral to slightly acidic range, but this must be determined experimentally.[5]

pH Effects on Stability compound This compound acid Acidic pH (e.g., pH < 4) compound->acid neutral Neutral pH (e.g., pH 6-8) compound->neutral base Basic pH (e.g., pH > 8) compound->base degradation_acid Potential for Acid-Catalyzed Hydrolysis acid->degradation_acid leads to stable Likely Most Stable Region (Must be confirmed experimentally) neutral->stable leads to degradation_base Potential for Base-Catalyzed Hydrolysis and Deprotonation base->degradation_base leads to

Caption: Potential effects of pH on the stability of this compound.

Q8: What analytical techniques are best for monitoring the stability of this compound?

The most common and effective technique is a stability-indicating HPLC-UV method .[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): This technique separates the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point for method development.

  • Ultraviolet (UV) Detection: The benzofuran and pyridazinone moieties are chromophores, meaning they absorb UV light. A photodiode array (PDA) detector is particularly useful as it can acquire the UV spectrum of each peak, which can help in identifying degradation products.

For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it provides molecular weight information.[14]

References

  • Fisher Scientific.
  • Eawag.
  • ResearchGate. "Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane."
  • Benchchem. "Technical Support Center: Compound X Stability Testing."
  • Labtag Blog. "5 Tips for Handling Photosensitive Reagents." (2024-10-31)
  • Ossila. "Air Sensitive Compounds."
  • Benchchem. "Storage and Handling Tips for Research Chemicals: Safety Comes First." (2025-10-17)
  • PMC.
  • ResearchGate. "Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp..."
  • Chemistry Stack Exchange.
  • Creative Bioarray. "How to Improve Drug Plasma Stability?"
  • Ossila.
  • ResearchGate.
  • Lhasa Limited.
  • ResearchGate. "Stability Challenges in Drug Discovery." (2025-08-06)
  • MedCrave online.
  • U.S. Food and Drug Administration. "Q1B Photostability Testing of New Active Substances and Medicinal Products."
  • Utah State University Extension. "Effect of Water pH on the Chemical Stability of Pesticides."
  • PharmaTutor. "PHOTOSTABILITY TESTING." (2013-08-21)
  • RJPT.
  • International Journal of Pharmaceutical Investigation.
  • Asian Journal of Research in Chemistry. "Forced Degradation Study: An Important Tool in Drug Development."
  • ResearchGate. "Recent breakthroughs in the stability testing of pharmaceutical compounds."
  • LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices."
  • NIH.
  • NIH. "The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • IJSDR. "Stability indicating study by using different analytical techniques."
  • International Journal of Pharmaceutical Sciences.
  • ResearchGate. "Influence of pH on the Stability of Pharmaceutical Compounds in Japan." (2025-08-08)
  • IJCRT.org.
  • IAGIM. "Photostability."
  • PMC. "Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics."
  • Q1 Scientific. "Photostability testing theory and practice." (2021-07-28)

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Technical Support Center: Refinement of Analytical Methods for 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This guide is designed for researchers, analytical chemists, and drug development professionals to provide practical, field-proven insights into refining analytical methods for this molecule. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your own methods effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the analysis of this compound and related heterocyclic compounds.

Q1: Why am I observing poor peak shape (tailing or fronting) in my HPLC analysis?

A1: Poor peak shape is typically a result of undesirable secondary chemical interactions on the column or issues with the sample/mobile phase compatibility.

  • Peak Tailing: This is often caused by the interaction of the basic nitrogen atoms in the pyridazinol ring with acidic, un-capped silanol groups on the silica-based column packing. To mitigate this, consider adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%). This protonates the silanol groups, minimizing the secondary interactions. Alternatively, using a column with high-purity silica and robust end-capping, or a specialized "low silanol activity" column, can resolve this issue.[1]

  • Peak Fronting: This usually indicates column overloading or a sample solvent that is too strong compared to the mobile phase. Ensure your sample concentration is within the linear range of the detector and that the sample is dissolved in the initial mobile phase or a weaker solvent.[2]

Q2: My LC-MS signal for the analyte is weak or inconsistent. What are the likely causes?

A2: Weak or fluctuating LC-MS signals can stem from several factors, from ionization inefficiency to matrix effects.

  • Suboptimal Ionization: The structure contains multiple nitrogen atoms, making it a good candidate for positive mode electrospray ionization (ESI+).[3][4] Ensure you are operating in the correct mode. The pyridazinol moiety may also be amenable to atmospheric pressure chemical ionization (APCI), which should be tested if ESI fails.[5]

  • Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry. Stick to volatile mobile phase modifiers like formic acid, acetic acid, or ammonium acetate/formate.[4][6] TFA can cause ion suppression and should be used sparingly (<0.05%) if required for chromatography.

  • In-Source Fragmentation: Some pyridazinone compounds are known to undergo in-source fragmentation, where the parent molecule breaks apart in the ion source before mass analysis.[7] This can lead to a weak signal for the expected precursor ion. Check for potential fragment ions in the full scan spectrum and consider using a lower fragmentor voltage or cone voltage.

Q3: I'm having difficulty achieving baseline separation from an impurity. What should I try first?

A3: The first step is to adjust the mobile phase composition. If you are running a gradient, try making it shallower (i.e., increase the percentage of the strong solvent more slowly). This increases the time analytes spend interacting with the stationary phase, improving resolution. If that is insufficient, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties (polarity, viscosity, and hydrogen bonding capability).[8]

Q4: How do I choose the appropriate column for analyzing this compound?

A4: A C18 column is the standard starting point for reverse-phase HPLC analysis of small molecules like this.[1][8] Given the compound's aromatic and heterocyclic nature, a column with a phenyl-hexyl stationary phase could also provide alternative selectivity through π-π interactions. For fast UPLC applications, columns with smaller particle sizes (e.g., sub-2 µm) are recommended.[1]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC-UV/DAD)

This section provides a systematic approach to resolving common issues in HPLC analysis.

Workflow for HPLC Method Development & Analysis

Below is a standard workflow for setting up and running an HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Sample Preparation (Dissolution, Filtration) a3 Sample Injection p1->a3 p2 Mobile Phase Preparation (Solvent Mixing, Degassing) a1 System Equilibration p2->a1 p3 Standard Preparation (Stock, Working Solutions) a2 System Suitability Test (SST) p3->a2 a1->a2 a2->a3 a4 Chromatographic Separation a3->a4 a5 UV/DAD Detection a4->a5 d1 Peak Integration a5->d1 d2 Quantification & Reporting d1->d2

Caption: General workflow for HPLC-UV/DAD analysis.

Common HPLC Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
No Peaks 1. Syringe/injector issue.2. Incorrect mobile phase composition.3. Detector lamp off or faulty.1. Purge the injector and ensure the syringe is drawing and dispensing liquid.2. Verify mobile phase lines are in the correct solvents and the pump is delivering.3. Check detector status and lamp lifetime.
Ghost Peaks 1. Contamination in mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity solvents.2. Run several blank injections with a strong solvent (e.g., 100% Acetonitrile) to clean the injection path.
Drifting Baseline 1. Column not fully equilibrated.2. Mobile phase composition changing (improper mixing or degradation).3. Temperature fluctuations.1. Equilibrate the column for at least 15-20 column volumes.2. Prepare fresh mobile phase; sonicate to ensure proper mixing.3. Use a column oven to maintain a stable temperature.[2]
Split Peaks 1. Clogged frit or partially blocked column inlet.2. Sample solvent incompatible with mobile phase.1. Reverse-flush the column (if permitted by manufacturer) or replace it.2. Dissolve the sample in the initial mobile phase.
Detailed Protocol: Reverse-Phase HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile or methanol and sonicate for 15 minutes to ensure complete dissolution.[8]

    • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC/UPLC with UV/DAD Detector
Column C18, 2.1 x 100 mm, 1.8 µm particles[6]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 10 min, hold 2 min, return to initial[8]
Flow Rate 0.3 mL/min[6]
Column Temp. 40 °C[9]
Injection Vol. 5 µL
Detection 254 nm or DAD scan from 200-400 nm
  • System Suitability Test (SST):

    • Before running samples, perform five replicate injections of a standard solution (~10 µg/mL).

    • The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, which is crucial for analyzing samples in complex matrices.

Decision Tree for Poor LC-MS Signal

LCMS_Troubleshooting start Poor or No LC-MS Signal q1 Is there a peak in the UV chromatogram? start->q1 q2 Is the ion source clean and calibrated? q1->q2 Yes sol_lc Troubleshoot HPLC system (flow path, injector, column) q1->sol_lc No q3 Are you using a volatile mobile phase? q2->q3 Yes sol_maint Perform source cleaning and mass calibration q2->sol_maint No q4 Have you optimized ion source parameters? q3->q4 Yes sol_mp Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formate) q3->sol_mp No q5 Is the precursor ion (m/z) correct? q4->q5 Yes sol_opt Optimize capillary voltage, gas flows, and temperature q4->sol_opt No sol_mz Verify molecular weight. Check for adducts ([M+H]+, [M+Na]+, [M+NH4]+) q5->sol_mz No end_node Signal Should Improve q5->end_node Yes sol_lc->q2 sol_maint->q3 sol_mp->q4 sol_opt->q5 sol_mz->end_node

Caption: Troubleshooting decision tree for poor LC-MS signal.

Detailed Protocol: LC-MS/MS Method Development

This protocol outlines the steps for developing a sensitive and selective Multiple Reaction Monitoring (MRM) method.

  • Direct Infusion & Source Optimization:

    • Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas temperature, gas flow, nebulizer pressure) in ESI positive mode to maximize the signal for the precursor ion. The expected [M+H]⁺ for C₁₄H₉N₃O₂ (assuming the pyridazinol tautomer) would be around m/z 252.07. Note that the related compound 6-(pyridin-2-yl)pyridazin-3-ol has a predicted [M+H]⁺ of 174.06619.[10]

  • Product Ion Scan (MS/MS):

    • While infusing, perform a product ion scan on the selected precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Select the 2-3 most intense and stable product ions for MRM. These fragments will be specific to the parent molecule, ensuring high selectivity.

  • MRM Method Setup:

ParameterRecommended Setting
Ionization Mode ESI Positive[3][4]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ ~m/z 252.07 (To be confirmed experimentally)
Product Ions Select 2-3 stable fragments from MS/MS scan
Dwell Time 50-100 ms
Collision Energy Optimize for each transition
  • Chromatography:

    • Use the HPLC conditions outlined in the previous section. A robust chromatographic separation is still vital to separate the analyte from isomers and reduce matrix effects.[7]

Troubleshooting Guide: NMR Spectroscopy

NMR is essential for unequivocal structure confirmation.

Common NMR Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Broad Peaks / Poor Resolution 1. Poor shimming.2. Sample contains paramagnetic impurities.3. Sample concentration is too high (aggregation).1. Re-shim the instrument, especially Z1 and Z2.2. Filter the sample or use a chelating agent if metal contamination is suspected.3. Dilute the sample.
Low Signal-to-Noise (S/N) 1. Insufficient sample concentration.2. Incorrect number of scans.3. Pulse width not calibrated.1. Use a more concentrated sample if solubility permits.2. Increase the number of scans (S/N increases with the square root of the number of scans).3. Calibrate the 90° pulse width for your probe and sample.
Phasing Problems 1. Incorrect receiver gain.2. Delay before acquisition (DE) is too short.1. Reduce receiver gain to prevent signal clipping.2. Ensure the acquisition delay is sufficient.
Protocol: Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for heterocyclic compounds.[11][12] Chloroform-d (CDCl₃) can also be used.[13][14]

  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent.

    • Vortex or gently sonicate until the sample is completely dissolved.

    • Transfer the solution to a clean NMR tube using a pipette with a cotton plug to filter out any particulates.

  • Expected Signals: Based on related benzofuran and pyridazine structures, you should expect signals in the aromatic region (δ 7.0-8.5 ppm) for the benzofuran and pyridazine protons, and potentially a broad singlet for the pyridazinol -OH proton.[12][15] The ¹³C NMR spectrum will show multiple signals in the aromatic region (δ 110-160 ppm).[13]

References

  • Benchchem. Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Available from: [Link]

  • Thorat, B., Yamgar, R., & More, K. HPLC Method Validation Benzofuran Derivatives. Available from: [Link]

  • Phenomenex, Inc. (2014). GC Troubleshooting Guide.
  • Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 299. Available from: [Link]

  • Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 878936. Available from: [Link]

  • Anastassiades, M., & Schwack, W. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. EURL-SRM. Available from: [Link]

  • Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(2), M1228. Available from: [Link]

  • Gbeddy, G., et al. (2024). A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. Chemosphere, 352, 141381. Available from: [Link]

  • Pearson Education. Aromatic Heterocycles Practice Problems. Available from: [Link]

  • Wang, S., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. Available from: [Link]

  • Carrion, M. D., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(11), 1547. Available from: [Link]

  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f. Available from: [Link]

  • Wang, J., & Lehotay, S. J. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Toxins, 15(6), 401. Available from: [Link]

  • Meng, C. (2009). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies Application Note. Available from: [Link]

  • Al-Omair, M. A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6296. Available from: [Link]

  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. Available from: [Link]

  • Baran, P. S. Heterocyclic Chemistry at The Scripps Research Institute. Available from: [Link]

  • Kinfe, H. H., et al. (2012). 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E, 68(Pt 12), o3379. Available from: [Link]

  • Mal, D. R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Available from: [Link]

  • Chemsrc. This compound | CAS#:851854-21-2. Available from: [Link]

  • Kantar, C., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Chemistry of Heterocyclic Compounds, 58(3), 209-215. Available from: [Link]

  • Kumar, A., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 13(39), 27481-27490. Available from: [Link]

  • PubChemLite. 6-(pyridin-2-yl)pyridazin-3-ol. Available from: [Link]

Sources

Troubleshooting low yields in 6-(1-Benzofuran-2-yl)pyridazin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this synthetic sequence. Our goal is to provide actionable, evidence-based solutions grounded in established chemical principles.

The synthesis of 6-substituted pyridazin-3-ones, particularly those bearing a heterocyclic moiety like benzofuran, is a common objective in medicinal chemistry due to their diverse biological activities. However, the pathway to these molecules is often fraught with challenges, from precursor instability to competing side reactions. This guide will deconstruct the synthesis, diagnose common failure points, and offer validated protocols for optimization.

Troubleshooting Guide: Addressing Low Yields

This section is structured as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.

Question 1: My overall yield is consistently low (<30%). Where should I start my investigation?

Low overall yield is a multi-faceted problem. The most effective troubleshooting strategy is to break the synthesis down into its two primary stages and analyze each for potential losses. The most common synthetic route proceeds via:

  • Stage 1: Precursor Synthesis: Formation of a suitable γ-ketoacid or γ-ketoester, such as 4-(1-benzofuran-2-yl)-4-oxobutanoic acid, typically via a Friedel-Crafts acylation of benzofuran with succinic anhydride.

  • Stage 2: Heterocycle Formation: Cyclization of the γ-ketoacid/ester intermediate with a hydrazine source (e.g., hydrazine hydrate) to form the desired pyridazinone ring.

Your investigation should begin with verifying the yield and purity of the Stage 1 intermediate. A failure at this stage will invariably lead to a poor overall yield.

Troubleshooting_Workflow cluster_start Initial Observation cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization cluster_purification Purification & Workup Start Low Overall Yield (<30%) Purity_Check Isolate & Characterize γ-Ketoacid Intermediate Start->Purity_Check Yield_Check_S1 Is Yield of Intermediate Low? Purity_Check->Yield_Check_S1 Troubleshoot_S1 Troubleshoot Friedel-Crafts: - Catalyst Activity (AlCl3) - Anhydrous Conditions - Reaction Temperature - Reagent Purity Yield_Check_S1->Troubleshoot_S1 Yes Purity_OK Intermediate Purity & Yield OK Yield_Check_S1->Purity_OK No Troubleshoot_S1->Purity_Check Re-run & Verify Troubleshoot_S2 Troubleshoot Cyclization: - Hydrazine Quality/Equivalents - Reaction Temperature & Time - Solvent Choice (EtOH, AcOH) - pH Control Purity_OK->Troubleshoot_S2 Side_Reaction_Check Analyze Crude Product for Side-Products (e.g., Dihydropyridazinone) Troubleshoot_S2->Side_Reaction_Check Workup_Check Review Workup & Purification: - Incomplete Extraction - Product Loss During Chromatography - Decomposition on Silica Side_Reaction_Check->Workup_Check Synthesis_Pathway cluster_reactants Starting Materials cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Cyclization Benzofuran Benzofuran Ketoacid 4-(1-Benzofuran-2-yl)-4-oxobutanoic acid Benzofuran->Ketoacid AlCl₃, DCM SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid AlCl₃, DCM FinalProduct This compound Ketoacid->FinalProduct EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Technical Support Center: Enhancing the Purity of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 6-(1-Benzofuran-2-yl)pyridazin-3-ol. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your research.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, a fundamental understanding of the target molecule's properties is crucial. This compound is a heterocyclic compound featuring a benzofuran moiety linked to a pyridazin-3-ol ring. This structure imparts specific characteristics that influence purification choices.

PropertyImplication for Purification
Polarity The presence of nitrogen and oxygen atoms, particularly the hydroxyl group on the pyridazinone ring, suggests moderate to high polarity. This will dictate the choice of chromatographic stationary and mobile phases.
Solubility Solubility can be limited in non-polar organic solvents and may be enhanced in polar protic solvents like ethanol or methanol. This is a key consideration for recrystallization.
Thermal Stability Heterocyclic compounds can sometimes be susceptible to degradation at high temperatures. This necessitates caution during solvent evaporation and consideration of temperature parameters in analytical techniques like Gas Chromatography (GC).[1]
pKa The pyridazin-3-ol moiety can exhibit tautomerism and has an acidic proton. This can be exploited for acid-base extraction techniques to remove non-ionizable impurities.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product shows persistent impurities after initial workup. What are the likely culprits and how can I remove them?

Answer:

Persistent impurities in pyridazinone synthesis often stem from several sources: unreacted starting materials, side-products from competing reactions, and reagents used during the synthesis.[2]

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the benzofuran or pyridazinone ring.

    • Troubleshooting:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.

      • Purification: If starting materials persist, column chromatography is typically effective. The polarity difference between the starting materials and the more polar product usually allows for good separation.[3]

  • Side-Products: Isomeric byproducts or products from undesired cyclizations can be particularly challenging to remove due to their similar structures and polarities to the desired product.[1]

    • Troubleshooting:

      • Recrystallization: This is often the most effective technique for removing closely related impurities. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. Experiment with solvents like ethanol, methanol, or mixtures with water.[3][4]

      • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution.[5]

  • Reagents: Catalysts or excess reagents from the synthesis can carry through.

    • Troubleshooting:

      • Aqueous Washes: Incorporate acidic and basic washes during the workup to remove basic or acidic reagents, respectively.

      • Filtration through Silica Gel: A quick filtration of the crude product through a short plug of silica gel can remove baseline impurities and some colored contaminants.

Question 2: I'm struggling to achieve sharp peaks and good separation during HPLC analysis of my compound. What are the likely causes and how can I optimize my method?

Answer:

Poor peak shape and resolution in HPLC can be attributed to several factors related to the compound's interaction with the stationary and mobile phases.

HPLC Optimization Strategies:

  • Column Choice:

    • Standard C18: A good starting point for moderately polar compounds.

    • Mixed-Mode Chromatography: For compounds with both hydrophobic and ion-exchange characteristics, a mixed-mode column can provide enhanced separation.[6] This can be particularly useful for N-containing heterocycles.[6]

  • Mobile Phase Optimization:

    • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to aqueous buffer to fine-tune the retention time.

    • pH Modification: The pKa of the pyridazinol moiety means its ionization state can be manipulated by adjusting the mobile phase pH. Adding a small amount of an acid (like formic acid or trifluoroacetic acid) or a base (like ammonium hydroxide) can significantly improve peak shape by suppressing ionization.

    • Ion-Pairing Reagents: If peak tailing is an issue, consider adding an ion-pairing reagent to the mobile phase.

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and reduce viscosity, leading to sharper peaks. However, be mindful of potential thermal degradation.[1]

Question 3: My recrystallized product appears colored, even though the literature suggests it should be a white or off-white solid. What could be causing this and is it a purity concern?

Answer:

Colored impurities are a common issue and can arise from several sources. While a slight coloration may not always indicate significant impurity, it's crucial to investigate.

Sources of Colored Impurities and Decolorization Techniques:

  • Oxidation Products: The benzofuran and pyridazinone rings can be susceptible to oxidation, leading to the formation of colored byproducts.

    • Troubleshooting:

      • Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Antioxidants: In some cases, adding a small amount of an antioxidant during workup or storage can be beneficial.

  • Residual Catalysts or Reagents: Some transition metal catalysts or organic reagents can be highly colored.

    • Troubleshooting:

      • Thorough Workup: Ensure your aqueous wash steps are effective at removing these.

      • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. Be cautious, as it can also adsorb some of your product. Use sparingly and filter the hot solution through celite to remove the carbon before crystallization.

III. Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Optimized Recrystallization for High Purity

This protocol provides a systematic approach to achieving high purity through recrystallization.

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5-1 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to each tube.

    • Observe the solubility at room temperature. An ideal solvent will show poor solubility.

    • Gently heat the tubes and observe if the compound fully dissolves. The ideal solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • (Optional Decolorization) If the solution is colored, add a very small amount of activated carbon and swirl for a few minutes.

    • Hot filter the solution through a fluted filter paper or a celite plug to remove any insoluble impurities (and activated carbon, if used).

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of larger quantities of the crude product.

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase Selection (Eluent):

    • Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[7]

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound. This generally provides good separation on a column.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the non-polar component of your eluent.

    • Ensure the column is packed evenly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

IV. Purity Assessment: A Multi-faceted Approach

Relying on a single analytical technique is often insufficient to confirm purity. A combination of methods provides a more complete picture.

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H and ¹³C) Provides structural confirmation and can reveal the presence of impurities with distinct signals. Quantitative NMR (qNMR) can be used for accurate purity determination.[8]
LC-MS Confirms the molecular weight of the desired product and can detect impurities, even at low levels.
High-Performance Liquid Chromatography (HPLC) The primary method for assessing purity. A single, sharp peak is indicative of high purity. Purity is often reported as a percentage of the total peak area.
Melting Point A sharp melting point range close to the literature value suggests high purity. A broad melting point range indicates the presence of impurities.
Elemental Analysis Provides the elemental composition of the compound. The experimental values should be within ±0.4% of the calculated values for a pure sample.

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Further Purification PurityAnalysis Purity Analysis (HPLC, NMR, LC-MS, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>95%) PurityAnalysis->PureProduct Meets Purity Criteria

Caption: A typical workflow for purification and analysis.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A1: While GC can be used for the analysis of some N-heterocycles, it may not be the ideal method for this compound.[9] The relatively high molecular weight and polarity of this compound might require high inlet temperatures, which could lead to thermal degradation. HPLC is generally the preferred method for non-volatile and thermally sensitive compounds.

Q2: What is a "forced degradation" study and is it relevant for my work?

A2: A forced degradation or stress study is a process where the compound is subjected to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, UV light) to intentionally induce degradation.[10][11][12] This is a critical step in drug development to understand the stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.[13][14] For academic research, it may not be essential, but for drug development professionals, it is a regulatory requirement.[11]

Q3: My compound has poor solubility in common chromatography solvents. What are my options?

A3: Poor solubility can be a significant hurdle.[1]

  • Alternative Solvents: Explore a wider range of solvents for your mobile phase, including more polar options or solvent mixtures.

  • Sample Loading: For column chromatography, consider dissolving your sample in a strong, polar solvent (like DMF or DMSO) and then adsorbing it onto silica gel before loading.

  • Alternative Chromatographic Techniques: Techniques like countercurrent chromatography can sometimes handle samples with challenging solubility profiles.[5]

Q4: How do I choose between recrystallization and column chromatography?

A4:

  • Recrystallization is often preferred for removing small amounts of closely related impurities from a relatively pure compound. It is generally less labor-intensive for larger quantities.

  • Column chromatography is more effective for separating mixtures with multiple components or when the impurities have significantly different polarities from the desired product. It is also useful for purifying smaller amounts of material.

Q5: What level of purity is generally required for biological testing?

A5: For in-vitro and in-vivo testing, a purity of >95% is typically required to ensure that the observed biological activity is due to the compound of interest and not an impurity.[8] However, this can vary depending on the specific application and regulatory guidelines.

VII. References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available from: [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. PMC - NIH. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Available from: [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. Available from: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. PubMed. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Available from: [Link]

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Technical Support Center: Optimization of Crystallization Conditions for 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. Drawing upon established principles of physical chemistry and extensive field experience with related heterocyclic systems, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Understanding the Molecule: A Chemist's Perspective

Before diving into specific protocols, it is crucial to understand the physicochemical characteristics of this compound. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent moieties: a planar, aromatic benzofuran group and a polar pyridazinol ring. This structure suggests a molecule with moderate to low solubility in non-polar solvents and better solubility in polar aprotic and protic solvents. The presence of a hydroxyl group and nitrogen atoms in the pyridazinol ring allows for hydrogen bonding, which will significantly influence solvent interactions and crystal lattice formation.

A study on the closely related analog, 6-phenyl-pyridazin-3(2H)-one, provides valuable insights into its solubility profile. This analog exhibits high solubility in polar aprotic solvents like DMSO, good solubility in solvents like ethyl acetate and alcohols, and very poor solubility in water.[1][2] This information serves as an excellent starting point for selecting a suitable crystallization solvent for this compound.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the crystallization of this compound.

Q1: My compound will not crystallize from solution. What should I do?

A1: This is a common issue often related to high solubility or supersaturation problems. Here is a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[3]

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the solution. This will act as a template for crystal growth.

  • Reduce Solubility: If the solution is too dilute, you can either slowly evaporate the solvent or add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.[3]

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature. If room temperature cooling is unsuccessful, try refrigeration or a freezer.

Q2: My compound "oils out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Add more solvent: Re-heat the solution to dissolve the oil, and then add a small amount of additional solvent to reduce the concentration.[3]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down heat loss.

  • Change Solvents: The solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

Q3: The crystals form too quickly and are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization can trap impurities within the crystal lattice.[3] To obtain larger and purer crystals, you need to slow down the crystallization process.

  • Increase the amount of solvent: A slightly more dilute solution will crystallize more slowly.[3]

  • Slow Cooling: As mentioned above, slower cooling rates promote the growth of larger, more well-ordered crystals.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add an anti-solvent. This allows for fine control over the rate of crystallization.

In-Depth Troubleshooting Guides

For more persistent crystallization challenges, a more systematic approach is required. The following guides provide detailed protocols for optimizing your crystallization conditions.

Guide 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

Protocol for Solvent Screening:

  • Preparation: Place a small amount (10-20 mg) of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with the solvents listed in the table below.

  • Observation at Room Temperature: Note the solubility of your compound in each solvent at room temperature. A good crystallization solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that did not show good solubility at room temperature. Add more solvent dropwise until the compound fully dissolves.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Evaluation: Observe which solvents produce good quality crystals upon cooling.

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes on Suitability for Pyridazinone/Benzofuran Compounds
Water10010.2Likely a poor solvent on its own but can be an effective anti-solvent.[4]
Ethanol784.3A good starting point for many heterocyclic compounds.[5]
Methanol655.1Similar to ethanol but may result in higher solubility.
Isopropanol823.9Another good alcohol to screen.
Ethyl Acetate774.4Often a good choice for compounds of moderate polarity.[6]
Acetone565.1A polar aprotic solvent that can be effective.
Toluene1112.4A non-polar option, may be suitable for less polar impurities.[4]
Heptane/Hexane98/690.1Non-polar solvents, likely to be anti-solvents.
Dichloromethane403.1A versatile solvent, but its low boiling point can lead to rapid evaporation.
Dimethylformamide (DMF)1536.4High boiling point, good for dissolving stubborn compounds.
Dimethyl Sulfoxide (DMSO)1897.2Excellent solvent for many pyridazinone derivatives, but its high boiling point can make it difficult to remove.[1]

Data compiled from various sources.

Guide 2: Optimizing Cooling and Concentration

Once a suitable solvent system is identified, fine-tuning the cooling rate and concentration is key to maximizing yield and crystal quality.

Experimental Workflow for Optimization:

Caption: Workflow for Crystallization Optimization

Advanced Troubleshooting Diagram

For a comprehensive overview of the troubleshooting process, the following decision tree can be used to diagnose and solve common crystallization problems.

Troubleshooting_Crystallization cluster_cooling Cooling Process cluster_outcomes Possible Outcomes cluster_solutions Solutions start Start: Dissolved Compound Solution cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtals No Crystals Form observe->no_xtals Clear Solution oiling_out Compound Oils Out observe->oiling_out Liquid Separation poor_xtals Poor Quality Crystals (small, impure) observe->poor_xtals Rapid Precipitation good_xtals Good Crystals Formed observe->good_xtals Slow Crystal Growth sol_no_xtals 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution 4. Add Anti-Solvent no_xtals->sol_no_xtals sol_oiling 1. Reheat & Add More Solvent 2. Cool More Slowly 3. Change Solvent System oiling_out->sol_oiling sol_poor_xtals 1. Reheat & Cool Slower 2. Use More Dilute Solution 3. Consider Rescreening Solvents poor_xtals->sol_poor_xtals finish Isolate, Wash, and Dry Crystals good_xtals->finish

Caption: Decision Tree for Crystallization Troubleshooting

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

  • PubChem. 6-(Pyridin-2-ylmethoxy)-1-benzofuran-3-one. [Link]

  • Chemsrc. This compound. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Google Patents.
  • Longdom Publishing. Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. [Link]

Sources

Addressing regio-selectivity in the synthesis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis, with a particular focus on mastering the critical challenge of regioselectivity. Here, we move beyond simple protocols to explore the underlying principles that govern the reaction, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing 6-arylpyridazin-3-ols like the target molecule?

The most established and versatile method for synthesizing the pyridazinone core involves the cyclocondensation of a γ-keto acid or its corresponding ester with hydrazine hydrate.[1][2] For the specific synthesis of this compound, the key starting material would be 4-(1-benzofuran-2-yl)-4-oxobutanoic acid or its ester derivative. This precursor contains the necessary 1,4-dicarbonyl relationship required to form the six-membered pyridazinone ring upon reaction with the dinucleophilic hydrazine.

Q2: Why is regioselectivity a critical issue in this synthesis?

Regioselectivity becomes a paramount concern because the γ-keto acid precursor, 4-(1-benzofuran-2-yl)-4-oxobutanoic acid, is an unsymmetrical 1,4-dicarbonyl compound. It possesses two distinct electrophilic centers: a ketone carbonyl and a carboxylic acid (or ester) carbonyl. Hydrazine can, in principle, initiate its nucleophilic attack at either of these sites. This non-selective attack leads to the formation of two different constitutional isomers, only one of which is the desired product.

G Start_Ketoacid 4-(1-Benzofuran-2-yl)-4-oxobutanoic acid Attack_Ketone Attack_Ketone Start_Ketoacid->Attack_Ketone Reacts with H₂N-NH₂ Attack_Acid Attack_Acid Start_Ketoacid->Attack_Acid Reacts with H₂N-NH₂ Start_Hydrazine Hydrazine (H₂N-NH₂) Product_Desired Desired Isomer: This compound Product_Undesired Undesired Isomer: 3-(1-Benzofuran-2-yl)-6-oxo-1,4,5,6- tetrahydropyridazine-4-carboxylic acid (hypothetical intermediate) Attack_Ketone->Product_Desired Leads to Attack_Acid->Product_Undesired Leads to

Q3: How can I analytically distinguish between the desired 6-(1-benzofuran-2-yl) and the undesired 3-(1-benzofuran-2-yl) regioisomer?

Unequivocal structure determination is crucial. While 1D ¹H NMR is useful, it may not be sufficient on its own. The most powerful tool for this task is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3]

  • Principle: HMBC shows correlations between protons and carbons that are 2 or 3 bonds away.

  • Application: In the desired 6-(1-benzofuran-2-yl) isomer, look for a correlation between the proton on the pyridazinone ring (at the C4 or C5 position) and the quaternary carbon of the benzofuran ring to which the pyridazinone is attached. The absence of this specific long-range coupling, and the presence of other correlations, would suggest the formation of the undesired isomer.

Troubleshooting Guide: Improving Regio-selectivity

Problem: My reaction produces a mixture of regioisomers with low selectivity for the desired this compound.

This is the most common challenge and arises from the similar reactivity of the two carbonyl groups. The key to controlling the outcome lies in subtly manipulating the reaction conditions to favor nucleophilic attack at one site over the other.[4][5][6]

Causality: The regiochemical outcome is a function of kinetics and thermodynamics. Factors like the relative electrophilicity of the carbonyls, steric hindrance, solvent effects, and pH all influence the activation energy of the competing pathways.

Solution Workflow:

G Start Low Regioselectivity Observed Step1 Analyze Precursor: Is it a γ-keto acid or γ-keto ester? Start->Step1 Step2a Strategy A (for Acid): Use basic or neutral conditions to enhance ketone reactivity. Step1->Step2a Acid Step2b Strategy B (for Ester): Use acidic conditions to activate the ester carbonyl (less favorable). Or convert ester to acid. Step1->Step2b Ester Step3 Optimize Reaction Conditions (See Table 1) Step2a->Step3 Step2b->Step3 Step4 Characterize Product Mix (LCMS, NMR, HMBC) Step3->Step4 Step4->Step1 Re-evaluate & Iterate End Achieved >95% Regioselectivity Step4->End Success

Detailed Strategies & Protocol Recommendations:

The general principle is that the ketone carbonyl is inherently more electrophilic (a "harder" electrophile) than the carboxylic acid/ester carbonyl. Therefore, conditions that favor the intrinsic reactivity should yield the desired 6-aryl isomer.

  • Control of pH (Most Critical Factor):

    • Rationale: When using the γ-keto acid, working under neutral to slightly basic conditions (e.g., in ethanol with sodium acetate) is often optimal. In this state, the carboxylic acid is deprotonated to the carboxylate, which is a very poor electrophile. This deactivation strongly disfavors attack at the acid position, leaving the more electrophilic ketone as the primary site for the initial reaction with hydrazine.

    • Protocol Insight: Avoid strongly acidic conditions. While acid can catalyze imine formation, it can also protonate the ketone, potentially reducing its electrophilicity and leveling the playing field between the two carbonyls, leading to poor selectivity.

  • Solvent and Temperature Effects:

    • Rationale: Polar protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism. The reaction is typically run at reflux to ensure the cyclization and dehydration steps go to completion.

    • Troubleshooting Step: If selectivity is poor in ethanol, consider a less polar solvent like toluene with a catalytic amount of acid (e.g., p-TsOH) using a Dean-Stark trap to remove water. This drives the reaction forward but requires careful optimization to maintain selectivity.

Table 1: Effect of Reaction Conditions on Regio-selectivity
ParameterConditionExpected Outcome for 6-Aryl IsomerRationale
Precursor γ-keto acidHigher Selectivity The carboxylate formed under neutral/basic conditions is strongly deactivated towards nucleophilic attack.
γ-keto esterLower SelectivityThe ester is more electrophilic than a carboxylate, making it a more competitive reaction site.
pH / Additive Neutral / NaOAcFavored Deactivates the carboxylic acid group, directing hydrazine to the more reactive ketone.
Acetic Acid (Solvent)VariableCan work well, but may lower selectivity by protonating the ketone and activating the acid.
Strong Acid (cat.)Not Recommended Can lead to mixtures by activating both carbonyls to a similar extent.
Solvent Ethanol, PropanolGood Polar protic solvents facilitate the reaction mechanism effectively.
Toluene (Dean-Stark)Potentially GoodAprotic conditions can alter reactivity profiles; requires careful screening.
Temperature RefluxStandard Ensures reaction completion. Lower temperatures may stall the reaction before cyclization.

Recommended Experimental Protocol

This protocol is designed to maximize the regioselective formation of this compound from its γ-keto acid precursor.

Objective: To synthesize this compound with high regioselectivity (>95:5).

Materials:

  • 4-(1-Benzofuran-2-yl)-4-oxobutanoic acid (1.0 eq)

  • Hydrazine hydrate (64% solution, 1.2 eq)

  • Ethanol (or Acetic Acid), reaction grade

  • Sodium Acetate (optional, 1.5 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(1-Benzofuran-2-yl)-4-oxobutanoic acid (1.0 eq).

  • Solvent Addition: Add ethanol to achieve a concentration of approximately 0.2 M. If using the sodium acetate buffer method, add sodium acetate (1.5 eq) at this stage and stir for 5 minutes.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred suspension/solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume in vacuo until a solid begins to crash out. Cool the mixture in an ice bath to maximize precipitation, then filter as described above.

    • Alternatively, the solvent can be fully removed, and the crude residue can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography if necessary.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and crucially, 2D NMR (HMBC) to confirm the regiochemical assignment.

This guide provides a framework for understanding and overcoming the key synthetic challenge of regioselectivity. By methodically applying these principles and troubleshooting strategies, researchers can confidently and efficiently access the desired this compound isomer.

References

  • A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. ResearchGate. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. RSC Publishing. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube. [Link]

  • Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts. RSC Publishing. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Organic Chemistry Portal. [Link]

  • Regioselectivity – Knowledge and References. Taylor & Francis. [Link]

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Validation & Comparative

A Comparative Analysis of 6-(1-Benzofuran-2-yl)pyridazin-3-ol with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative study of the novel compound 6-(1-Benzofuran-2-yl)pyridazin-3-ol against well-characterized kinase inhibitors, Crizotinib and CHIR-99021. While specific biological data for this compound is not yet publicly available, its structural motifs—a benzofuran core often found in inhibitors of serine/threonine kinases and a pyridazinone ring present in various tyrosine kinase inhibitors—suggest potential for dual inhibitory activity. This guide outlines the standard preclinical assays required to profile such a compound, presents a hypothetical yet plausible dataset, and provides a framework for its evaluation as a potential therapeutic agent.

Introduction: The Rationale for Kinase Inhibitor Comparison

The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors that target specific signaling pathways driving cancer cell proliferation and survival. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of cellular metabolism, proliferation, and apoptosis.[1] Similarly, the pyridazinone core is present in numerous potent kinase inhibitors, including those targeting the c-Met proto-oncogene, a receptor tyrosine kinase whose aberrant activation is implicated in numerous malignancies.[2][3]

The compound this compound uniquely combines both of these pharmacophores. This structural amalgamation prompts an investigation into its potential kinase inhibitory profile. This guide provides a comparative framework against two well-established inhibitors:

  • Crizotinib: An ATP-competitive inhibitor of multiple tyrosine kinases, including ALK and c-Met, approved for the treatment of specific non-small cell lung cancers.

  • CHIR-99021: A highly potent and selective inhibitor of GSK-3β, widely used as a research tool to probe the function of this kinase.

This document will detail the necessary experimental protocols to ascertain the inhibitory potential of this compound and compare its hypothetical performance against these standards.

Compound Profiles

A foundational aspect of comparative analysis is understanding the physicochemical properties of the molecules .

Compound Structure Molecular Formula Primary Target(s)
This compoundChemical structure of this compound (Hypothetical Structure Image)C12H8N2O2Hypothesized: c-Met, GSK-3β
CrizotinibChemical structure of CrizotinibC21H22Cl2FN5Oc-Met, ALK, ROS1
CHIR-99021Chemical structure of CHIR-99021C22H18Cl2N8GSK-3β

Experimental Design and Protocols

To empirically compare these compounds, a multi-step experimental workflow is necessary, progressing from in vitro enzymatic assays to cell-based functional assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common, robust method.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent depletes the remaining ATP, and a Kinase Detection Reagent converts the newly formed ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal that is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute this compound, Crizotinib, and CHIR-99021 in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase buffer.

    • 2.5 µL of the test compound dilution (or DMSO for control).

    • 2.5 µL of the respective kinase (recombinant human c-Met or GSK-3β) and substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls and plot the results against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells. For this study, the MKN-45 gastric cancer cell line, which is known to be dependent on c-Met signaling, is an appropriate model.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate MKN-45 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Crizotinib, and CHIR-99021 for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and plot against the logarithm of compound concentration to determine the EC50 value.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical, yet scientifically plausible, data that could be obtained from the aforementioned experiments.

Table 1: In Vitro Kinase Inhibition Profile (IC50 values)

Compound c-Met IC50 (nM) GSK-3β IC50 (nM) Selectivity Ratio (c-Met/GSK-3β)
This compound854500.19
Crizotinib5>10,000<0.0005
CHIR-99021>10,0002>5000

Table 2: Anti-Proliferative Activity in MKN-45 Cells (EC50 values)

Compound EC50 (nM)
This compound250
Crizotinib20
CHIR-99021>10,000

Visualization of Pathways and Workflows

Visual aids are crucial for understanding complex biological pathways and experimental procedures.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Phosphorylates & Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Phosphorylates & Activates STAT3 STAT3 Pathway cMet->STAT3 Phosphorylates & Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: The HGF/c-Met signaling pathway, a key driver of cell proliferation and survival.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Compound_Prep Compound Dilution Kinase_Assay ADP-Glo™ Kinase Assay Compound_Prep->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det EC50_Det EC50 Determination Cell_Culture MKN-45 Cell Culture MTT_Assay MTT Proliferation Assay Cell_Culture->MTT_Assay MTT_Assay->EC50_Det

Caption: Experimental workflow for the comparative analysis of kinase inhibitors.

Discussion and Conclusion

Based on our hypothetical data, this compound emerges as a dual inhibitor with moderate potency against both c-Met and GSK-3β. Its activity against c-Met (IC50 = 85 nM) is less potent than the established inhibitor Crizotinib (IC50 = 5 nM). This is reflected in the cell-based assay, where its anti-proliferative effect on the c-Met-driven MKN-45 cell line is also weaker (EC50 = 250 nM vs. 20 nM for Crizotinib).

The compound's activity against GSK-3β (IC50 = 450 nM) is significantly less than that of the highly selective CHIR-99021 (IC50 = 2 nM). As expected, due to the lack of dependence of MKN-45 cells on GSK-3β for proliferation, CHIR-99021 shows minimal effect in the MTT assay.

The dual-inhibitory nature of this compound could be of interest in certain therapeutic contexts where targeting multiple pathways may offer a synergistic advantage or overcome resistance mechanisms. However, the lack of high potency and selectivity compared to established inhibitors suggests that further medicinal chemistry efforts would be required to optimize its activity profile.

References

  • Chemsrc. This compound | CAS#:851854-21-2. [Link]

  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853–1863. [Link]

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A Researcher's Guide to the Biological Target Validation of 6-(1-Benzofuran-2-yl)pyridazin-3-ol: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth analysis of the experimental methodologies required to elucidate and confirm the biological target of the novel compound, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. We will explore a multi-faceted approach, comparing and contrasting various techniques to provide a robust framework for researchers and drug development professionals. This document is designed to be a practical, hands-on resource, grounded in established scientific principles and supported by detailed protocols and comparative data.

Initial Hypothesis Generation: Unveiling Potential Targets

Given the chemical structure of this compound, which incorporates a benzofuran and a pyridazine moiety, it is plausible to hypothesize its interaction with protein kinases. Both of these heterocyclic systems are prevalent in a wide array of kinase inhibitors. Therefore, a logical starting point for our investigation is to assess the compound's activity across a panel of kinases.

A broad-spectrum kinase screen is an efficient first step to identify potential targets. Services such as the KinomeScan™ from DiscoveX (now part of Eurofins DiscoverX) offer comprehensive profiling of a compound's interaction with hundreds of kinases. This approach can rapidly narrow down the list of potential targets from a vast pool of possibilities.

For the purpose of this guide, let us assume a hypothetical screening of this compound against a panel of 468 kinases reveals a potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis. The following sections will detail the necessary steps to validate this hypothesis.

Orthogonal Approaches for Target Validation: A Comparative Analysis

To confidently assert that VEGFR2 is the bona fide biological target of this compound, it is crucial to employ a series of orthogonal validation methods. These techniques should independently and collectively corroborate the initial finding. We will compare and contrast biochemical, biophysical, and cell-based assays.

Biochemical Assays: Direct Measurement of Target Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of its putative target. In the case of VEGFR2, this involves an in vitro kinase assay.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

  • Reagents and Materials: Recombinant human VEGFR2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

  • Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a 96-well plate, combine the recombinant VEGFR2 kinase, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparison with an Alternative: Lanthascreen™ Eu Kinase Binding Assay

The Lanthascreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.

FeatureIn Vitro Kinase Assay (e.g., ADP-Glo™)Kinase Binding Assay (e.g., Lanthascreen™)
Principle Measures inhibition of catalytic activityMeasures direct binding to the kinase active site
Pros Provides functional information (inhibition)Can detect non-ATP competitive inhibitors
Cons May not detect non-ATP competitive inhibitorsDoes not provide functional information
Data Output IC50Ki

This dual approach of assessing both functional inhibition and direct binding provides a more comprehensive picture of the compound's interaction with its target.

Biophysical Assays: Quantifying Binding Affinity and Kinetics

Biophysical assays provide quantitative data on the binding affinity and kinetics of the interaction between the compound and its target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant VEGFR2 onto a sensor chip.

  • Binding: Flow different concentrations of this compound over the sensor surface.

  • Detection: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Comparison with an Alternative: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a ligand to a protein.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index upon bindingMeasures heat changes upon binding
Pros High sensitivity, provides kinetic data (ka, kd)Gold standard for thermodynamics, no labeling required
Cons Requires immobilization of the proteinRequires larger amounts of protein and compound
Data Output KD, ka, kdKD, ΔH, ΔS

The combination of SPR and ITC can provide a complete thermodynamic and kinetic profile of the compound-target interaction.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

Confirming that the compound engages its target within a cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., HUVECs, which endogenously express VEGFR2) with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Detection: Analyze the amount of soluble VEGFR2 remaining in the supernatant by Western blotting.

  • Data Analysis: The binding of the compound should stabilize VEGFR2, leading to a higher melting temperature compared to the vehicle-treated control.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat cells with compound or vehicle B Lyse cells A->B C Heat lysates at various temperatures B->C D Centrifuge to separate soluble and precipitated proteins C->D E Analyze soluble fraction by Western Blot for VEGFR2 D->E F Plot protein stability vs. temperature E->F

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Comparison with an Alternative: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that measures compound binding to a target protein in living cells.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the targetBRET between a NanoLuc® fusion protein and a fluorescent tracer
Pros Label-free, applicable to endogenous proteinsReal-time measurement in live cells, high-throughput
Cons Lower throughput, indirect measurement of engagementRequires genetic modification of the target protein
Data Output Thermal shift (ΔTm)BRET ratio, IC50

Probing the Downstream Signaling Pathway

Validation of the biological target should also include demonstrating that the compound modulates the downstream signaling pathway of the target in a manner consistent with its proposed mechanism of action. For VEGFR2, this involves assessing the phosphorylation of downstream effectors such as PLCγ, AKT, and ERK.

Experimental Protocol: Western Blot Analysis of VEGFR2 Signaling

  • Cell Culture and Starvation: Culture HUVECs and serum-starve them overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with VEGF-A for 10 minutes.

  • Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation levels of VEGFR2, PLCγ, AKT, and ERK.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of VEGF-A-induced signaling by the compound.

VEGFR2 Signaling Pathway

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 activates PLCG PLCγ VEGFR2->PLCG phosphorylates AKT AKT VEGFR2->AKT phosphorylates ERK ERK VEGFR2->ERK phosphorylates Compound This compound Compound->VEGFR2 inhibits Angiogenesis Angiogenesis PLCG->Angiogenesis AKT->Angiogenesis ERK->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling cascade by the test compound.

Conclusive Validation and Future Directions

By systematically applying the suite of biochemical, biophysical, and cell-based assays described above, researchers can build a compelling case for the validation of VEGFR2 as the biological target of this compound. The convergence of data from these orthogonal approaches, demonstrating direct binding, functional inhibition, target engagement in cells, and modulation of downstream signaling, provides the necessary evidence to proceed with further preclinical development.

Future studies could involve chemical proteomics approaches, such as affinity purification coupled with mass spectrometry (AP-MS), to identify any potential off-target interactions, further solidifying the compound's selectivity profile.

References

  • KinomeScan™ Technology: Eurofins DiscoverX. [Link]

  • Surface Plasmon Resonance (SPR): Cytiva. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • VEGFR2 Signaling Pathway: National Center for Biotechnology Information (NCBI). [Link]

A Comparative Guide to the Efficacy of 6-(1-Benzofuran-2-yl)pyridazin-3-ol Derivatives: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic fusion of pharmacologically active heterocyclic moieties is a well-established approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. The 6-(1-Benzofuran-2-yl)pyridazin-3-ol scaffold represents a compelling, yet underexplored, chemical space born from the amalgamation of two potent heterocycles: benzofuran and pyridazinone. While comprehensive comparative efficacy studies on a series of derivatives from this specific parent molecule are not yet prevalent in the public domain, this guide aims to provide a forward-looking analysis for researchers, scientists, and drug development professionals. By dissecting the individual contributions of the benzofuran and pyridazinone cores and extrapolating from their known structure-activity relationships (SAR), we can construct a predictive framework to guide the synthesis and evaluation of novel derivatives with potential applications in oncology, inflammation, and infectious diseases.

The benzofuran nucleus is a cornerstone of many natural and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its planar structure allows for effective intercalation with biological macromolecules. The pyridazinone ring system is another privileged scaffold in drug discovery, with derivatives demonstrating significant pharmacological effects such as anticancer and anti-inflammatory activities.[3][4] The combination of these two moieties into the this compound core presents a unique three-dimensional architecture with multiple points for chemical modification, offering the potential for synergistic or novel biological activities. This guide will provide a theoretical and practical foundation for exploring this promising class of compounds.

Comparative Efficacy Analysis: A Predictive Outlook

In the absence of direct experimental data for a series of this compound derivatives, we can project potential efficacy based on the established SAR of the parent benzofuran and pyridazinone systems. The following sections outline hypothetical SAR considerations for designing derivatives with enhanced anticancer, anti-inflammatory, and antimicrobial activities.

Anticipated Anticancer Efficacy

The pyridazinone core is a known pharmacophore in a number of anticancer agents.[3] The introduction of a benzofuran moiety could enhance this activity through various mechanisms, including increased affinity for target proteins or altered pharmacokinetic properties.

Key Design Considerations for Anticancer Derivatives:

  • Substitution on the Benzofuran Ring: Halogenation (e.g., with bromine or chlorine) on the benzofuran ring has been shown to increase the cytotoxic activity of benzofuran derivatives.[2]

  • Substitution on the Pyridazinone Ring: The introduction of aryl groups at the 6-position of the pyridazinone ring has yielded compounds with significant anticancer activity.[5] The N2 position of the pyridazinone ring is another critical point for modification, with substitutions potentially influencing solubility and target engagement.

Below is a table summarizing potential anticancer activities based on these design principles.

Derivative ClassKey SubstitutionsPredicted EfficacyRationale
Halogenated BenzofuransBr, Cl at positions 5 or 7 of the benzofuran ringHighHalogens can enhance binding affinity and membrane permeability.[2]
Aryl-Substituted PyridazinonesSubstituted phenyl rings at N2 of the pyridazinoneModerate to HighAryl groups can introduce additional binding interactions with target proteins.[5]
Hybrid ModificationsCombination of halogenated benzofuran and substituted pyridazinoneHigh (Potentially Synergistic)Combining favorable substitutions could lead to enhanced potency.
Projected Anti-inflammatory Activity

Both benzofuran and pyridazinone derivatives have been reported to possess anti-inflammatory properties.[4][6] The hybrid scaffold could therefore act on key inflammatory pathways.

Key Design Considerations for Anti-inflammatory Derivatives:

  • Benzofuran Substitutions: The introduction of specific side chains on the benzofuran ring can modulate anti-inflammatory activity.[7]

  • Pyridazinone Ring Modifications: The nature of the substituent at the N2 position of the pyridazinone ring is crucial for anti-inflammatory effects, with some derivatives acting as COX-2 inhibitors.[4]

A summary of potential anti-inflammatory activities is presented in the table below.

Derivative ClassKey SubstitutionsPredicted EfficacyRationale
Furosalicylic Acid AnalogsCarboxylic acid functionalities on the benzofuran moietyModerateMimicking the structure of known anti-inflammatory agents.[7]
N-Substituted PyridazinonesPiperazine or other heterocyclic rings at N2Moderate to HighThese substitutions have been linked to potent anti-inflammatory responses.[8]
Hypothesized Antimicrobial Activity

The benzofuran nucleus is present in many natural and synthetic antimicrobial agents.[9] The pyridazinone ring can also contribute to antimicrobial effects.

Key Design Considerations for Antimicrobial Derivatives:

  • Benzofuran Modifications: The introduction of bulky aromatic groups or heterocyclic rings at the 2-position of the benzofuran can enhance antimicrobial potency.[10]

  • Pyridazinone Substitutions: Specific substitutions on the pyridazinone ring can lead to broad-spectrum antibacterial and antifungal activity.[11][12]

The table below outlines the predicted antimicrobial efficacy of different derivative classes.

Derivative ClassKey SubstitutionsPredicted EfficacyRationale
Benzofuranyl PyrazolesPyrazole ring attached to the benzofuranHighThis combination has shown excellent antimicrobial activity.[11]
Thiazole-Containing HybridsThiazole ring integrated into the structureModerate to HighThiazoles are known to be effective antimicrobial pharmacophores.[11]

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically validate the predicted efficacies, a standardized set of in vitro assays is essential. The following protocols are provided as a starting point for researchers.

MTT Assay for Anticancer Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

Objective: To assess the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Addition: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Diagrams for Drug Discovery

To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the core chemical scaffold, a hypothetical screening workflow, and a relevant signaling pathway.

G cluster_scaffold This compound Scaffold Scaffold Scaffold R1 R1 Scaffold->R1 Position for Halogenation R2 R2 Scaffold->R2 Aromatic Substitutions R3 R3 Scaffold->R3 Modulate Lipophilicity R4 R4 Scaffold->R4 Fine-tune Activity R5 R5 Scaffold->R5 Enhance Selectivity N_sub N-R Scaffold->N_sub Modulate Pharmacokinetics G start Synthesis of Derivative Library in_vitro In Vitro Screening (Anticancer, Anti-inflammatory, Antimicrobial) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar sar->start Iterative Design & Synthesis lead_id Lead Compound Identification sar->lead_id moa Mechanism of Action Studies lead_id->moa in_vivo In Vivo Efficacy and Toxicity Studies moa->in_vivo end Preclinical Candidate in_vivo->end

Caption: A proposed workflow for the discovery and development of novel this compound derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 transcription Compound Benzofuran-Pyridazinone Derivative Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant, albeit largely untapped, potential for the development of novel therapeutic agents. While this guide has provided a predictive framework based on the known biological activities of its constituent heterocycles, the true efficacy of its derivatives can only be unveiled through rigorous synthesis and biological evaluation. The experimental protocols and design considerations outlined herein offer a foundational roadmap for researchers to embark on this exciting avenue of drug discovery. Future work should focus on the synthesis of a diverse library of derivatives with systematic modifications at the key positions identified, followed by comprehensive in vitro and in vivo testing to establish a robust structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this promising hybrid scaffold.

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In Vivo Validation of 6-(1-Benzofuran-2-yl)pyridazin-3-ol: A Comparative Guide to Assessing Therapeutic Potential in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-(1-Benzofuran-2-yl)pyridazin-3-ol, a novel heterocyclic compound. While direct experimental data for this specific molecule is not yet extensively published, its structural composition, integrating a benzofuran core with a pyridazinone ring, suggests a strong therapeutic potential, particularly in the realm of inflammatory diseases. This document will, therefore, propose a scientifically-grounded hypothesis for its anti-inflammatory activity and present a detailed roadmap for its preclinical validation, comparing its potential efficacy against established standards of care.

The benzofuran moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Similarly, the pyridazinone scaffold is central to a variety of pharmacologically active agents, with many derivatives reported to possess significant anti-inflammatory, analgesic, and cardiovascular properties.[3][4] The molecular hybridization of these two potent scaffolds in this compound warrants a thorough investigation of its therapeutic utility.

Proposed Mechanism of Action: A Dual-Pronged Anti-Inflammatory Approach

We hypothesize that this compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily involving the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4). Many pyridazinone derivatives have demonstrated potent anti-inflammatory effects through the selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] Concurrently, other pyridazinone analogues have been identified as effective PDE4 inhibitors, which leads to an increase in intracellular cyclic AMP (cAMP), subsequently downregulating the production of inflammatory cytokines like TNF-α and IL-6.

The benzofuran component can contribute to this activity by modulating other signaling pathways, such as the NF-κB transcription factor, which is a central regulator of the inflammatory response.[1] This proposed dual-inhibitory action could offer a synergistic anti-inflammatory effect with a potentially improved safety profile compared to non-selective NSAIDs.

Proposed_Mechanism_of_Action cluster_stimulus Inflammatory Stimulus (e.g., LPS, Tissue Injury) cluster_cell Immune Cell (e.g., Macrophage) Stimulus Stimulus Membrane_Receptors Membrane_Receptors Stimulus->Membrane_Receptors Activates NF_kB_Pathway NF_kB_Pathway Membrane_Receptors->NF_kB_Pathway Initiates Arachidonic_Acid_Release Arachidonic_Acid_Release Membrane_Receptors->Arachidonic_Acid_Release Triggers TNFa_IL6_Production TNFa_IL6_Production NF_kB_Pathway->TNFa_IL6_Production Upregulates COX2 COX2 Arachidonic_Acid_Release->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation_Symptoms Inflammation_Symptoms Prostaglandins->Inflammation_Symptoms Induce (Pain, Edema, Fever) TNFa_IL6_Production->Inflammation_Symptoms Induce ATP ATP cAMP cAMP ATP->cAMP adenylyl cyclase AMP AMP cAMP->AMP PDE4 PKA PKA cAMP->PKA Activates PKA->NF_kB_Pathway Inhibits Compound This compound Compound->COX2 Inhibits PDE4 PDE4 Compound->PDE4 Inhibits

Figure 1: Proposed dual inhibitory mechanism of this compound.

In Vivo Validation: A Step-by-Step Experimental Workflow

To empirically validate the anti-inflammatory potential of this compound, a well-established acute inflammatory model, such as the carrageenan-induced paw edema model in rats or mice, is recommended.[7][8] This model is highly reproducible and is a standard for screening novel anti-inflammatory agents.

Experimental_Workflow Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization End Grouping Randomized Grouping (n=6-8 per group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Baseline Baseline Paw Volume Measurement (Plethysmometer) Fasting->Baseline Dosing Compound/Vehicle/Standard Administration (p.o. or i.p.) Baseline->Dosing Inflammation_Induction Carrageenan Injection (Subplantar, 0.1 mL of 1%) Dosing->Inflammation_Induction 1 hour post-dose Measurement_Hourly Paw Volume Measurement (Hourly for 6 hours) Inflammation_Induction->Measurement_Hourly Data_Analysis Data Analysis (% Inhibition Calculation) Measurement_Hourly->Data_Analysis Data_Analysis->End

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Selection and Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly assigned to experimental groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control/Standard (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o. of this compound) Animals are fasted overnight before the experiment with water ad libitum.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

  • Drug Administration: The test compound, vehicle, or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Comparative Performance Analysis

While awaiting specific data for this compound, we can establish performance benchmarks based on published data for structurally related compounds. The objective is for the novel compound to demonstrate dose-dependent efficacy that is comparable to or exceeds that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Representative In Vivo Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Maximum Paw Edema Inhibition (%)Reference
Vehicle Control -0[9]
Benzofuranone Derivative (BF1) 1045.2[9]
3068.5[9]
10085.1[9]
Pyridazinone Derivative (5a) 50~75 (Comparable to Indomethacin)[5]
Indomethacin (Standard) 1075.3[9]
Celecoxib (COX-2 Selective) 20~70-80[5]

This table presents representative data from studies on similar compound classes to provide a comparative context.

The data illustrates that both benzofuran and pyridazinone derivatives can achieve significant, dose-dependent inhibition of inflammation in vivo.[5][9] A successful validation of this compound would show a similar or superior profile. An ideal outcome would be high potency (significant inhibition at lower doses) and an efficacy comparable to the standard, Indomethacin.

Conclusion and Future Directions

The structural amalgamation of benzofuran and pyridazinone moieties in this compound presents a compelling case for its investigation as a novel anti-inflammatory agent. The proposed dual-inhibition mechanism targeting both COX-2 and PDE4 offers a promising avenue for potent and potentially safer therapeutic intervention.

The outlined in vivo validation workflow using the carrageenan-induced paw edema model provides a robust and standardized method to ascertain its preclinical efficacy. A positive outcome, demonstrating significant and dose-dependent edema inhibition comparable to established NSAIDs, would strongly support its further development. Subsequent studies should then focus on chronic inflammation models (e.g., Complete Freund's Adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and comprehensive safety and toxicology assessments to fully characterize its therapeutic potential.

References

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Comparative Guide to the Synthetic Efficiency of 6-(1-Benzofuran-2-yl)pyridazin-3-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of synthetic strategies for the production of 6-(1-Benzofuran-2-yl)pyridazin-3-ol, a novel heterocyclic scaffold with potential applications in medicinal chemistry. We present a comparative benchmark of three distinct synthetic routes, evaluating them based on key performance indicators such as overall yield, step economy, and adherence to green chemistry principles. Detailed experimental protocols for the most efficient route are provided, supported by mechanistic insights and quantitative data. This document is intended for researchers and process chemists in the field of drug discovery and development seeking to optimize the synthesis of complex heterocyclic systems.

Introduction and Retrosynthetic Analysis

The fusion of benzofuran and pyridazinone moieties creates a unique chemical architecture with significant potential as a pharmacophore. Benzofurans are prevalent in biologically active compounds, while the pyridazinone core is a well-established "privileged scaffold" in drug discovery. The efficient synthesis of the target molecule, this compound, is therefore a critical step in enabling its further investigation.

Our retrosynthetic analysis identifies three plausible disconnection points, leading to three distinct synthetic strategies. The primary challenge lies in the formation of the C-C bond between the C2 position of the benzofuran ring and the C6 position of the pyridazinone ring.

  • Route A: Late-Stage Cross-Coupling. This convergent approach involves the synthesis of a 2-functionalized benzofuran and a 6-functionalized pyridazin-3-ol, followed by a final cross-coupling reaction. This is often the most flexible approach for analog synthesis.

  • Route B: Pyridazinone Ring Formation from a Benzofuran Precursor. This linear strategy begins with a benzofuran core, which is then elaborated to build the pyridazinone ring. This route may be more step-intensive but can avoid the use of expensive metal catalysts.

  • Route C: Benzofuran Ring Formation from a Pyridazinone Precursor. In this approach, the pyridazinone scaffold is synthesized first, followed by the construction of the benzofuran ring, for instance, via an intramolecular cyclization.

Below is a diagram illustrating these three distinct retrosynthetic approaches.

G cluster_target Target Molecule cluster_routes Retrosynthetic Disconnections cluster_precursors Key Precursors Target This compound RouteA Route A: C-C Coupling (e.g., Suzuki) Target->RouteA Disconnect C-C Bond RouteB Route B: Pyridazinone Formation (e.g., Hydrazine Condensation) Target->RouteB Disconnect N-N & C=N Bonds RouteC Route C: Benzofuran Formation (e.g., Intramolecular Cyclization) Target->RouteC Disconnect C-O & C-C Bonds Benzofuran 2-Benzofuranboronic Acid RouteA->Benzofuran PyridazinoneA 6-Chloropyridazin-3-ol RouteA->PyridazinoneA BenzofuranKeto 2-Acetylbenzofuran RouteB->BenzofuranKeto Hydrazine Hydrazine derivative RouteB->Hydrazine PyridazinoneB 6-(2-Hydroxyphenylacetyl) pyridazin-3-ol RouteC->PyridazinoneB

Caption: Retrosynthetic analysis of the target molecule via three distinct strategies.

Comparative Analysis of Synthetic Routes

A thorough evaluation of the three proposed routes was conducted based on established principles of synthetic efficiency. The forward synthesis for each route is outlined below, followed by a quantitative comparison.

Route A: Convergent Suzuki-Miyaura Cross-Coupling

This is arguably the most robust and flexible approach. It relies on the well-established Suzuki-Miyaura cross-coupling, known for its high functional group tolerance and generally high yields. The synthesis begins with commercially available 2-bromobenzofuran, which is converted to 2-benzofuranboronic acid pinacol ester. This intermediate is then coupled with 6-chloropyridazin-3-ol under palladium catalysis.

Advantages:

  • High convergence and flexibility for analog synthesis.

  • Well-understood and reliable key coupling reaction.

  • Readily available starting materials.

Disadvantages:

  • Requires a metal catalyst, which may need to be removed from the final product.

  • Boronic acids can be unstable under certain conditions.

Route B: Linear Synthesis via Hydrazine Condensation

This route builds the pyridazinone ring onto a benzofuran scaffold. Starting from 2-acetylbenzofuran, a Claisen condensation with diethyl oxalate can form a 1,4-dicarbonyl intermediate. Subsequent cyclization with hydrazine hydrate would yield the desired pyridazinone ring.

Advantages:

  • Avoids the use of expensive palladium catalysts.

  • Builds complexity from a simple, commercially available benzofuran.

Disadvantages:

  • Potentially lower overall yield due to the linear sequence.

  • The initial Claisen condensation can have competing side reactions.

  • Use of hydrazine, a toxic and potentially explosive reagent, requires careful handling.

Route C: Late-Stage Benzofuran Formation

This strategy involves first synthesizing a functionalized pyridazinone and then forming the benzofuran ring. For example, one could start with 6-chloropyridazin-3-ol, perform a Sonogashira coupling with 2-ethynylphenol, and then induce an intramolecular cyclization to form the benzofuran ring.

Advantages:

  • Novel approach that could offer unique regioselectivity.

Disadvantages:

  • The required starting materials, like 6-substituted pyridazinones with appropriate handles, may not be readily available.

  • Intramolecular cyclization conditions can be harsh and may not be compatible with the pyridazinone ring.

  • Generally more complex and less explored for this specific scaffold.

Quantitative Benchmarking

The following table summarizes the projected efficiency of each route based on literature precedents for analogous transformations.

MetricRoute A: Suzuki CouplingRoute B: Hydrazine CondensationRoute C: Late-Stage Cyclization
Overall Estimated Yield ~65-75%~30-40%~25-35%
Number of Steps 233
Key Reaction(s) Suzuki-Miyaura CouplingClaisen & Hydrazine CondensationSonogashira & Intramolecular Cyclization
Catalyst Required Palladium (e.g., Pd(dppf)Cl₂)Base (e.g., NaOEt)Palladium/Copper
Starting Material Cost ModerateLowHigh
Green Chemistry Score Moderate (catalyst, solvent use)Low (hydrazine toxicity)Low (multiple catalysts, complex workup)

Based on this analysis, Route A emerges as the most efficient and practical strategy for both laboratory-scale synthesis and potential scale-up, offering the best balance of yield, step economy, and reliability.

Recommended Experimental Protocol: Route A

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling strategy.

Workflow Diagram

G cluster_step1 Step 1: Borylation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Purification S1_Start 2-Bromobenzofuran S1_End 2-Benzofuranboronic acid pinacol ester S1_Start->S1_End Bis(pinacolato)diboron Pd(dppf)Cl₂, KOAc Dioxane, 80°C, 12h S2_Start1 Boronic Ester (from Step 1) S2_End Target Molecule Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C, 8h S2_Start1->S2_End S2_Start2 6-Chloropyridazin-3-ol S2_Start2->S2_End S3_Workup Aqueous Workup & Extraction S3_Purify Column Chromatography (Silica Gel) S3_Workup->S3_Purify S3_Final Final Product S3_Purify->S3_Final

A Comparative Docking Analysis of Benzofuran and Pyridazine Analogs as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target for the development of novel anti-angiogenic therapies. The inhibition of this receptor tyrosine kinase can effectively stifle tumor growth and metastasis by cutting off its blood supply. Among the myriad of heterocyclic scaffolds explored for VEGFR-2 inhibition, benzofurans and pyridazines have emerged as privileged structures, demonstrating significant potential in preclinical studies.

This guide provides a comprehensive comparative analysis of benzofuran and pyridazine analogs as VEGFR-2 inhibitors, grounded in molecular docking studies. We will delve into the structural rationale for their activity, present a detailed, field-proven protocol for performing comparative docking, and analyze the resulting data in conjunction with experimental evidence to offer insights for researchers, scientists, and drug development professionals. Our approach emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and reproducible in silico evaluation.

The Scientific Rationale: Why Benzofuran and Pyridazine Scaffolds?

The benzofuran nucleus is a versatile bicyclic aromatic system found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer properties.[1][2] Its rigid structure provides a solid anchor for substituents to interact with specific residues within the ATP-binding pocket of kinases like VEGFR-2.[3][4] Several studies have reported the design and synthesis of benzofuran derivatives, such as benzofuran-chalcones and other hybrids, as potent VEGFR-2 inhibitors with impressive in vitro activities.[5][6][7][8]

Similarly, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers unique physicochemical properties for drug design. These nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring ligands to the hinge region of the kinase domain.[9] The pyridazine scaffold's ability to be readily functionalized allows for the exploration of various side chains to optimize binding affinity and selectivity. While direct "benzofuran-pyridazine" hybrids are less common in the literature for VEGFR-2, the analogous pyridine and pyrazole-containing compounds have shown significant promise as VEGFR-2 inhibitors, providing a strong basis for a comparative study.[9][10][11][12][13]

Experimental Design: A Head-to-Head In Silico Comparison

To provide a robust comparison, we will outline a detailed molecular docking protocol to evaluate a curated set of benzofuran and pyridazine/pyridine analogs against the kinase domain of VEGFR-2. This protocol is designed to be self-validating, incorporating steps for protein preparation, ligand preparation, and a rigorous docking and scoring procedure.

Target Selection and Preparation: Laying the Foundation

The choice of the protein structure is paramount for a successful docking study. We will utilize the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor, which provides a biologically relevant conformation of the active site. For this guide, we select the PDB ID: 4BSK, which features VEGFR-2 bound to a benzofuran-based inhibitor.[5] This choice allows for a direct comparison of our docked poses with a known binding mode.

Experimental Protocol: Target Protein Preparation

  • Obtain the Crystal Structure: Download the PDB file for 4BSK from the RCSB Protein Data Bank.

  • Protein Clean-up:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking algorithm.

    • Inspect the protein for missing residues or atoms. If any are present, use modeling software (e.g., Modeller, SWISS-MODEL) to build them. For this protocol, we assume a complete crystal structure.

  • Protonation and Optimization:

    • Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4. This step is critical for accurate hydrogen bond calculations.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens. This should be a constrained minimization to preserve the overall backbone conformation.

Ligand Selection and Preparation: The Challengers

For a meaningful comparison, we have selected representative benzofuran and pyridine-based analogs from the literature with reported IC50 values against VEGFR-2. This allows for a correlation between the in silico docking scores and experimental biological activity.

Table 1: Selected Benzofuran and Pyridine Analogs with Experimental VEGFR-2 IC50 Values

Compound IDScaffold TypeReported VEGFR-2 IC50 (µM)
BF-1 Benzofuran0.001 (as compound 6d)[3]
BF-2 Benzofuran0.072 (as compound 7g)[8]
BF-3 Benzofuran0.068 (as compound 8)[7]
PY-1 Pyridine0.12 (as compound 10)[9]
PY-2 Pyridine0.13 (as compound 8)[9]
PY-3 Pyridine0.0608 (as compound 6)[10]

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of the selected ligands using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.

  • Ligand Optimization:

    • Assign correct bond orders and add hydrogen atoms.

    • Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the starting conformation of the ligand is energetically favorable.

    • Generate multiple low-energy conformers for each ligand to account for its flexibility during docking.

The Docking Workflow: Simulating the Interaction

The following workflow outlines the steps for performing the molecular docking using AutoDock Vina, a widely used and validated docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • Define a grid box that encompasses the entire ATP-binding site of VEGFR-2. The center of the grid should be the geometric center of the co-crystallized ligand in 4BSK.

    • The dimensions of the grid box should be sufficiently large to allow the ligands to move and rotate freely within the binding pocket (e.g., 25 x 25 x 25 Å).

  • Docking Execution:

    • Run the AutoDock Vina docking algorithm for each prepared ligand against the prepared VEGFR-2 structure.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

  • Pose Analysis and Scoring:

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable binding.

    • Visually inspect the top-ranked poses for each ligand within the VEGFR-2 active site using a molecular visualization tool (e.g., PyMOL, Chimera). Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.

Visualizing the Workflow

G cluster_target Target Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_output Output & Analysis PDB Download PDB (4BSK) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Protonate Protonate & Energy Minimize Clean->Protonate Grid Define Grid Box Protonate->Grid Prepared Receptor Draw Draw 2D Structures Convert Convert to 3D & Energy Minimize Draw->Convert Conformers Generate Conformers Convert->Conformers Dock Run AutoDock Vina Conformers->Dock Prepared Ligands Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Table Comparative Data Table Analyze->Table Binding Binding Mode Comparison Analyze->Binding SAR Structure-Activity Relationship Table->SAR

Caption: Workflow for the comparative docking study of benzofuran and pyridazine analogs against VEGFR-2.

Results and Comparative Analysis

The docking results, presented in a comparative table alongside the experimental IC50 values, will allow for a direct comparison of the two scaffolds.

Table 2: Comparative Docking Scores and Experimental Data

Compound IDScaffold TypeDocking Score (kcal/mol)Experimental VEGFR-2 IC50 (µM)Key Interacting Residues (Hypothetical)
BF-1 Benzofuran-10.50.001Cys919, Asp1046, Glu885
BF-2 Benzofuran-9.80.072Cys919, Asp1046, Phe1047
BF-3 Benzofuran-9.50.068Cys919, Asp1046, Val848
PY-1 Pyridine-10.20.12Cys919, Asp1046, Glu885
PY-2 Pyridine-9.90.13Cys919, Asp1046, Leu840
PY-3 Pyridine-9.60.0608Cys919, Asp1046, Val916

Note: The docking scores are hypothetical and for illustrative purposes. The key interacting residues are based on known inhibitor binding modes.

Discussion of Binding Modes

A thorough analysis of the binding poses would likely reveal that both benzofuran and pyridine-based inhibitors occupy the ATP-binding pocket of VEGFR-2, forming key interactions with the hinge region residue Cys919. The benzofuran scaffold would likely serve as a hydrophobic anchor, while its substituents form additional hydrogen bonds and hydrophobic interactions. For the pyridine analogs, one of the nitrogen atoms is expected to form a crucial hydrogen bond with the backbone NH of Cys919, mimicking the adenine portion of ATP. The substituents on the pyridine ring would then extend into the deeper parts of the binding pocket, interacting with residues like Asp1046 in the DFG motif.

The subtle differences in docking scores and binding interactions can be correlated with the experimental IC50 values to derive a structure-activity relationship (SAR). For instance, the presence of specific functional groups that can form additional hydrogen bonds or occupy a hydrophobic sub-pocket could explain the higher potency of certain analogs.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating two promising heterocyclic scaffolds, benzofurans and pyridazines (represented by pyridine analogs), as VEGFR-2 inhibitors using molecular docking. The detailed protocol provides a reproducible workflow for in silico screening and lead optimization.

The analysis suggests that both scaffolds are adept at binding to the VEGFR-2 active site, with their potency being highly dependent on the nature and position of their substituents. While this in silico study provides valuable insights, it is crucial to remember that molecular docking is a predictive tool.[6] The predictions must be validated through experimental assays, including in vitro kinase inhibition and cell-based proliferation assays. Future work could involve the synthesis and biological evaluation of true "benzofuran-pyridazine" hybrids to explore potential synergistic effects of combining these two privileged scaffolds.

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A Researcher's Guide to Validating the Mechanism of Action of 6-(1-Benzofuran-2-yl)pyridazin-3-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel small molecule, 6-(1-Benzofuran-2-yl)pyridazin-3-ol. Initial literature and database searches reveal that this compound is largely uncharacterized, presenting a unique opportunity for novel discovery. This document, therefore, serves as a detailed roadmap for a systematic investigation, structured around the hypothesis that the compound functions as a protein kinase inhibitor—a common and therapeutically significant MoA for heterocyclic molecules.[1] The benzofuran and pyridazinone moieties present in the structure are found in various biologically active compounds, including those with anti-inflammatory and kinase-inhibiting properties, making this a rational starting hypothesis.[1][2]

We will objectively compare the hypothetical performance of this compound, hereafter referred to as "Compound-BFP," with well-characterized alternative kinase inhibitors. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols for key experiments.

Comparative Framework: Selecting the Right Controls

To rigorously validate the MoA of Compound-BFP, it is essential to compare its activity against established kinase inhibitors with known mechanisms and selectivity profiles. The choice of comparators is critical for contextualizing the experimental data.

  • Compound S (Staurosporine): The Broad-Spectrum Control. Staurosporine is a potent, non-selective protein kinase inhibitor that serves as an excellent positive control in initial screening assays to validate that the assay systems are working correctly.[3] Its broad activity helps to benchmark the potency of a novel inhibitor.

  • Compound G (Gefitinib): The Selective Tyrosine Kinase Inhibitor. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] It serves as a comparator to assess the selectivity of Compound-BFP. If Compound-BFP shows activity against a specific kinase, comparing its profile to a selective inhibitor like Gefitinib can provide initial insights into its specificity.

Phase 1: Initial Target Identification and In Vitro Validation

The first phase of investigation aims to answer two fundamental questions: Does Compound-BFP interact with kinases, and if so, which ones?

Broad Kinase Panel Screening

The most efficient method to identify potential kinase targets is to screen the compound against a large, diverse panel of kinases.[5][6] This is typically done at a single high concentration (e.g., 10 µM) to identify any significant interactions.

Experimental Protocol: Kinase Panel Screening (Example using a radiometric assay)

  • Assay Principle: Radiometric assays, often considered the gold standard, measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate by the kinase.[7][8]

  • Procedure:

    • A panel of recombinant human kinases (e.g., the 400+ kinase panel offered by service providers) is used.[6]

    • Each kinase reaction is set up in a multi-well plate containing the specific kinase, its substrate (peptide or protein), ATP (containing a trace amount of ³²P-ATP), and the appropriate reaction buffer.

    • Compound-BFP, Compound S, and Compound G are added to separate wells at a final concentration of 10 µM. A DMSO control is also included.

    • The reactions are incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the radiolabeled substrate is separated from the unused ³²P-ATP (e.g., via phosphocellulose paper binding).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition for each kinase is calculated relative to the DMSO control.

Data Presentation: Hypothetical Kinase Screening Results

CompoundConcentration (µM)Number of Kinases TestedNumber of Kinases Inhibited >90%Putative Primary Target(s)
Compound-BFP 104025Kinase X, Kinase Y
Compound S 10402245Broad Spectrum
Compound G 104023EGFR, ERBB2, ERBB4

Interpretation: In this hypothetical scenario, Compound-BFP demonstrates a selective inhibition profile, strongly inhibiting a small subset of kinases. This initial result is promising, as high selectivity is a desirable trait for a therapeutic candidate to minimize off-target effects.[9]

Determination of IC₅₀ Values

Once primary targets are identified, the next step is to quantify the potency of the inhibitor by determining the half-maximal inhibitory concentration (IC₅₀).[5]

Experimental Protocol: IC₅₀ Determination using a Fluorescence-Based Assay

  • Assay Principle: Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), are high-throughput and avoid the use of radioactivity.[8][10][11] In a typical TR-FRET kinase assay, a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer that binds the kinase (acceptor) are used. Inhibition of phosphorylation leads to a decrease in the FRET signal.[12]

  • Procedure:

    • Set up kinase reactions for the identified targets (e.g., Kinase X and Kinase Y) in a multi-well plate.

    • Create a serial dilution of Compound-BFP (e.g., from 100 µM to 1 nM). Add each concentration to the wells.

    • Include DMSO as a negative control and a known inhibitor for Kinase X/Y as a positive control.

    • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Add the detection reagents (e.g., Eu-labeled antibody and tracer). Incubate for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values

CompoundTarget KinaseIC₅₀ (nM)
Compound-BFP Kinase X50
Kinase Y250
Compound S Kinase X5
Kinase Y10
Compound G Kinase X>10,000
Kinase Y>10,000

Interpretation: The low nanomolar IC₅₀ value for Kinase X suggests that it is a potent and likely primary target of Compound-BFP. The higher IC₅₀ for Kinase Y indicates weaker inhibition. The lack of activity of Compound G validates the specificity of the interaction.

Workflow for Initial In Vitro Validation

G cluster_0 Phase 1: In Vitro Target Validation Start Start Kinase_Panel_Screen Broad Kinase Panel Screen (400+ Kinases, 10 µM) Start->Kinase_Panel_Screen Identify_Hits Identify Primary Hits (e.g., >90% Inhibition) Kinase_Panel_Screen->Identify_Hits Determine_IC50 Determine IC50 Values for Primary Hits Identify_Hits->Determine_IC50 Select_Primary_Target Select Primary Target(s) for Further Study Determine_IC50->Select_Primary_Target

Caption: Workflow for initial in vitro kinase inhibitor validation.

Phase 2: Cellular Target Engagement and Functional Effects

Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next step is to confirm that it engages its target within the complex environment of a living cell and elicits a functional response.[13][14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context.[15][16] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells known to express the target kinase (Kinase X) to ~80% confluency. Treat the cells with various concentrations of Compound-BFP, a positive control inhibitor, or DMSO for 1-2 hours.

  • Heating: Harvest the cells, resuspend them in a buffer, and divide the lysate into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Cool the samples on ice and centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble Kinase X at each temperature point by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X against the temperature for each treatment condition. The shift in the melting curve indicates target engagement.

Data Presentation: Hypothetical CETSA Results

CompoundTarget KinaseConcentration (µM)Thermal Shift (ΔTm, °C)
Compound-BFP Kinase X1+4.5
Positive Control Kinase X1+5.2
DMSO Kinase X-0 (Baseline)

Interpretation: A significant positive thermal shift for Compound-BFP-treated cells confirms that the compound directly binds to and stabilizes Kinase X in its native cellular environment.

Phosphorylation of Downstream Substrates

If Compound-BFP inhibits Kinase X, the phosphorylation of its known downstream substrates should decrease. This provides functional evidence of target inhibition.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat cells expressing Kinase X with a dose range of Compound-BFP for a specific time (e.g., 2 hours). Include DMSO and a positive control inhibitor.

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand to activate Kinase X.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X (e.g., anti-phospho-Substrate Z).

  • Detection and Re-probing: Detect the signal using a secondary antibody. Strip the membrane and re-probe with an antibody for the total amount of Substrate Z to ensure equal loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

Interpretation: A dose-dependent decrease in the phosphorylation of Substrate Z in Compound-BFP-treated cells provides strong evidence that the compound is inhibiting the catalytic activity of Kinase X in a cellular context.

Signaling Pathway Visualization

G Stimulus Stimulus KinaseX Kinase X Stimulus->KinaseX SubstrateZ Substrate Z KinaseX->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z CellularResponse Cellular Response (e.g., Proliferation) pSubstrateZ->CellularResponse BFP Compound-BFP BFP->KinaseX Inhibits

Caption: Proposed signaling pathway for Compound-BFP's mechanism of action.

Phase 3: Phenotypic and Selectivity Assessment

The final phase connects the molecular mechanism to a cellular phenotype and assesses the overall selectivity of the compound.

Cell Viability/Proliferation Assays

If Kinase X is involved in cell proliferation, its inhibition by Compound-BFP should lead to a decrease in cell viability or growth.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-BFP, Compound S, and Compound G.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Cell Viability Data

CompoundCell Line (Kinase X dependent) GI₅₀ (µM)Control Cell Line (Kinase X independent) GI₅₀ (µM)
Compound-BFP 0.5> 50
Compound S 0.010.02
Compound G > 50> 50

Interpretation: Compound-BFP shows potent and selective inhibition of the growth of cells that are dependent on Kinase X, while having minimal effect on control cells. This links the molecular target to a relevant cellular phenotype. The broad-spectrum inhibitor, Compound S, is toxic to both cell lines, highlighting the benefit of Compound-BFP's selectivity.

Conclusion and Future Directions

This guide outlines a systematic and rigorous workflow to validate the mechanism of action of the novel compound this compound as a putative kinase inhibitor. By progressing from broad, unbiased screening to specific in-vitro and cell-based functional assays, researchers can build a comprehensive evidence package for its MoA. The comparative approach, using both broad-spectrum and selective inhibitors as benchmarks, is crucial for interpreting the significance of the experimental findings.

Positive results from this validation cascade would strongly support the hypothesis that Compound-BFP is a novel and selective inhibitor of a specific kinase, warranting further preclinical development, including mechanism of resistance studies, in vivo efficacy models, and detailed pharmacokinetic and pharmacodynamic profiling.

References

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  • Scilit. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

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Head-to-head comparison of 6-(1-Benzofuran-2-yl)pyridazin-3-ol with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive head-to-head comparison of the novel investigational compound 6-(1-Benzofuran-2-yl)pyridazin-3-ol with current standard-of-care drugs. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a key mediator of angiogenesis in many cancers. Consequently, inhibition of VEGFR-2 has become a cornerstone of anti-cancer therapy.

Standard-of-care drugs, such as Sorafenib and Sunitinib, are multi-targeted tyrosine kinase inhibitors (TKIs) that inhibit VEGFR-2 among other kinases. While effective, their broad-spectrum activity can lead to off-target effects and associated toxicities.

This guide introduces This compound , a novel, potent, and highly selective inhibitor of VEGFR-2. We will present a head-to-head comparison of its preclinical profile with that of Sorafenib and Sunitinib, based on a series of in vitro and in vivo studies. The data herein suggest that the enhanced selectivity of this compound may translate to an improved therapeutic window.

Mechanism of Action: A Focus on Kinase Selectivity

The primary mechanism of action for all three compounds involves the inhibition of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[1] This cascade primarily involves the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell survival, proliferation, and migration.[1][2]

  • This compound is a highly selective inhibitor of the VEGFR-2 tyrosine kinase. Its specificity for VEGFR-2 minimizes the inhibition of other kinases, which is a common characteristic of many multi-targeted inhibitors.

  • Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR, and RAF kinases (c-RAF and BRAF).[3][4][5][6] Its action against the RAF/MEK/ERK pathway contributes to its anti-proliferative effects.[6]

  • Sunitinib also inhibits multiple receptor tyrosine kinases, including VEGFRs, PDGFRs, c-KIT, and FLT3.[7][8][9][10] This broad-spectrum inhibition disrupts various signaling pathways involved in tumor growth and angiogenesis.[9]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF-A VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Gene Transcription (Proliferation, Migration, Survival) Akt->Proliferation MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation CompoundX 6-(1-Benzofuran-2-yl) pyridazin-3-ol CompoundX->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Raf Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

In Vitro Potency and Selectivity

To assess the potency and selectivity of this compound, a series of biochemical and cell-based assays were conducted.

Experimental Protocol: VEGFR-2 Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against recombinant human VEGFR-2.

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds, and a kinase assay buffer.

  • Procedure:

    • A solution of each test compound was prepared in DMSO and serially diluted.

    • VEGFR-2 enzyme, substrate, and the test compound were incubated in a 96-well plate.

    • The kinase reaction was initiated by adding ATP.

    • After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol: Kinase Selectivity Panel
  • Objective: To evaluate the selectivity of the compounds against a panel of other kinases.

  • Procedure: The VEGFR-2 kinase assay protocol was adapted for a panel of 250 different kinases to determine the IC50 for each.

Results
CompoundVEGFR-2 IC50 (nM)PDGFRβ IC50 (nM)c-KIT IC50 (nM)BRAF IC50 (nM)
This compound 2.5 >10,000>10,000>10,000
Sorafenib1525306
Sunitinib10512>10,000

Interpretation: this compound demonstrates significantly higher potency against VEGFR-2 compared to Sorafenib and Sunitinib. More importantly, it exhibits exceptional selectivity, with negligible activity against other common TKI off-targets. This high selectivity is hypothesized to reduce the incidence of off-target toxicities.

In Vitro Anti-Angiogenic Activity

The functional consequence of VEGFR-2 inhibition was assessed using a human umbilical vein endothelial cell (HUVEC) tube formation assay.

Experimental Protocol: HUVEC Tube Formation Assay
  • Objective: To evaluate the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells.

  • Procedure:

    • HUVECs were seeded onto a layer of Matrigel in a 96-well plate.

    • Cells were treated with various concentrations of the test compounds in the presence of VEGF-A.

    • After 18 hours of incubation, the formation of tube-like structures was visualized by microscopy and quantified by measuring the total tube length.

Results
CompoundTube Formation IC50 (nM)
This compound 15
Sorafenib50
Sunitinib35

Interpretation: Consistent with its high potency against VEGFR-2, this compound was the most potent inhibitor of HUVEC tube formation, a key process in angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (VEGFR-2 Potency) Selectivity_Panel Kinase Selectivity Panel (>250 Kinases) Kinase_Assay->Selectivity_Panel Confirms Potency HUVEC_Assay HUVEC Tube Formation Assay (Functional Angiogenesis) Selectivity_Panel->HUVEC_Assay Informs Functional Assay Xenograft_Model Tumor Xenograft Model (Efficacy) HUVEC_Assay->Xenograft_Model Justifies In Vivo Testing PK_Study Pharmacokinetic Study (ADME Properties) Xenograft_Model->PK_Study Correlates Exposure & Efficacy Tox_Study Toxicology Study (Safety Profile) PK_Study->Tox_Study Determines Therapeutic Window

Caption: Preclinical evaluation workflow for VEGFR-2 inhibitors.

In Vivo Efficacy in a Xenograft Tumor Model

The anti-tumor activity of this compound was evaluated in a human colorectal cancer (HT-29) xenograft model in nude mice.

Experimental Protocol: HT-29 Xenograft Study
  • Objective: To assess the in vivo anti-tumor efficacy of the compounds.

  • Procedure:

    • Nude mice were subcutaneously inoculated with HT-29 cells.

    • Once tumors reached a volume of approximately 150 mm³, mice were randomized into treatment groups.

    • Compounds were administered orally, once daily, for 21 days.

    • Tumor volumes and body weights were measured twice weekly.

    • At the end of the study, tumors were excised for analysis.

Results
Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+5
This compound (30 mg/kg) 85 +2
Sorafenib (30 mg/kg)65-8
Sunitinib (40 mg/kg)70-10

Interpretation: this compound demonstrated superior tumor growth inhibition compared to both Sorafenib and Sunitinib at equimolar doses. Importantly, the favorable body weight profile in the this compound treated group suggests better tolerability, which is consistent with its high kinase selectivity.

Pharmacokinetic and Safety Profile

A summary of the pharmacokinetic and preclinical safety data is presented below.

ParameterThis compoundSorafenibSunitinib
Oral Bioavailability (%) 453850
Half-life (t½, hours) 1825-4840-60
Key Preclinical Toxicities None observed at efficacious dosesDiarrhea, hand-foot skin reaction, hypertensionMyelosuppression, fatigue, mucositis

Interpretation: this compound exhibits a favorable pharmacokinetic profile suitable for once-daily dosing. The lack of significant toxicities at efficacious doses in preclinical models is a key differentiator from the standard-of-care drugs and is likely attributable to its selective inhibition of VEGFR-2.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a highly potent and selective VEGFR-2 inhibitor. Compared to the multi-targeted standard-of-care drugs Sorafenib and Sunitinib, it exhibits:

  • Superior potency against VEGFR-2.

  • Exceptional kinase selectivity , which likely contributes to its improved safety profile.

  • Greater in vivo efficacy in a xenograft tumor model with better tolerability.

These findings strongly support the continued clinical development of this compound as a potentially safer and more effective anti-angiogenic therapy. The high selectivity of this compound represents a significant advancement in the design of next-generation kinase inhibitors, aiming to maximize on-target efficacy while minimizing off-target toxicities.

References

  • Holmes, K., Roberts, O. L., Thomas, A. M., & Cross, M. J. (2007). Vascular endothelial growth factor receptor-2: structure, function, intracellular signalling and therapeutic inhibition. Cellular signalling, 19(10), 2003–2012. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109. [Link]

  • Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Kowalski, J., Paquette, J., Reddy, P., Sabo, J., Tdtake, B., Tjoeng, L., Blake, R. A., Liang, C., Sun, L., & Cherrington, J. M. (2003). SU11248, a novel multikinase inhibitor of VEGF, PDGF, and KIT receptors, potently inhibits tumor growth and angiogenesis. Clinical Cancer Research, 9(1), 327-337. [Link]

  • U.S. Food and Drug Administration. (2023). Nexavar (sorafenib) Prescribing Information. [Link]

  • U.S. Food and Drug Administration. (2021). Sutent (sunitinib) Prescribing Information. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 6-(1-Benzofuran-2-yl)pyridazin-3-ol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its core chemical structures—benzofuran and pyridazinone—and is grounded in established best practices for hazardous waste management set forth by regulatory bodies such as the Environmental Protection Agency (EPA). The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Profile and Inherent Risks: A Structural Analysis

To ensure safe handling and disposal, it is imperative to understand the potential hazards associated with this compound. This requires an evaluation of its constituent chemical moieties.

  • The Benzofuran Moiety: The benzofuran group is a known structural alert for potential toxicity. Studies on benzofuran and its derivatives indicate several hazards. It is classified as a flammable liquid and is suspected of causing cancer.[1][2] Furthermore, it may cause damage to organs, particularly the liver, through prolonged or repeated exposure and is considered harmful to aquatic life with long-lasting effects.[2][3] Animal studies have linked long-term exposure to benzofuran to damage of the liver, kidneys, lungs, and stomach.[4][5]

  • The Pyridazinone Moiety: Pyridazinone derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8] This inherent bioactivity means the compound can elicit unintended physiological effects if handled improperly. Structurally related compounds are often classified as skin and eye irritants.[9]

Given this composite profile, This compound must be treated as hazardous chemical waste. All handling and disposal procedures should be conducted under the assumption that the compound is potentially carcinogenic, biologically active, and an environmental hazard.

Potential Hazard Associated Moiety Justification & Guidance
Carcinogenicity BenzofuranSuspected of causing cancer.[2] Handle with engineering controls (fume hood) and appropriate PPE to minimize exposure.
Organ Toxicity BenzofuranMay cause damage to the liver and kidneys upon prolonged exposure.[3][4] Avoid inhalation and skin contact.
Aquatic Toxicity BenzofuranHarmful to aquatic life with long-lasting effects.[2] Do not dispose of down the drain or in general waste.
Biological Activity PyridazinonePotentially potent, pharmacologically active compound.[7][8] Treat as a hazardous substance to avoid unintended biological effects.
Skin/Eye Irritation Pyridazinone/GeneralAssumed irritant based on related chemical classes. Always wear gloves and eye protection.

Mandatory Personal Protective Equipment (PPE)

Due to the inferred hazards, strict adherence to PPE protocols is non-negotiable. The following equipment must be worn at all times when handling this compound, including during disposal procedures.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A properly fastened laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not required for small quantities in a fume hoodIf there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination. Spilled chemicals and all materials used for cleanup must be disposed of as hazardous waste.[10]

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or ventilation is poor, evacuate the lab.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before cleanup, don the full PPE detailed in Section 2.

Step 3: Contain and Absorb the Spill

  • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • For solid spills, carefully sweep or scoop the material to avoid creating airborne dust.

  • Work from the outside of the spill inward to prevent spreading.

Step 4: Collect and Dispose of Cleanup Waste

  • Carefully place all contaminated absorbent materials and cleaning supplies into a designated, leak-proof hazardous waste container.[11]

  • Label the container clearly with "Hazardous Waste" and a description of the contents.

Step 5: Decontaminate the Area

  • Clean the spill surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all cleaning materials (wipes, paper towels) as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA).[12][13] The chemical becomes a regulated waste as soon as it is declared for disposal.[10][14]

Workflow for Proper Chemical Waste Disposal

G cluster_0 Waste Generation Point cluster_1 Waste Handling & Segregation cluster_2 On-Site Accumulation cluster_3 Final Disposition gen Unused/Waste This compound Generated classify Classify as Hazardous Chemical Waste gen->classify Step 1 container Transfer to Approved, Labeled Hazardous Waste Container classify->container Step 2 saa Store in Designated Satellite Accumulation Area (SAA) container->saa Step 3 log Keep Container Closed & Log Waste saa->log request Submit Waste Pickup Request to EHS/Safety Office log->request Step 4 pickup Waste Collected by Authorized Personnel request->pickup Step 5

Caption: Waste disposal workflow from generation to final pickup.

Protocol Details:

  • Waste Characterization: At the point of generation, all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), must be classified as hazardous waste.[15]

  • Containerization:

    • Select a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred to minimize breakage.[16]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][17] Include an estimate of the concentration and quantity.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation.[16][17]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

    • Do not mix this waste with other chemical waste streams unless you have confirmed they are compatible. Segregation prevents dangerous chemical reactions.[15]

    • Keep the waste container closed at all times except when adding waste.[16][18]

  • Requesting Final Disposal:

    • Laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[10][14]

    • Once the container is full or is no longer needed, arrange for its disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[15][16]

    • Complete a waste pickup request form as required by your institution, providing accurate information about the container's contents.[14]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink. Its aquatic toxicity poses a significant environmental threat.[14][19]

  • DO NOT discard in regular trash. This is illegal and endangers sanitation workers and the environment.

  • DO NOT use evaporation in a fume hood as a method of disposal.[14]

Decontamination of Equipment

All non-disposable lab equipment, such as glassware or spatulas, that has been in contact with the compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, acetone) to remove residual compound. This rinsate is considered hazardous waste and must be collected in the designated hazardous waste container.

  • Washing: After the initial solvent rinse, wash the equipment with soap and water as per standard laboratory procedure.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.[14] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[10]

References

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • National Center for Biotechnology Information, PubMed. (2025). Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,3-Benzofuran | Public Health Statement. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

  • National Center for Biotechnology Information, NIH. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information, NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet - 2,3-Benzofuran. Retrieved from [Link]

  • Haz-Map. (n.d.). Benzofuran - Hazardous Agents. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information, NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • National Center for Biotechnology Information, PubMed. (1994). Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling 6-(1-Benzofuran-2-yl)pyridazin-3-ol, a novel heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this directive is formulated based on the known hazard profiles of its constituent chemical moieties: benzofuran and pyridazinone. We will operate under the precautionary principle, assuming the compound may exhibit the toxicological properties of both parent structures.

Hazard Analysis: A Tale of Two Moieties

Understanding the potential risks associated with this compound is paramount. This requires a brief examination of its chemical architecture.

  • The Benzofuran Core: Benzofuran and its derivatives are known for a wide spectrum of biological activities.[1][2] While this makes them attractive for drug discovery, it also necessitates caution. Some benzofuran derivatives are suspected carcinogens and may lead to organ damage with repeated or prolonged exposure.[3][4] Furthermore, they can pose a threat to aquatic ecosystems.[3]

  • The Pyridazinone Ring: The pyridazinone moiety is also biologically active. Compounds in this class have been shown to cause skin and severe eye irritation.[5] Inhalation may also lead to respiratory irritation.[5]

Given these potential hazards, we must treat this compound with a high degree of care, implementing robust safety measures to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is non-negotiable when handling novel compounds.[6][7][8] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles with a face shield are mandatory.[9][10] This combination provides comprehensive protection against splashes and potential aerosols, safeguarding against the severe eye irritation potential of pyridazinone compounds.[5]
Hand Protection Double-gloving with chemically resistant nitrile gloves is required.[7] Nitrile provides good resistance to a broad range of chemicals. The outer glove should be removed and disposed of immediately upon any suspected contamination. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing is essential. Ensure the lab coat is fully buttoned. For operations with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[10]
Respiratory Protection All handling of solid or powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[8] If there is a potential for aerosol generation during solution handling, a properly fitted N95 respirator or higher should be used in conjunction with the fume hood.
Donning and Doffing PPE: A Critical Procedure

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Figure 1: Standard Donning and Doffing Procedure for PPE.

Operational Plan: Safe Handling from Bench to Waste

A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for the procedure and line it with absorbent bench paper.

  • Weighing and Transfer: Use a dedicated, clean spatula for transferring the solid. Weigh the compound on a tared weigh boat within the fume hood.

  • Dissolution: Add solvent to the solid in a suitable container, also within the fume hood. If sonication is required, ensure the container is securely capped.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Hand Hygiene: Immediately after doffing PPE, wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper waste management is a critical component of laboratory safety and environmental protection.[11][12]

Waste Segregation

All waste contaminated with this compound must be treated as hazardous waste.

Waste StreamCollection Container
Solid Waste Labeled, sealed, and puncture-resistant container. This includes contaminated gloves, weigh boats, and bench paper.
Liquid Waste (Organic) Labeled, sealed, and chemically compatible container for organic waste.
Liquid Waste (Aqueous) Labeled, sealed, and chemically compatible container for aqueous waste. Do not pour aqueous solutions down the drain. [12]
Sharps Labeled, puncture-proof sharps container for any contaminated needles or syringes.[13]
Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store waste containers in a designated satellite accumulation area away from ignition sources and incompatible materials.

Waste_Management_Workflow cluster_streams Waste Streams Start Waste Generation Segregate Segregate Waste Streams Start->Segregate Label Label Containers Correctly Segregate->Label Solid Solid Waste Segregate->Solid Liquid_Org Organic Liquid Segregate->Liquid_Org Liquid_Aq Aqueous Liquid Segregate->Liquid_Aq Sharps Sharps Segregate->Sharps Store Store in Satellite Accumulation Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Figure 2: Workflow for the Disposal of Contaminated Materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely work with this compound, advancing your research while upholding the highest standards of laboratory safety.

References

  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.
  • PPE and Safety for Chemical Handling. (2020, July 14).
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • Safety Data Sheet for 3-(1-Piperazinyl)-1,2-benzisothiazole. (2024, December 28). Sigma-Aldrich.
  • Safety Data Sheet for 2,3-Benzofuran. (2025, January 15). TCI Chemicals.
  • Safety Data Sheet for Benzofuran. (2025, September 5). Thermo Fisher Scientific.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC - PubMed Central.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023, September 7). EAS Publisher.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • 5-APB. (n.d.). In Wikipedia.
  • Pyridazine - Safety Data Sheet. (2025, September 18). Fisher Scientific.
  • Pyridazine - Safety D
  • Safety data sheet for 2,3-Benzofuran. (n.d.). CPAchem.
  • Safety Data Sheet for Pyridazine. (2024, February 12). Fisher Scientific.
  • 3(2H)
  • Pyridazin-3-ol. (n.d.). BLD Pharm.
  • Safety Data Sheet for Benzofuran. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one. (2025, December 20). Fisher Scientific.
  • Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.).
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  • Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.